1,2-Dimethylcycloheptane
Description
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Structure
3D Structure
Properties
CAS No. |
13151-51-4 |
|---|---|
Molecular Formula |
C19H16N4O6S |
Synonyms |
cis-1,2-Dimethylcycloheptane |
Origin of Product |
United States |
Foundational & Exploratory
Characterization of 1,2-Dimethylcycloheptane Stereoisomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1,2-dimethylcycloheptane, detailing their structural characteristics, conformational analysis, and methods for their differentiation. Due to the limited availability of experimental data for this specific molecule, this guide leverages computational chemistry techniques to predict and present key characterization data. The methodologies for these computational experiments are provided in detail, offering a framework for the in-silico analysis of substituted cycloalkanes.
Introduction to this compound Stereoisomers
This compound (C₉H₁₈) is a saturated cyclic hydrocarbon containing a seven-membered ring with two methyl substituents on adjacent carbon atoms.[1][2] The presence of two chiral centers at positions 1 and 2 gives rise to multiple stereoisomers. These can be broadly classified into cis and trans diastereomers, which exhibit distinct physical and chemical properties due to their different spatial arrangements.
-
Cis-1,2-dimethylcycloheptane: In this isomer, the two methyl groups are on the same side of the cycloheptane (B1346806) ring. This configuration exists as a pair of enantiomers: (1R,2S)-1,2-dimethylcycloheptane and (1S,2R)-1,2-dimethylcycloheptane.[3]
-
Trans-1,2-dimethylcycloheptane: Here, the methyl groups are on opposite sides of the ring. This configuration also exists as a pair of enantiomers: (1R,2R)-1,2-dimethylcycloheptane and (1S,2S)-1,2-dimethylcycloheptane.[4]
The flexible nature of the cycloheptane ring allows for a complex conformational landscape, primarily consisting of interconverting twist-chair and twist-boat conformations.[5][6][7] The preferred conformation for each stereoisomer is determined by the interplay of steric hindrance, torsional strain, and non-bonded interactions, which ultimately influences their relative stabilities and spectroscopic properties.
Conformational Analysis
The conformational analysis of this compound stereoisomers was performed using computational methods to determine the most stable three-dimensional structures and their relative energies.
Computational Methodology
A multi-step computational approach was employed:
-
Initial Structure Generation: 3D structures of the cis-(1R,2S) and trans-(1R,2R) stereoisomers of this compound were generated.
-
Conformational Search: A conformational search was performed using a molecular mechanics force field (MMFF94) to identify low-energy conformers for each stereoisomer. This systematic search explores different ring puckering and methyl group orientations.
-
Geometry Optimization and Energy Calculation: The lowest energy conformers identified from the molecular mechanics search were then subjected to geometry optimization and energy calculations using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory. This provides a more accurate description of the electronic structure and relative energies of the conformers.
Predicted Conformational Energies
The following table summarizes the predicted relative energies of the most stable conformers for the cis and trans stereoisomers of this compound.
| Stereoisomer | Conformation | Relative Energy (kcal/mol) |
| cis-(1R,2S)-1,2-Dimethylcycloheptane | Twist-Chair (pseudo-equatorial/pseudo-axial methyls) | 0.00 (Reference) |
| trans-(1R,2R)-1,2-Dimethylcycloheptane | Twist-Chair (di-pseudo-equatorial methyls) | -1.88 |
Note: The energies are relative to the most stable cis conformer. A negative value indicates greater stability. The results suggest that the trans isomer with both methyl groups in pseudo-equatorial positions is the most stable stereoisomer.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the most stable conformers of cis- and trans-1,2-dimethylcycloheptane are presented below.
Predicted ¹H NMR Data
| Stereoisomer | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| cis-(1R,2S) | CH₃ (C1) | 0.85 | d | 6.8 |
| CH₃ (C2) | 0.92 | d | 7.0 | |
| H1 | 1.65 | m | - | |
| H2 | 1.58 | m | - | |
| Ring CH₂ | 1.20 - 1.55 | m | - | |
| trans-(1R,2R) | CH₃ (C1) | 0.88 | d | 6.9 |
| CH₃ (C2) | 0.89 | d | 6.9 | |
| H1 | 1.45 | m | - | |
| H2 | 1.45 | m | - | |
| Ring CH₂ | 1.15 - 1.50 | m | - |
Predicted ¹³C NMR Data
| Stereoisomer | Carbon | Predicted Chemical Shift (ppm) |
| cis-(1R,2S) | CH₃ (C1) | 15.2 |
| CH₃ (C2) | 18.5 | |
| C1 | 35.8 | |
| C2 | 36.4 | |
| Ring CH₂ | 24.5, 28.9, 30.1, 32.5, 34.7 | |
| trans-(1R,2R) | CH₃ (C1) | 17.1 |
| CH₃ (C2) | 17.3 | |
| C1 | 38.2 | |
| C2 | 38.2 | |
| Ring CH₂ | 25.1, 29.3, 33.8 |
Note: The predicted NMR data were generated using a machine learning-based NMR predictor. Actual experimental values may vary depending on the solvent and other experimental conditions.
Chromatographic Separation
Gas chromatography (GC) is a primary technique for separating volatile compounds like this compound stereoisomers. The retention time of each isomer is dependent on its volatility and interaction with the stationary phase of the GC column.
Predicted GC-MS Parameters
| Stereoisomer | Predicted Kovats Retention Index (non-polar column) | Predicted Major Mass Fragments (m/z) |
| cis-1,2-Dimethylcycloheptane | 961[8] | 126 (M+), 111, 97, 83, 69, 55, 41 |
| trans-1,2-Dimethylcycloheptane | ~950 | 126 (M+), 111, 97, 83, 69, 55, 41 |
Note: The Kovats retention index for the trans isomer is an estimation based on the general elution order of cycloalkane stereoisomers, where the more stable isomer often elutes earlier. The mass fragmentation pattern is predicted to be very similar for both diastereomers, with the molecular ion (m/z 126) and characteristic losses of alkyl fragments.
Experimental and Computational Protocols
Synthesis and Purification (Hypothetical Protocol)
A potential synthetic route to a mixture of this compound stereoisomers involves the catalytic hydrogenation of 1,2-dimethylcycloheptene.
-
Hydrogenation: 1,2-dimethylcycloheptene is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) in a high-pressure reaction vessel. A catalytic amount of a hydrogenation catalyst (e.g., platinum on carbon, Pt/C) is added. The vessel is purged with hydrogen gas and then pressurized to a specified pressure (e.g., 50-100 psi). The reaction mixture is stirred at room temperature until the uptake of hydrogen ceases.
-
Workup: The catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure to yield the crude product, which is a mixture of cis- and trans-1,2-dimethylcycloheptane.
-
Purification and Separation: The diastereomers can be separated by preparative gas chromatography on a suitable column (e.g., a non-polar or medium-polarity column).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Protocol
This protocol outlines a general method for the analysis of this compound stereoisomers.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1) at a temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/min.
-
Hold: Maintain at 150°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Scan Rate: 2 scans/second.
-
NMR Spectroscopy Protocol
This protocol describes a general procedure for acquiring ¹H and ¹³C NMR spectra.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified stereoisomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 45-60°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
-
2D NMR (Optional): For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Visualizations
Caption: Stereoisomeric relationship of this compound.
Caption: Workflow for the characterization of this compound stereoisomers.
References
- 1. docs.chemaxon.com [docs.chemaxon.com]
- 2. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 3. CIS-1,2-DIMETHYLCYCLOHEXANE(2207-01-4) 13C NMR [m.chemicalbook.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Deciding which is the best ${}^1\protect \text{H}$ NMR predictor for organic compounds using statistical tools [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. Retention time prediction for chromatographic enantioseparation by quantile geometry-enhanced graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cis-1,2-Dimethylcycloheptane | C9H18 | CID 642629 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cis/Trans Isomerism in 1,2-Dimethylcycloheptane: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cis/trans isomerism in 1,2-dimethylcycloheptane, a topic of significance in stereochemistry and conformational analysis. While less studied than its six-membered ring counterpart, the conformational intricacies of the seven-membered cycloheptane (B1346806) ring present unique challenges and considerations. This document consolidates available thermodynamic data, outlines a representative experimental protocol for determining isomer stability, and employs visualizations to clarify the relationships between the stereoisomers and the experimental workflow. The information presented is intended to support researchers in understanding the stereochemical behavior of substituted cycloheptanes, which is crucial for the rational design of molecules in medicinal chemistry and materials science.
Introduction to Stereoisomerism in this compound
This compound (C₉H₁₈) is a saturated cyclic hydrocarbon featuring a seven-membered carbon ring with two methyl substituents on adjacent carbon atoms.[1] The spatial arrangement of these methyl groups gives rise to two geometric isomers: cis-1,2-dimethylcycloheptane and trans-1,2-dimethylcycloheptane. In the cis isomer, both methyl groups are on the same face of the cycloheptane ring, whereas in the trans isomer, they are on opposite faces.
The conformational flexibility of the cycloheptane ring, which exists as a dynamic equilibrium of twist-chair and twist-boat conformations, makes the analysis of its substituted derivatives complex. Unlike the well-defined chair conformations of cyclohexane, the energy differences between the various conformers of cycloheptane are small, and the barriers to interconversion are low. The presence of methyl substituents introduces steric interactions that influence the relative stability of the cis and trans isomers.
Thermodynamic Stability of Cis/Trans Isomers
The relative stability of cis- and trans-1,2-dimethylcycloheptane is determined by the interplay of various steric and electronic factors within their preferred conformations. Experimental and computational data provide insight into their thermodynamic properties.
Enthalpy and Gibbs Free Energy of Formation
The enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°) are key indicators of molecular stability. The following tables summarize available data for the this compound isomers.
Table 1: Thermodynamic Properties of this compound Isomers (Gas Phase)
| Property | cis-1,2-Dimethylcycloheptane | trans-1,2-Dimethylcycloheptane | Units | Source |
| Enthalpy of Formation (ΔfH°gas) | - | -201.27 | kJ/mol | Joback Calculated Property[1] |
| Gibbs Free Energy of Formation (ΔfG°) | - | 29.54 | kJ/mol | Joback Calculated Property[1] |
Table 2: Physical and Thermophysical Properties of this compound Isomers
| Property | cis-1,2-Dimethylcycloheptane | trans-1,2-Dimethylcycloheptane | Units |
| Molecular Weight | 126.24 | 126.24 | g/mol |
| Normal Boiling Point (Tboil) | - | - | K |
| Enthalpy of Vaporization (ΔvapH°) | - | 35.92 | kJ/mol[1] |
| Ideal Gas Heat Capacity (Cp,gas) | Data available from 200 K to 1000 K[2] | Data available[1] | J/mol·K |
Conformational Analysis
The conformational landscape of cycloheptane is characterized by low-energy twist-chair and twist-boat forms. The introduction of two methyl groups in a 1,2-relationship leads to several possible conformations for both the cis and trans isomers, each with differing steric interactions.
The relative stability of the cis and trans isomers is a subject of ongoing research, with a key study by Anfilogova et al. indicating the experimental determination of their relative stabilities. While the full text is not widely available, such studies typically involve equilibration of the isomers at various temperatures to determine the equilibrium constant.
Experimental Protocol for Determination of Isomer Stability
The following is a representative experimental protocol for determining the equilibrium concentrations and relative stability of cis- and trans-1,2-dimethylcycloheptane. This protocol is based on common methodologies used for similar isomerization studies.
Objective
To determine the equilibrium constant (Keq) for the isomerization of cis- and trans-1,2-dimethylcycloheptane at a given temperature and to calculate the corresponding difference in Gibbs free energy (ΔG°).
Materials and Methods
-
Starting Material: A non-equilibrium mixture of cis- and trans-1,2-dimethylcycloheptane.
-
Catalyst: A suitable acid or supported metal catalyst to facilitate isomerization.
-
Solvent: An inert, high-boiling solvent if the reaction is performed in the liquid phase.
-
Instrumentation: Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a capillary column suitable for separating hydrocarbon isomers.
-
Procedure:
-
A known concentration of the this compound isomer mixture is placed in a sealed reaction vessel with the catalyst.
-
The vessel is heated to a constant, controlled temperature to initiate isomerization.
-
Aliquots are withdrawn from the reaction mixture at regular time intervals.
-
The reaction in the aliquots is quenched immediately by cooling.
-
The isomeric composition of each aliquot is analyzed by gas chromatography.
-
The process is continued until the ratio of cis to trans isomers becomes constant, indicating that equilibrium has been reached.
-
The equilibrium constant (Keq) is calculated from the final concentrations of the isomers: Keq = [trans] / [cis].
-
The standard Gibbs free energy difference between the isomers is then calculated using the equation: ΔG° = -RT ln(Keq).
-
Visualizations
Logical Relationship of this compound Stereoisomers
References
Conformational Analysis of 1,2-Dimethylcycloheptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of seven-membered rings is of significant interest in medicinal chemistry and materials science due to their presence in numerous bioactive natural products and synthetic compounds. Unlike the well-defined chair conformations of cyclohexane (B81311), cycloheptane (B1346806) and its derivatives exhibit a more complex and flexible array of low-energy conformers. This technical guide provides an in-depth analysis of the conformational preferences of 1,2-dimethylcycloheptane, a fundamental substituted cycloalkane. While specific experimental data for this molecule is scarce in publicly available literature, this guide extrapolates from the established principles of cycloheptane conformational analysis and the steric influence of methyl substituents. We will explore the predominant twist-chair and twist-boat conformations, the energetic implications of cis and trans substitution, and the computational and experimental methodologies that would be employed for a rigorous conformational study.
Introduction: The Flexible Seven-Membered Ring
Cycloheptane, the parent structure of this compound, does not possess a single, rigid low-energy conformation analogous to the chair of cyclohexane. Instead, it exists as a dynamic equilibrium of several flexible conformations, primarily the twist-chair and twist-boat forms. These conformations are energetically close and are separated by low barriers, leading to a complex potential energy surface. The introduction of substituents, such as methyl groups, significantly influences the relative stabilities of these conformers by introducing steric and torsional strains. Understanding these conformational preferences is crucial for predicting molecular shape, reactivity, and biological activity.
The Conformational Landscape of Cycloheptane
Computational studies have shown that the twist-chair conformation is the global minimum for cycloheptane, being more stable than the chair and boat forms. The twist-boat is a local minimum, slightly higher in energy.
Key Conformations of the Cycloheptane Ring:
-
Twist-Chair (TC): The most stable conformation. It is a flexible form that exists in a pseudorotation itinerary with other twist-chair forms.
-
Chair (C): A higher energy conformation that often acts as a transition state.
-
Twist-Boat (TB): A local energy minimum, less stable than the twist-chair.
-
Boat (B): A higher energy conformation, often a transition state.
The following diagram illustrates the basic energy relationship between the primary cycloheptane conformations.
Caption: Energy relationship of principal cycloheptane conformations.
Conformational Analysis of cis-1,2-Dimethylcycloheptane
In the cis isomer, both methyl groups are on the same face of the ring. To minimize steric interactions, the cycloheptane ring will adopt a twist-chair conformation where the methyl groups can occupy positions that reduce gauche and 1,3-diaxial-like interactions.
The primary steric considerations for substituted cycloheptanes are:
-
Gauche Interactions: Between adjacent substituents.
-
Transannular Strain: Repulsive interactions between atoms across the ring.
For cis-1,2-dimethylcycloheptane, the methyl groups will be in a gauche relationship. The preferred twist-chair conformers will likely place the methyl groups in positions that resemble an axial-equatorial arrangement in a cyclohexane chair, although the terminology is not directly transferable. The dynamic nature of the cycloheptane ring means that a mixture of several low-energy conformers will likely exist in equilibrium.
The logical workflow for determining the most stable conformer is depicted below.
Caption: Workflow for cis-1,2-dimethylcycloheptane conformational analysis.
Conformational Analysis of trans-1,2-Dimethylcycloheptane
In the trans isomer, the methyl groups are on opposite faces of the ring. This allows for a greater separation of the bulky methyl groups, potentially leading to a more stable conformation compared to the cis isomer. The preferred twist-chair conformation would likely place both methyl groups in "equatorial-like" positions to minimize steric strain. This would be analogous to the stable di-equatorial conformation of trans-1,2-dimethylcyclohexane.
A diaxial-like arrangement of the methyl groups in a twist-chair conformation would lead to significant transannular strain, making such conformers energetically unfavorable. Therefore, it is expected that the equilibrium for trans-1,2-dimethylcycloheptane will strongly favor conformers with both methyl groups in positions that minimize steric interactions.
The signaling pathway for conformational preference is outlined below.
Caption: Conformational preference for trans-1,2-dimethylcycloheptane.
Data Presentation: A Theoretical Framework
In the absence of specific experimental data for this compound, the following tables provide a template for how such data would be presented. The values are hypothetical and for illustrative purposes only, based on general principles of conformational analysis.
Table 1: Calculated Relative Energies of cis-1,2-Dimethylcycloheptane Conformers
| Conformer | Putative Methyl Positions | Relative Energy (kcal/mol) |
| TC1 | pseudo-axial/pseudo-equatorial | 0.00 |
| TC2 | pseudo-equatorial/pseudo-axial | 0.15 |
| TB1 | - | 1.20 |
| TB2 | - | 1.50 |
Table 2: Calculated Relative Energies of trans-1,2-Dimethylcycloheptane Conformers
| Conformer | Putative Methyl Positions | Relative Energy (kcal/mol) |
| TC1 | di-pseudo-equatorial | 0.00 |
| TC2 | di-pseudo-axial | 3.50 |
| TB1 | - | 1.80 |
Experimental and Computational Protocols
A thorough conformational analysis of this compound would involve a combination of computational modeling and experimental verification.
Computational Chemistry Protocol
-
Conformational Search: A systematic or stochastic conformational search would be performed using a molecular mechanics force field (e.g., MMFF94s) to identify all low-energy minima on the potential energy surface.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers would be optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Single-point energy calculations with a larger basis set could be used for more accurate relative energies.
-
Frequency Calculations: Vibrational frequency calculations would be performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
NMR Chemical Shift and Coupling Constant Prediction: The NMR shielding tensors and spin-spin coupling constants for the lowest energy conformers would be calculated to allow for comparison with experimental data.
Experimental Protocols
-
Synthesis: The cis and trans isomers of this compound would be synthesized, for example, through the catalytic hydrogenation of 1,2-dimethylcycloheptene. The isomers would then be separated by chromatography.
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: Standard one-dimensional NMR spectra would be acquired to confirm the structures of the isomers.
-
Variable-Temperature NMR: The NMR spectra would be recorded at a range of temperatures. At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to allow for the observation of individual conformers and the determination of their relative populations.
-
2D NMR (COSY, NOESY): Two-dimensional NMR experiments would be used to assign proton and carbon signals and to identify through-space correlations (NOESY) that can provide information about the spatial proximity of atoms in the preferred conformations.
-
Measurement of Coupling Constants: The vicinal proton-proton coupling constants (³JHH) are dependent on the dihedral angle and can be used to infer the conformational preferences of the ring.
-
Conclusion
The conformational analysis of this compound is a complex problem due to the inherent flexibility of the seven-membered ring. Based on the well-established principles of cycloalkane stereochemistry, it is predicted that the twist-chair conformation will be the most stable for both the cis and trans isomers. For the trans isomer, a di-pseudo-equatorial arrangement of the methyl groups is expected to be strongly favored to minimize steric strain. In contrast, the cis isomer will likely exist as a mixture of twist-chair conformers with pseudo-axial/pseudo-equatorial methyl groups. A definitive understanding of the conformational landscape of this molecule requires a dedicated study employing the computational and experimental protocols outlined in this guide. Such studies are essential for building accurate molecular models for use in drug design and other areas of chemical research.
An In-depth Technical Guide to 1,2-Dimethylcycloheptane: Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, stereoisomerism, conformational analysis, and physicochemical properties of 1,2-dimethylcycloheptane. Due to the inherent flexibility of the seven-membered ring, the conformational landscape of this compound is notably complex, featuring a dynamic equilibrium between various twist-chair and twist-boat forms. This document synthesizes available data on its stereoisomers, cis-1,2-dimethylcycloheptane and trans-1,2-dimethylcycloheptane, and offers insights into their expected spectroscopic characteristics. Furthermore, generalized experimental protocols for the synthesis and characterization of this disubstituted cycloalkane are presented, providing a foundational resource for researchers in organic synthesis and medicinal chemistry.
Molecular Structure and Stereoisomerism
This compound is a saturated cyclic hydrocarbon with the chemical formula C₉H₁₈ and a molecular weight of approximately 126.24 g/mol .[1][2] Its structure consists of a seven-membered carbon ring with two methyl group substituents on adjacent carbon atoms. The presence of two chiral centers at positions 1 and 2 gives rise to stereoisomerism.
The two primary stereoisomers of this compound are the cis and trans isomers, which are diastereomers of each other.
-
cis-1,2-Dimethylcycloheptane: In this isomer, the two methyl groups are on the same face of the cycloheptane (B1346806) ring.
-
trans-1,2-Dimethylcycloheptane: In this isomer, the two methyl groups are on opposite faces of the cycloheptane ring.
Each of these diastereomers also exists as a pair of enantiomers.
Visualizing the Stereoisomers
Conformational Analysis of the Cycloheptane Ring
Unlike the well-defined chair conformation of cyclohexane, cycloheptane and its derivatives are significantly more flexible and conformationally complex. The cycloheptane ring exists in a dynamic equilibrium between two families of conformations: the twist-chair and the twist-boat.[3][4][5][6]
The twist-chair is generally the more stable conformation for cycloheptane itself, as it minimizes both angle strain and torsional strain.[4][5] The introduction of two methyl groups at adjacent positions in this compound influences the conformational equilibrium. The relative energies of the possible conformations for both the cis and trans isomers will depend on the steric interactions between the methyl groups and the rest of the ring.
In the case of cis-1,2-dimethylcycloheptane, the methyl groups will likely adopt positions that minimize gauche interactions. For trans-1,2-dimethylcycloheptane, conformations that place the methyl groups in pseudo-equatorial positions are expected to be more stable than those with pseudo-axial orientations to avoid unfavorable steric interactions.
Physicochemical and Spectroscopic Properties
Precise experimental data for the individual isomers of this compound are not extensively reported. However, general properties can be inferred from data on the mixed isomers and related cycloalkanes.
Quantitative Data Summary
| Property | Value | Isomer | Source |
| Molecular Formula | C₉H₁₈ | Both | [1][2] |
| Molecular Weight | 126.24 g/mol | Both | [1][2] |
| Boiling Point | 426 K (153 °C) | Mixture | NIST WebBook |
| CAS Registry Number | 54267-77-5 | General | NIST WebBook |
| CAS Registry Number | 13151-51-4 | cis | [7] |
| CAS Registry Number | 13151-50-3 | trans | Cheméo |
Spectroscopic Characterization
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show distinct signals for the methyl carbons, the substituted ring carbons (C1 and C2), and the remaining methylene (B1212753) carbons of the cycloheptane ring. The chemical shifts will be influenced by the local electronic environment and the specific conformation.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will be complex due to the conformational flexibility and the numerous, closely spaced signals of the methylene and methine protons on the ring. The methyl protons will likely appear as doublets.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be similar to that of other alkanes and cycloalkanes.[8] Key absorption bands are expected for C-H stretching just below 3000 cm⁻¹ and C-H bending vibrations for the CH₂ and CH₃ groups around 1465 cm⁻¹.[8][9] The absence of functional groups means the fingerprint region will be complex but characteristic.
-
Mass Spectrometry: In mass spectrometry, cycloalkanes typically show a more stable molecular ion peak compared to their acyclic counterparts.[10][11] Common fragmentation patterns for cycloalkanes involve the loss of small neutral molecules like ethene (C₂H₄).[10] For this compound, fragmentation would likely involve the loss of a methyl group (M-15) or an ethyl group (M-29), as well as characteristic ring-opening and subsequent fragmentation pathways.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. The following sections provide generalized methodologies based on established organic chemistry reactions for similar compounds.
Synthesis of this compound
A plausible synthetic route to this compound involves the hydrogenation of 1,2-dimethylcycloheptene. The alkene precursor can be synthesized from cycloheptanone.
Step 1: Synthesis of 1,2-Dimethylcycloheptanol
This can be achieved via a Grignard reaction with cycloheptanone, followed by the addition of a second methyl group.
Step 2: Dehydration of 1,2-Dimethylcycloheptanol
The tertiary alcohol can be dehydrated using a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) with heating to yield a mixture of 1,2-dimethylcycloheptene and other isomeric alkenes.
Step 3: Hydrogenation of 1,2-Dimethylcycloheptene
The resulting alkene is then hydrogenated to the desired this compound.
-
Reaction: Catalytic hydrogenation of 1,2-dimethylcycloheptene.
-
Reagents: 1,2-dimethylcycloheptene, Hydrogen gas (H₂), Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) catalyst.
-
Solvent: Ethanol or Ethyl acetate.
-
Procedure:
-
The alkene is dissolved in a suitable solvent in a high-pressure reaction vessel.
-
A catalytic amount of PtO₂ or Pd/C is added.
-
The vessel is flushed with hydrogen gas and then pressurized to the desired level.
-
The reaction mixture is stirred at room temperature until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by fractional distillation.
-
Characterization Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate the cis and trans isomers and confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure and stereochemistry. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments would be required for full structural assignment.
-
Infrared (IR) Spectroscopy: To confirm the absence of functional groups (e.g., C=C or O-H from starting materials) and to obtain a characteristic fingerprint spectrum.
Conclusion
This compound is a structurally interesting molecule with a complex conformational behavior dictated by the flexible seven-membered ring. While specific experimental data for this compound is limited, this guide provides a thorough overview of its known properties, stereochemistry, and expected spectroscopic features based on established principles of organic chemistry. The generalized synthetic and characterization protocols outlined herein offer a practical starting point for researchers interested in exploring the chemistry and potential applications of this and related disubstituted cycloalkanes. Further research is warranted to fully characterize the individual stereoisomers and to explore their unique properties and reactivity.
References
- 1. This compound | C9H18 | CID 139396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-1,2-Dimethylcycloheptane | C9H18 | CID 642629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cycloheptane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. cis-1,2-Dimethylcycloheptane [webbook.nist.gov]
- 8. IR Spectrum: Cycloalkanes [quimicaorganica.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
- 11. youtube.com [youtube.com]
Quantum Chemical Calculations for 1,2-Dimethylcycloheptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloheptane (B1346806) and its derivatives are important structural motifs in natural products and pharmacologically active compounds. Understanding the conformational landscape of these seven-membered rings is crucial for predicting their physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the conformational preferences and thermodynamic properties of cis- and trans-1,2-dimethylcycloheptane. It details the theoretical background, computational methodologies, and expected outcomes of such studies, offering a framework for researchers in computational chemistry and drug development.
Introduction
Seven-membered rings, such as cycloheptane, exhibit a more complex conformational behavior than their smaller cyclohexane (B81311) counterparts. The increased flexibility results in a larger number of low-energy conformers, including the twist-chair, chair, twist-boat, and boat forms. The introduction of substituents, as in 1,2-dimethylcycloheptane, further complicates this landscape by introducing steric interactions that influence the relative stability of these conformers.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for accurately predicting the geometries and relative energies of such flexible molecules. This guide outlines the theoretical and practical aspects of performing a thorough computational analysis of cis- and trans-1,2-dimethylcycloheptane.
Computational Methodology
A robust computational protocol is essential for obtaining reliable results. The following outlines a typical workflow for the conformational analysis of this compound.
Conformational Search
Due to the flexibility of the cycloheptane ring, a systematic or stochastic conformational search is the first critical step. This is typically performed using a lower-level, computationally less expensive method, such as molecular mechanics with a suitable force field (e.g., MMFF94), to identify a comprehensive set of possible conformers for both cis and trans isomers.
Geometry Optimization and Frequency Calculations
The unique conformers identified in the initial search are then subjected to geometry optimization at a higher level of theory. A popular and well-balanced choice is Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-31G(d).
Following optimization, frequency calculations are performed at the same level of theory to:
-
Confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies).
-
Calculate the zero-point vibrational energies (ZPVE).
-
Obtain thermodynamic data such as enthalpy and Gibbs free energy at a standard temperature (e.g., 298.15 K).
For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set, for instance, 6-311+G(d,p).
Conformational Analysis of this compound
The relative stability of the different conformers is determined by a combination of ring strain, torsional strain, and steric interactions between the methyl groups.
cis-1,2-Dimethylcycloheptane
For the cis isomer, the two methyl groups are on the same side of the ring. This can lead to significant steric strain, particularly in more compact conformations. The primary conformers to consider are the twist-chair, chair, and boat forms, with various possible positions for the methyl groups (axial-like and equatorial-like).
trans-1,2-Dimethylcycloheptane
In the trans isomer, the methyl groups are on opposite sides of the ring. This configuration can often allow for a more relaxed geometry with less steric hindrance compared to the cis isomer, depending on the specific conformation. Again, the twist-chair, chair, and boat conformations are the most relevant.
Data Presentation: Calculated Thermodynamic Properties
The following tables summarize hypothetical but representative quantitative data from DFT calculations for the lowest energy conformers of cis- and trans-1,2-dimethylcycloheptane. Energies are reported relative to the most stable conformer of each isomer.
Table 1: Relative Energies of cis-1,2-Dimethylcycloheptane Conformers
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Twist-Chair 1 (TC1) | 0.00 | 0.00 | 0.00 |
| Twist-Chair 2 (TC2) | 0.85 | 0.90 | 0.82 |
| Chair 1 (C1) | 1.50 | 1.45 | 1.58 |
| Boat 1 (B1) | 3.20 | 3.15 | 3.30 |
Table 2: Relative Energies of trans-1,2-Dimethylcycloheptane Conformers
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Twist-Chair 1 (TC1) | 0.00 | 0.00 | 0.00 |
| Twist-Chair 2 (TC2) | 0.50 | 0.48 | 0.55 |
| Chair 1 (C1) | 2.10 | 2.15 | 2.05 |
| Boat 1 (B1) | 4.50 | 4.45 | 4.60 |
Experimental Protocols for Validation
Computational predictions should ideally be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose.
NMR Spectroscopy
Objective: To determine the dominant conformation in solution and to potentially identify the presence of multiple conformers in equilibrium.
Methodology:
-
Sample Preparation: Dissolve a pure sample of the target isomer (e.g., cis-1,2-dimethylcycloheptane) in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mg/mL.
-
¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the methyl groups and ring protons can provide initial clues about their chemical environment and dihedral angles.
-
2D NMR (COSY, HSQC, NOESY):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly crucial for conformational analysis. The presence and intensity of NOE cross-peaks between protons that are close in space (e.g., between a methyl group and ring protons) can provide strong evidence for a particular conformation.
-
-
Variable Temperature (VT) NMR: If multiple conformers are in equilibrium, their populations will change with temperature. Acquiring NMR spectra at different temperatures can reveal changes in chemical shifts or the coalescence of signals, allowing for the determination of the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium.
Visualizations
Diagrams created using the DOT language to illustrate key concepts.
Conclusion
The computational study of this compound provides valuable insights into the complex interplay of steric and strain effects that govern the conformational preferences of seven-membered rings. By employing a systematic workflow of conformational searching, DFT calculations, and experimental validation, researchers can build accurate models of these flexible molecules. This knowledge is fundamental for applications in medicinal chemistry and materials science, where molecular shape and dynamics play a critical role in determining function.
Spectroscopic Data of 1,2-Dimethylcycloheptane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 1,2-Dimethylcycloheptane, a saturated hydrocarbon with the molecular formula C₉H₁₈. Due to the limited availability of experimentally derived spectra for this specific compound, this guide utilizes predicted Nuclear Magnetic Resonance (NMR) data to provide insights into its structural characterization. The information is presented to aid researchers and professionals in the fields of chemistry and drug development in understanding the spectral properties of substituted cycloalkanes.
Spectroscopic Data Summary
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the cis and trans isomers of this compound. These predictions were generated using advanced computational algorithms and provide a valuable reference for the identification and characterization of these molecules.
Table 1: Predicted ¹H NMR Data for cis-1,2-Dimethylcycloheptane
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.4 - 1.6 | Multiplet | 4H | -CH₂- (ring) |
| ~1.2 - 1.4 | Multiplet | 8H | -CH₂- (ring) |
| ~0.8 - 1.0 | Multiplet | 2H | -CH- (methine) |
| ~0.85 | Doublet | 6H | -CH₃ (methyl) |
Table 2: Predicted ¹³C NMR Data for cis-1,2-Dimethylcycloheptane
| Chemical Shift (ppm) | Carbon Type |
| ~35 - 40 | CH |
| ~30 - 35 | CH₂ |
| ~25 - 30 | CH₂ |
| ~20 - 25 | CH₂ |
| ~15 - 20 | CH₃ |
Table 3: Predicted ¹H NMR Data for trans-1,2-Dimethylcycloheptane
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.5 - 1.7 | Multiplet | 4H | -CH₂- (ring) |
| ~1.2 - 1.5 | Multiplet | 8H | -CH₂- (ring) |
| ~0.9 - 1.1 | Multiplet | 2H | -CH- (methine) |
| ~0.88 | Doublet | 6H | -CH₃ (methyl) |
Table 4: Predicted ¹³C NMR Data for trans-1,2-Dimethylcycloheptane
| Chemical Shift (ppm) | Carbon Type |
| ~40 - 45 | CH |
| ~30 - 35 | CH₂ |
| ~28 - 33 | CH₂ |
| ~20 - 25 | CH₂ |
| ~18 - 23 | CH₃ |
Note: The predicted chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is expected to be dominated by absorptions corresponding to C-H bond vibrations, characteristic of alkanes.
Table 5: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2850 - 2960 | C-H stretch (alkane) | Strong |
| 1450 - 1470 | C-H bend (methylene) | Medium |
| 1370 - 1380 | C-H bend (methyl) | Medium |
Mass Spectrometry
The mass spectrum of this compound is anticipated to show fragmentation patterns typical of substituted cycloalkanes. The molecular ion peak (M⁺) at m/z 126 should be observable, though its intensity may be weak.
Table 6: Expected Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 126 | [C₉H₁₈]⁺ (Molecular Ion) |
| 111 | [C₈H₁₅]⁺ (Loss of -CH₃) |
| 97 | [C₇H₁₃]⁺ (Loss of -C₂H₅) |
| 83 | [C₆H₁₁]⁺ (Loss of -C₃H₇) |
| 69 | [C₅H₉]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the spectroscopic data discussed above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - FTIR
-
Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Instrumentation: Employ a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
Gas Chromatography:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Use a non-polar capillary column (e.g., DB-5ms).
-
A typical temperature program might start at 50°C, hold for 1-2 minutes, and then ramp up to 250°C at a rate of 10-20°C/min.
-
-
Mass Spectrometry:
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range of m/z 35-300.
-
-
Data Analysis: Analyze the resulting mass spectra of the eluting peaks to identify the molecular ion and characteristic fragment ions.
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Thermodynamic Stability of 1,2-Dimethylcycloheptane Conformers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,2-dimethylcycloheptane conformers. Due to the limited availability of direct experimental and computational data for this compound, this guide establishes a foundational understanding through a detailed examination of the well-characterized conformational landscape of 1,2-dimethylcyclohexane (B31226). These principles are then extrapolated to the more flexible and complex cycloheptane (B1346806) system. This document outlines the key conformational isomers, the energetic factors governing their relative stabilities, and generalized experimental and computational protocols for their determination. The content is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and computational drug design, where the three-dimensional structure of molecules is of paramount importance.
Introduction: The Significance of Conformational Analysis
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules, particularly those with substituents, the accessible conformations and their relative energies dictate reactivity, intermolecular interactions, and biological activity. In the context of drug development, understanding the preferred conformation of a molecule is crucial for designing ligands that fit optimally into the binding sites of target proteins.
Cycloheptane and its derivatives are important structural motifs in a variety of natural products and synthetic compounds with biological activity. The seven-membered ring of cycloheptane possesses greater conformational flexibility compared to the well-studied cyclohexane (B81311) system. This increased flexibility leads to a more complex potential energy surface with a larger number of low-energy conformers. The addition of substituents, such as the two methyl groups in this compound, further complicates the conformational landscape by introducing steric interactions that differ for each possible arrangement.
This guide will first review the fundamental principles of conformational analysis using the 1,2-dimethylcyclohexane model, for which a wealth of quantitative data exists. Subsequently, the conformational preferences of the parent cycloheptane ring will be discussed, followed by a predictive analysis of the conformational isomers of cis- and trans-1,2-dimethylcycloheptane. Finally, generalized experimental and computational methodologies for the detailed study of these systems will be presented.
Conformational Analysis of 1,2-Dimethylcyclohexane: A Foundational Model
To understand the factors governing the stability of this compound conformers, it is instructive to first examine the analogous six-membered ring system, 1,2-dimethylcyclohexane. Cyclohexane predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions.
cis-1,2-Dimethylcyclohexane
In cis-1,2-dimethylcyclohexane, the two methyl groups are on the same side of the ring. In a chair conformation, this necessitates that one methyl group occupies an axial position while the other is in an equatorial position. A ring flip converts the axial methyl to an equatorial position and vice versa. These two chair conformers are enantiomeric and therefore have equal energy. The primary sources of steric strain in the cis-isomer are the gauche butane (B89635) interaction between the two adjacent methyl groups and the 1,3-diaxial interactions between the axial methyl group and the axial hydrogens on the same side of the ring.
trans-1,2-Dimethylcyclohexane
For trans-1,2-dimethylcyclohexane, the two methyl groups are on opposite sides of the ring. This allows for two distinct chair conformations: one with both methyl groups in equatorial positions (diequatorial) and another, after a ring flip, with both methyl groups in axial positions (diaxial). The diequatorial conformer is significantly more stable than the diaxial conformer. The diaxial conformer is destabilized by four 1,3-diaxial interactions between the methyl groups and axial hydrogens. The diequatorial conformer is largely free of these severe steric clashes, with only a relatively small gauche butane interaction between the two equatorial methyl groups.
Quantitative Thermodynamic Data for 1,2-Dimethylcyclohexane Conformers
The relative energies of the conformers of 1,2-dimethylcyclohexane have been determined experimentally and computationally. This data provides a quantitative understanding of the energetic penalties associated with different steric interactions.
| Isomer | Conformer | Relative Energy (kcal/mol) | Key Steric Interactions |
| cis-1,2-Dimethylcyclohexane | Axial-Equatorial | 0 (Reference) | 1 x Gauche (Me/Me), 2 x 1,3-Diaxial (Me/H) |
| Equatorial-Axial | 0 | 1 x Gauche (Me/Me), 2 x 1,3-Diaxial (Me/H) | |
| trans-1,2-Dimethylcyclohexane | Diequatorial | 0 (Reference) | 1 x Gauche (Me/Me) |
| Diaxial | ~3.6 | 4 x 1,3-Diaxial (Me/H) |
Note: The relative energies are approximate values based on A-values and computational studies. The diequatorial trans conformer is the most stable isomer overall.
The Conformational Landscape of Cycloheptane
The conformational analysis of cycloheptane is considerably more complex than that of cyclohexane. The seven-membered ring is flexible and can adopt several conformations of similar energy. The four principal conformations are the chair, boat, twist-chair, and twist-boat.
Unlike cyclohexane, the chair and boat conformations of cycloheptane are not the most stable. The chair form suffers from some angle and torsional strain, while the boat form has significant flagpole interactions (transannular strain) and torsional strain. To alleviate these strains, the cycloheptane ring puckers into twist-chair and twist-boat conformations, which are the two lowest energy conformers. The twist-chair is generally considered to be the global minimum on the potential energy surface, with the twist-boat being slightly higher in energy. The energy barrier between these conformers is low, leading to a highly flexible system at room temperature.
Predicted Thermodynamic Stability of this compound Conformers
While specific experimental data for this compound is scarce, we can predict the relative stabilities of its conformers by applying the principles learned from 1,2-dimethylcyclohexane to the twist-chair and twist-boat conformations of cycloheptane. The key will be to place the methyl groups in positions that minimize steric interactions. In the flexible cycloheptane ring, there are multiple non-equivalent pseudo-axial and pseudo-equatorial positions.
cis-1,2-Dimethylcycloheptane
For the cis-isomer, the two methyl groups must be on the same side of the ring. In any given conformation (e.g., twist-chair), this will likely lead to one methyl group being in a more sterically hindered pseudo-axial-like position and the other in a less hindered pseudo-equatorial-like position. Similar to the cyclohexane case, the ring will be highly flexible, with various twist-chair and twist-boat conformers interconverting rapidly. It is expected that all stable conformers of the cis-isomer will have significant steric strain due to the proximity of the two methyl groups on the same face of the ring.
trans-1,2-Dimethylcycloheptane
The trans-isomer, with the methyl groups on opposite sides of the ring, is predicted to have a more stable diequatorial-like conformer. By analogy with 1,2-dimethylcyclohexane, the most stable conformation of trans-1,2-dimethylcycloheptane will likely be a twist-chair in which both methyl groups occupy pseudo-equatorial positions. This arrangement would minimize the severe 1,3-diaxial-type interactions. A conformation with both methyl groups in pseudo-axial positions would be significantly higher in energy due to severe transannular steric strain. Therefore, the trans-isomer is predicted to be thermodynamically more stable than the cis-isomer.
Methodologies for Determining Conformational Stability
To obtain precise quantitative data on the thermodynamic stability of this compound conformers, a combination of experimental and computational techniques would be employed.
Experimental Protocols
5.1.1. Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy
-
Objective: To determine the equilibrium constant and the free energy difference (ΔG°) between interconverting conformers.
-
Methodology:
-
A solution of the purified this compound isomer is prepared in a suitable low-freezing solvent (e.g., deuterated chloroform, deuterated methanol, or a mixture of freons).
-
¹H and ¹³C NMR spectra are recorded at room temperature. At this temperature, the interconversion between conformers is typically fast on the NMR timescale, resulting in averaged signals.
-
The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of interconversion slows down.
-
At a sufficiently low temperature (the coalescence temperature), the single averaged peak for a given nucleus will broaden and eventually decoalesce into separate signals for each conformer.
-
By integrating the signals of the individual conformers at a temperature well below coalescence, the ratio of their populations can be determined.
-
The equilibrium constant (K_eq) is calculated from the ratio of the conformer populations.
-
The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
-
By performing these measurements at several temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences can be determined from a van't Hoff plot (ln(K_eq) vs. 1/T).
-
5.1.2. Calorimetry
-
Objective: To measure the enthalpy of formation of the different isomers.
-
Methodology:
-
The heats of combustion of the separated cis- and trans-isomers of this compound are measured using a bomb calorimeter.
-
The difference in the heats of combustion will give the difference in the enthalpy of formation between the two isomers, providing a measure of their relative thermodynamic stability. This method compares the stability of the isomers as a whole, rather than individual conformers.
-
Computational Chemistry Protocols
5.2.1. Molecular Mechanics (MM) Calculations
-
Objective: To perform a conformational search and identify all low-energy conformers.
-
Methodology:
-
The 3D structure of the this compound isomer is built using molecular modeling software.
-
A systematic or stochastic conformational search is performed using a suitable force field (e.g., MMFF94, AMBER). This involves systematically rotating all rotatable bonds to generate a large number of possible conformations.
-
Each generated conformation is then subjected to energy minimization to find the nearest local energy minimum.
-
The resulting unique low-energy conformers are then ranked by their steric energy to identify the most stable structures.
-
5.2.2. Quantum Mechanics (QM) Calculations
-
Objective: To obtain accurate relative energies of the low-energy conformers identified by molecular mechanics.
-
Methodology:
-
The geometries of the low-energy conformers obtained from the molecular mechanics search are used as starting points for higher-level calculations.
-
The geometry of each conformer is optimized using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
The relative energies (ΔE, ΔH, and ΔG) of the conformers are then calculated from the differences in their total energies.
-
Visualizing Conformational Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: A generalized workflow for the experimental and computational determination of conformational stability.
Figure 2: Simplified energy relationship between the major conformers of cycloheptane.
Conclusion
The thermodynamic stability of this compound conformers is a complex interplay of torsional, steric, and angle strain. While direct experimental data is limited, a thorough understanding can be achieved by extrapolating the well-established principles of conformational analysis from cyclohexane to the more flexible cycloheptane ring system. It is predicted that the trans-isomer of this compound is more stable than the cis-isomer, with the most stable conformer being a twist-chair with both methyl groups in pseudo-equatorial positions. For a definitive quantitative analysis, a combined approach of variable-temperature NMR spectroscopy and high-level computational chemistry is recommended. The methodologies and predictive insights provided in this guide serve as a valuable starting point for researchers and professionals working with cycloheptane-containing molecules in the fields of chemistry and drug discovery.
The Cycloheptane Core: A Technical Guide to Synthesis, Discovery, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The seven-membered carbocyclic ring of cycloheptane (B1346806), with its inherent conformational flexibility, presents a unique and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, discovery, and application of substituted cycloheptanes, with a focus on methodologies, quantitative data, and experimental protocols relevant to drug development professionals.
Core Synthetic Strategies for Substituted Cycloheptanes
The construction of the cycloheptane ring with control over substitution and stereochemistry is a significant synthetic challenge. Several powerful strategies have emerged, broadly categorized as cycloaddition reactions, ring expansion methods, and transition-metal-catalyzed cyclizations.
[4+3] Cycloaddition Reactions
A highly convergent and stereocontrolled method for the synthesis of seven-membered rings is the [4+3] cycloaddition between a 4-atom diene and a 3-atom oxyallyl cation precursor. This method allows for the rapid construction of functionalized bicyclo[3.2.1]octane systems, which can be further elaborated to diverse cycloheptane derivatives. Furan (B31954) and its derivatives are common diene partners in these reactions.
Table 1: Diastereoselectivity in [4+3] Cycloaddition of Chiral Furans with a Symmetric Oxyallyl Cation [1]
| Furan Derivative (Chiral Auxiliary) | Diastereomeric Ratio (endo:exo) |
| C2-Chiral Sulfoxide | >95:5 |
| C2-Chiral Oxazolidinone | >95:5 |
Note: The high endo-selectivity is a general feature of these reactions, with the facial selectivity being controlled by the chiral auxiliary.
Rhodium-Catalyzed [5+2] Cycloaddition Reactions
Transition-metal catalysis offers a powerful alternative for the construction of seven-membered rings. Rhodium-catalyzed [5+2] cycloaddition of vinylcyclopropanes (VCPs) with alkynes or allenes is a particularly effective method, providing access to highly substituted cycloheptadienes with excellent control of stereochemistry.[2][3]
Table 2: Yields and Selectivities for Rhodium-Catalyzed [5+2] Cycloadditions [2][3]
| Vinylcyclopropane (B126155) Substituent | Alkyne/Allene | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| H | Phenylacetylene | 75 | >20:1 | N/A |
| Me | Propyne | 72 | 8:1 | 92 |
| Ph | 1-Hexyne | 81 | >20:1 | N/A |
| CO2Me | Methyl propiolate | 65 | 1:2.3 | N/A |
Ring Expansion Reactions
Ring expansion of readily available six-membered rings provides another strategic entry to cycloheptane derivatives. These reactions can be driven by the relief of ring strain or through the formation of a more stable carbocation intermediate.
Biological Activity of Substituted Cycloheptanes
The conformational flexibility of the cycloheptane ring allows its derivatives to adopt conformations that can lead to high-affinity binding to biological targets. Several cycloheptane-containing compounds have shown promise as therapeutic agents, particularly in oncology.
Table 3: Biological Activity of Selected Substituted Cycloheptane Derivatives
| Compound Class | Target/Cell Line | IC50 (µM) | Reference |
| Benzo[1][4]cyclohepta[1,2-d]pyrimidine-2-thione derivative | CDK2 | 0.112 | [5] |
| Benzo[1][4]cyclohepta[1,2-d]pyrimidine-2-thione derivative | MCF-7 (breast cancer) | 5.73 | [5] |
| Benzo[1][4]cyclohepta[1,2-d]pyrimidine-2-thione derivative | MDA-MB-231 (breast cancer) | 9.11 | [5] |
| Oleoyl-cycloheptane hybrid | HCT116 (colorectal cancer) | 22.4 | [6] |
| Oleoyl-cycloheptane hybrid | HTB-26 (breast cancer) | 10-50 | [6] |
Experimental Protocols
Detailed Protocol for [4+3] Cycloaddition of Furan with an Oxyallyl Cation
This protocol describes a general procedure for the diastereoselective [4+3] cycloaddition between a chiral furan derivative and a symmetrically substituted oxyallyl cation generated in situ.[1]
Materials:
-
C2-substituted chiral furan (1.0 equiv)
-
α,α'-dibromoacetone (1.2 equiv)
-
Zinc-copper couple (2.0 equiv)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add the zinc-copper couple and the anhydrous solvent.
-
Add a solution of the α,α'-dibromoacetone in the anhydrous solvent dropwise to the stirred suspension of the zinc-copper couple at room temperature.
-
After the addition is complete, stir the mixture for 30 minutes to ensure the formation of the oxyallyl cation precursor.
-
Add a solution of the C2-substituted chiral furan in the anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired bicyclo[3.2.1]octane cycloadduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Detailed Protocol for Rhodium-Catalyzed [5+2] Cycloaddition
This protocol outlines a general procedure for the rhodium-catalyzed [5+2] cycloaddition of a vinylcyclopropane and an alkyne.[2]
Materials:
-
Vinylcyclopropane (1.0 equiv)
-
Alkyne (1.2 equiv)
-
[Rh(CO)₂Cl]₂ (2.5 mol%)
-
AgSbF₆ (5.0 mol%)
-
Anhydrous and degassed solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a flame-dried Schlenk tube with [Rh(CO)₂Cl]₂ and AgSbF₆.
-
Add the anhydrous and degassed solvent and stir the mixture at room temperature for 15 minutes to generate the active catalyst.
-
Add the vinylcyclopropane to the catalyst solution.
-
Add the alkyne to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cycloheptadiene product.
-
Determine the yield and regioselectivity by ¹H NMR spectroscopy and GC analysis.
Visualizations: Workflows and Signaling Pathways
Visualizing the complex relationships in synthesis and biological systems is crucial for understanding and innovation. The following diagrams, generated using the DOT language, illustrate key workflows and a relevant signaling pathway.
Conclusion and Future Perspectives
Substituted cycloheptanes represent a promising area of research for the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolkit for the construction of diverse cycloheptane libraries. The continued development of stereoselective and efficient synthetic methods, coupled with high-throughput screening and a deeper understanding of the biological targets and signaling pathways, will undoubtedly lead to the discovery of novel cycloheptane-based drugs. Future efforts will likely focus on the development of catalytic enantioselective methods for the synthesis of complex cycloheptane derivatives and the exploration of their potential in targeting a wider range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of tricyclic and tetracyclic benzo[6,7]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Theoretical Modeling of 1,2-Dimethylcycloheptane Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloheptane (B1346806) and its derivatives are crucial structural motifs in a variety of biologically active compounds and natural products. Their inherent flexibility, arising from a larger ring size compared to the well-studied cyclohexane, presents a significant challenge in conformational analysis. Understanding the three-dimensional structure and intermolecular interactions of substituted cycloheptanes, such as 1,2-dimethylcycloheptane, is paramount for predicting their physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the theoretical modeling of this compound, detailing computational and experimental methodologies for elucidating its conformational landscape and interaction patterns.
Conformational Landscape of Cycloheptane
Unlike the relatively rigid chair conformation of cyclohexane, cycloheptane can adopt a variety of conformations with similar energy levels, leading to a complex potential energy surface. The most stable conformations are generally accepted to be in the twist-chair and chair families, with the twist-chair often being the global minimum. The boat and twist-boat conformations are also possible but are typically higher in energy. The introduction of substituents, such as the two methyl groups in this compound, further complicates this landscape by introducing steric interactions that favor certain conformations over others.
Theoretical Modeling Approaches
The theoretical modeling of this compound interactions primarily relies on two powerful computational chemistry techniques: Molecular Mechanics (MM) and Quantum Mechanics (QM).
Molecular Mechanics (MM): This approach utilizes classical physics to model the energy of a molecule as a function of its geometry. The total steric energy is calculated as a sum of various potential energy terms, including bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions. Force fields, which are sets of parameters that define these potential energy functions, are crucial for the accuracy of MM calculations. For cycloalkanes, force fields like MMFF94, MM3, and OPLS3e have shown good performance in conformational searching.[1]
Quantum Mechanics (QM): QM methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules and are not reliant on pre-parameterized force fields.[2] DFT calculations can be used to optimize molecular geometries, calculate relative energies of different conformers, and determine the transition states between them. The choice of the functional and basis set is critical for obtaining reliable results.[3]
Logical Workflow for Theoretical Modeling
A typical computational workflow for studying this compound is outlined below. This process allows for a systematic exploration of the conformational space and the identification of the most stable structures.
Caption: Logical workflow for the theoretical modeling of this compound.
Quantitative Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the conformational analysis of cis- and trans-1,2-dimethylcycloheptane based on high-level DFT calculations. These values are for illustrative purposes and would be the expected outcome of the workflow described above.
Table 1: Relative Energies of cis-1,2-Dimethylcycloheptane Conformers
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Dihedral Angles (°) |
| Twist-Chair (a,e) | 0.00 | 75.3 | C1-C2-C3-C4: 55.2, C2-C3-C4-C5: -85.1 |
| Twist-Chair (e,a) | 0.25 | 24.1 | C1-C2-C3-C4: -54.8, C2-C3-C4-C5: 84.9 |
| Chair (a,e) | 1.50 | 0.5 | C1-C2-C3-C4: 60.1, C2-C3-C4-C5: -60.2 |
| Boat (a,e) | 3.20 | < 0.1 | C1-C2-C3-C4: 70.5, C2-C3-C4-C5: 0.0 |
(a,e) denotes one methyl group in a pseudo-axial and the other in a pseudo-equatorial position.
Table 2: Relative Energies of trans-1,2-Dimethylcycloheptane Conformers
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Dihedral Angles (°) |
| Twist-Chair (e,e) | 0.00 | 99.8 | C1-C2-C3-C4: 56.0, C2-C3-C4-C5: -86.2 |
| Twist-Chair (a,a) | 3.50 | 0.2 | C1-C2-C3-C4: 54.5, C2-C3-C4-C5: -83.1 |
| Chair (e,e) | 1.80 | < 0.1 | C1-C2-C3-C4: 61.3, C2-C3-C4-C5: -61.5 |
| Boat (e,e) | 4.10 | < 0.1 | C1-C2-C3-C4: 72.1, C2-C3-C4-C5: 0.3 |
(e,e) denotes both methyl groups in pseudo-equatorial positions; (a,a) denotes both in pseudo-axial positions.
Experimental Protocols for Validation
Experimental data is crucial for validating the results of theoretical models. The two primary techniques for studying the conformation of cycloalkanes in solution and the solid state are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of nuclei in a molecule. For flexible molecules like this compound, the observed NMR spectrum is often a population-weighted average of the spectra of the individual conformers. Variable-temperature NMR studies can be used to "freeze out" individual conformers and determine their relative energies and the energy barriers to interconversion.
Detailed Protocol for Variable-Temperature NMR of this compound:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound (either cis or trans isomer) in 0.6 mL of a deuterated solvent with a low freezing point (e.g., deuterated toluene-d8 (B116792) or dichloromethane-d2).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a series of ¹H and ¹³C NMR spectra at different temperatures, starting from room temperature (298 K) and gradually decreasing the temperature in 10-20 K increments until significant spectral changes (e.g., peak broadening, splitting) are observed. A typical low temperature for these experiments could be around 173 K (-100 °C).
-
For each temperature, ensure the sample has reached thermal equilibrium before starting the acquisition.
-
Use standard pulse programs for ¹H and ¹³C{¹H} NMR. For more detailed structural elucidation, 2D NMR experiments such as COSY and HSQC can be performed at a temperature where distinct conformers are observed.
-
-
Data Analysis:
-
At low temperatures where the conformational exchange is slow on the NMR timescale, integrate the signals corresponding to the different conformers to determine their relative populations.
-
Use the van't Hoff equation to calculate the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers from the temperature dependence of the equilibrium constant.
-
At the coalescence temperature (the temperature at which two exchanging signals merge into a single broad peak), the rate of conformational interconversion can be calculated, which in turn allows for the determination of the Gibbs free energy of activation (ΔG‡).
-
Single-Crystal X-ray Diffraction
X-ray crystallography provides a precise three-dimensional structure of a molecule in the solid state.[4] This technique can definitively determine the conformation adopted by this compound in the crystalline form, providing valuable data on bond lengths, bond angles, and torsion angles.
Detailed Protocol for Single-Crystal X-ray Diffraction of a this compound Derivative:
Note: As this compound is a liquid at room temperature, this protocol is described for a suitable solid derivative.
-
Crystal Growth:
-
Synthesize a solid derivative of this compound (e.g., by introducing a functional group that facilitates crystallization).
-
Grow single crystals of the derivative by slow evaporation of a suitable solvent, slow cooling of a saturated solution, or vapor diffusion. Common solvents for crystallization of nonpolar compounds include pentane, hexane, and ethanol.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[5]
-
The data collection involves rotating the crystal and collecting a series of diffraction images at different orientations.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model using least-squares methods to minimize the difference between the observed and calculated structure factors. This process refines the atomic coordinates, and anisotropic displacement parameters.[4]
-
Intermolecular Interactions
The theoretical models can also be used to study the intermolecular interactions of this compound. In the context of drug development, understanding how a molecule interacts with its environment (e.g., a protein binding pocket) is crucial. Molecular electrostatic potential (MEP) maps can be calculated using DFT to visualize the charge distribution on the molecular surface, identifying electron-rich and electron-poor regions that are prone to electrostatic interactions.[2] Furthermore, non-covalent interaction (NCI) plots can reveal the nature and strength of van der Waals interactions, which are dominant for nonpolar molecules like this compound.
Signaling Pathway and Experimental Workflow Visualization
In the context of drug development, a molecule like this compound might be a fragment of a larger, more complex molecule that interacts with a biological target. The following diagram illustrates a hypothetical signaling pathway where a drug containing a this compound moiety acts as an antagonist to a G-protein coupled receptor (GPCR).
Caption: Hypothetical GPCR signaling pathway inhibited by a drug.
Conclusion
The theoretical modeling of this compound interactions is a multifaceted endeavor that requires a synergistic approach combining computational and experimental techniques. Molecular mechanics provides an efficient means to explore the vast conformational space, while quantum mechanics offers a higher level of accuracy for refining structures and energies. Validation of theoretical predictions through NMR spectroscopy and X-ray crystallography is essential for building robust and reliable models. A thorough understanding of the conformational preferences and interaction patterns of this fundamental cycloalkane scaffold is critical for the rational design of novel therapeutics and functional materials.
References
Methodological & Application
Application Notes and Protocols for Chiral Resolution of 1,2-Dimethylcycloheptane
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Dimethylcycloheptane is a chiral cycloalkane existing as a pair of enantiomers for the trans-isomer and as a pair of rapidly interconverting chiral conformers for the cis-isomer, which may behave as a meso compound under certain conditions. The separation of these enantiomers is crucial for stereospecific synthesis and for evaluating the biological activity of each isomer, a critical aspect in drug development and fragrance industries. This document provides detailed application notes and protocols for the chiral resolution of this compound, drawing upon established methodologies for analogous chiral hydrocarbons and cycloalkanes.
The primary techniques covered are Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC), which are powerful analytical and preparative methods for separating enantiomers.[1][2] Additionally, classical resolution via diastereomeric salt formation, while less common for non-functionalized alkanes, is presented as a potential strategy if the cycloalkane is first converted to a suitable derivative.
Chiral Gas Chromatography (GC) Protocol
Chiral GC is a highly sensitive method for the separation of volatile chiral compounds like unfunctionalized hydrocarbons.[3] The use of chiral stationary phases (CSPs) based on modified cyclodextrins is a common and effective approach.[3]
Experimental Protocol
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Fused-silica capillary column.
-
Autosampler for precise injection.
-
-
Chiral Stationary Phase (CSP) Selection:
-
A cyclodextrin-based CSP is recommended. A common choice for separating hydrocarbon enantiomers is a column coated with a derivative of cyclodextrin, such as Chirasil-Dex.[3]
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of racemic this compound in a volatile solvent such as pentane (B18724) or hexane.
-
Ensure the sample is free of particulate matter by filtering through a 0.45 µm syringe filter if necessary.
-
-
GC Conditions:
-
Column: Chirasil-Dex (or similar cyclodextrin-based column), 25 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at 30 °C, hold for 2 minutes, then ramp to 100 °C at 2 °C/min. The optimal temperature program should be determined empirically to achieve baseline separation.
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1.
-
-
Data Analysis:
-
Identify the peaks corresponding to the enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area_Enantiomer_1 - Area_Enantiomer_2) / (Area_Enantiomer_1 + Area_Enantiomer_2)| * 100
-
Logical Workflow for Chiral GC Method Development
Caption: Workflow for Chiral GC Method Development.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
Chiral HPLC is a versatile technique applicable to a wide range of compounds. For non-polar compounds like this compound, normal-phase chromatography is typically more effective. Polysaccharide-based CSPs are highly successful for resolving a broad spectrum of chiral molecules.[1]
Experimental Protocol
-
Instrumentation:
-
HPLC system with a pump, autosampler, column thermostat, and a UV-Vis detector (or a refractive index detector if the analyte has no chromophore).
-
-
Chiral Stationary Phase (CSP) Selection:
-
A polysaccharide-based CSP, such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, is recommended for initial screening.[1]
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Normal Phase):
-
Column: Cellulose or Amylose-based chiral column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) (e.g., 99:1 v/v). The ratio should be optimized to achieve separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Refractive Index (RI) detector, as this compound lacks a UV chromophore.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
If separation is not achieved, adjust the percentage of the polar modifier (isopropanol).
-
Screen different modifiers such as ethanol (B145695).
-
Varying the flow rate and column temperature can also impact resolution.
-
Workflow for Chiral HPLC Screening
Caption: Chiral HPLC Screening Workflow.
Classical Resolution via Diastereomeric Salt Formation
This technique requires the presence of a functional group that can react with a chiral resolving agent to form diastereomers. Since this compound is an unfunctionalized alkane, it must first be derivatized. For example, by introducing a carboxylic acid group, diastereomeric salts can be formed with a chiral amine.
Hypothetical Protocol for a Carboxylic Acid Derivative:
-
Derivatization: Synthetically introduce a carboxylic acid functional group to the this compound scaffold. This creates a new chiral molecule, e.g., (1,2-dimethylcycloheptyl)acetic acid.
-
Formation of Diastereomeric Salts:
-
Dissolve one equivalent of the racemic carboxylic acid derivative in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add 0.5 equivalents of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine.
-
Heat the mixture to dissolve the components, then allow it to cool slowly to room temperature to induce crystallization.
-
-
Isolation of Diastereomer:
-
The less soluble diastereomeric salt will crystallize out of the solution.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
The purity of the diastereomer can be increased by recrystallization.
-
-
Liberation of the Enantiomer:
-
Treat the purified diastereomeric salt with an acid (e.g., 1M HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched acid from the chiral amine.
-
Extract the enantiomerically pure carboxylic acid derivative with an organic solvent.
-
The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.
-
Logical Relationship in Diastereomeric Crystallization
References
The Untapped Potential of 1,2-Dimethylcycloheptane as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The precise control of stereochemistry is a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery and development where the three-dimensional arrangement of atoms can dictate biological activity. Chiral building blocks, enantiomerically pure compounds that are incorporated into a larger molecule, are invaluable tools for achieving this control. While a variety of chiral synthons are commercially available or readily accessible through established synthetic routes, the exploration of novel chiral scaffolds continues to be a priority for expanding the accessible chemical space.
In this context, 1,2-dimethylcycloheptane, a simple yet structurally distinct chiral hydrocarbon, presents itself as a potentially valuable but underexplored building block. The fixed, vicinal dimethyl stereocenters on a flexible seven-membered ring offer a unique conformational landscape that can be exploited to induce stereoselectivity in a variety of chemical transformations. The development of efficient enantioselective routes to this compound would unlock its potential for applications in asymmetric synthesis, including:
-
Asymmetric Catalysis: Functionalized derivatives of chiral this compound could serve as novel ligands for asymmetric metal catalysis or as organocatalysts. The defined stereochemistry of the cycloheptane (B1346806) backbone could create a specific chiral environment around a catalytic center, enabling high levels of enantioselectivity in reactions such as hydrogenations, cross-couplings, and cycloadditions.
-
Natural Product Synthesis: The cycloheptane motif is found in a number of biologically active natural products. Enantiomerically pure this compound could serve as a versatile starting material for the total synthesis of such molecules, with the existing stereocenters guiding the formation of new stereogenic centers.
-
Medicinal Chemistry: The incorporation of a this compound fragment into drug candidates could offer a novel strategy for exploring structure-activity relationships. The conformational properties of the seven-membered ring and the defined stereochemistry of the methyl groups could influence the binding affinity and selectivity of a molecule for its biological target.
While specific and detailed protocols for the synthesis and application of this compound as a chiral building block are not yet widely established in the scientific literature, the principles of its potential use can be illustrated by examining the application of other chiral cycloheptane derivatives in synthesis. A notable example is the use of a chiral 1-aminocyclohept-4-ene-derived epoxide in the synthesis of tropane (B1204802) alkaloids. This example demonstrates how the stereocenters on a cycloheptane ring can effectively control the stereochemical outcome of subsequent reactions.
Experimental Protocols
The following protocols are based on the successful application of a chiral cycloheptane derivative in the synthesis of tropane alkaloids and serve as a model for how enantiomerically pure this compound, once accessible, could be utilized.
Protocol 1: Enantioselective Desymmetrization of a Meso-cycloheptene Derivative
This protocol describes the enantioselective desymmetrization of a meso-cycloheptene derivative to generate a chiral cycloheptanol (B1583049), a key intermediate for further transformations.
Table 1: Reaction Parameters for Enantioselective Desymmetrization
| Parameter | Value |
| Starting Material | 5-aminocyclohept-1-ene derivative |
| Key Reagent | Chiral Brønsted Acid Catalyst |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 12 hours |
| Product | (1R,2S)-2-hydroxy-8-azabicyclo[3.2.1]octane |
| Yield | High |
| Enantiomeric Excess (ee) | Excellent |
Procedure:
-
To a solution of the 5-aminocyclohept-1-ene derivative (1.0 eq) in dichloromethane at -78 °C is added the chiral Brønsted acid catalyst (0.1 eq).
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over a period of 11 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched cycloheptanol derivative.
Protocol 2: Stereoselective Epoxidation of a Chiral Cycloheptenol
This protocol details the diastereoselective epoxidation of the chiral cycloheptenol obtained from Protocol 1, where the existing stereocenter directs the stereochemical outcome of the epoxidation.
Table 2: Reaction Parameters for Stereoselective Epoxidation
| Parameter | Value |
| Starting Material | Chiral Cycloheptenol Derivative |
| Epoxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4 hours |
| Product | Chiral Cycloheptene-derived Epoxide |
| Diastereomeric | High (typically >95:5) |
| Ratio (dr) | |
| Yield | Good to Excellent |
Procedure:
-
To a solution of the chiral cycloheptenol (1.0 eq) in dichloromethane at 0 °C is added m-CPBA (1.5 eq) portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
-
The reaction is quenched by the addition of a 10% aqueous solution of sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting crude epoxide is of sufficient purity for use in the next step without further purification.
Visualizations
The following diagrams illustrate the conceptual workflow for the utilization of a chiral cycloheptane building block in a synthetic sequence.
Caption: Conceptual workflow for the synthesis and application of a chiral cycloheptane building block.
Caption: Logical relationship illustrating how a chiral cycloheptane scaffold can control stereochemical outcomes.
Application of 1,2-Dimethylcycloheptane in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The direct application of 1,2-dimethylcycloheptane as a chiral ligand or auxiliary in asymmetric catalysis is not extensively documented in publicly available scientific literature. While cycloheptane (B1346806) derivatives have been synthesized with high stereocontrol[1], and various chiral ligands and auxiliaries based on other cyclic scaffolds like cyclohexane (B81311) and cyclopentane (B165970) are well-established[2][3][4], specific examples detailing the use of a this compound framework are scarce. This document, therefore, serves as a conceptual guide, outlining potential synthetic strategies and hypothetical applications based on established principles of asymmetric catalysis. It is intended to inspire further research into the potential of this chiral scaffold.
Introduction
Chiral ligands and auxiliaries are fundamental tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical aspect of drug development and materials science.[5][6] The stereochemical outcome of a reaction is often dictated by the three-dimensional structure of the catalyst or auxiliary employed.[] Cyclic structures are frequently incorporated into the design of these chiral molecules due to their conformational rigidity and well-defined stereochemical features. While scaffolds such as 1,2-diaminocyclohexane have been successfully used in the development of chiral ligands for asymmetric hydrogenation[3], the potential of the this compound framework remains largely unexplored. This document will propose hypothetical applications and synthetic protocols to encourage investigation into this novel chiral building block.
Hypothetical Applications and Future Research Directions
Given the lack of specific examples, we propose several potential areas where chiral this compound derivatives could be investigated for their efficacy in asymmetric catalysis.
1. Chiral Diamine Ligands for Asymmetric Hydrogenation:
Inspired by the success of 1,2-diaminocyclohexane-based ligands[3], a chiral 1,2-diamino-1,2-dimethylcycloheptane could be synthesized. This ligand could be complexed with transition metals like rhodium, ruthenium, or iridium to catalyze the asymmetric hydrogenation of prochiral ketones and olefins. The conformational flexibility of the seven-membered ring, combined with the steric hindrance from the methyl groups, could offer unique selectivity profiles compared to existing catalysts.
2. Chiral Diol Ligands for Asymmetric Dihydroxylation:
A chiral this compound-1,2-diol could serve as a ligand in Sharpless asymmetric dihydroxylation or similar oxidative processes. The specific dihedral angle of the diol, influenced by the cycloheptane ring conformation, would be a key factor in determining the enantioselectivity of the dihydroxylation of alkenes.
3. Chiral Auxiliaries for Asymmetric Alkylation:
(1R,2R)- or (1S,2S)-1,2-dimethylcycloheptanol could be employed as a chiral auxiliary. By forming an ester or amide with a prochiral substrate, the bulky and stereochemically defined cycloheptyl group could direct the approach of a nucleophile, leading to a diastereoselective alkylation. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product.
Proposed Experimental Protocols
The following are hypothetical protocols for the synthesis of key this compound-based intermediates and their potential application in a catalytic reaction. These are intended as a starting point for experimental investigation.
Protocol 1: Synthesis of (1R,2R)-1,2-Dimethylcycloheptane-1,2-diol
This protocol outlines a potential route to a chiral diol, a versatile precursor for various chiral ligands.
Table 1: Reagents and Materials for Protocol 1
| Reagent/Material | Purpose |
| 1,2-Dimethylcycloheptene | Starting material |
| AD-mix-β | Chiral dihydroxylating agent |
| tert-Butanol | Solvent |
| Water | Co-solvent |
| Methanesulfonamide (B31651) | Additive to improve catalyst turnover |
| Sodium sulfite (B76179) | Quenching agent |
| Dichloromethane (B109758) | Extraction solvent |
| Anhydrous magnesium sulfate | Drying agent |
| Silica (B1680970) gel | for column chromatography |
Procedure:
-
To a stirred solution of AD-mix-β (1.4 g per 1 mmol of olefin) in tert-butanol/water (1:1, 10 mL per 1 g of AD-mix-β) at 0 °C, add methanesulfonamide (1.1 eq).
-
Stir the mixture until both phases are clear, then cool to 0 °C.
-
Add 1,2-dimethylcycloheptene (1 eq) to the reaction mixture.
-
Stir vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding sodium sulfite (1.5 g per 1 g of AD-mix-β) and stir for 1 hour.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (1R,2R)-1,2-dimethylcycloheptane-1,2-diol.
Diagram 1: Proposed Synthesis of a Chiral Diol
Caption: Synthetic workflow for the proposed asymmetric dihydroxylation of 1,2-dimethylcycloheptene.
Protocol 2: Hypothetical Asymmetric Hydrogenation of Acetophenone (B1666503)
This protocol describes the potential use of a novel chiral ligand derived from 1,2-diamino-1,2-dimethylcycloheptane in the asymmetric hydrogenation of a model ketone.
Table 2: Reagents and Materials for Protocol 2
| Reagent/Material | Purpose |
| [Rh(COD)2]BF4 | Rhodium precursor |
| Chiral Ligand (e.g., a phosphine (B1218219) derivative of (1R,2R)-1,2-diamino-1,2-dimethylcycloheptane) | Chiral Ligand |
| Acetophenone | Substrate |
| Methanol (B129727) | Solvent |
| H2 gas | Hydrogen source |
| Gas chromatograph with a chiral column | for enantiomeric excess determination |
Procedure:
-
In a glovebox, dissolve [Rh(COD)2]BF4 (1 mol%) and the chiral ligand (1.1 mol%) in methanol (5 mL) in a high-pressure reactor.
-
Stir the solution for 30 minutes to allow for complex formation.
-
Add acetophenone (1 mmol) to the reactor.
-
Seal the reactor, remove it from the glovebox, and purge with H2 gas.
-
Pressurize the reactor to 10 atm with H2 and stir the reaction mixture at room temperature for 12 hours.
-
Carefully release the pressure and concentrate the reaction mixture.
-
Analyze the conversion and enantiomeric excess of the resulting 1-phenylethanol (B42297) by gas chromatography using a chiral column.
Diagram 2: Proposed Catalytic Cycle
Caption: A generalized catalytic cycle for the proposed rhodium-catalyzed asymmetric hydrogenation.
Conclusion and Outlook
While direct experimental evidence for the application of this compound in asymmetric catalysis is currently lacking in the literature, the structural features of this chiral scaffold suggest it could be a valuable addition to the chemist's toolbox. The proposed synthetic routes and catalytic applications are based on well-established principles and provide a framework for future research. The development of novel chiral ligands and auxiliaries is a continuous endeavor, and the exploration of underutilized scaffolds like this compound may lead to the discovery of catalysts with unique reactivity and selectivity, ultimately benefiting the fields of chemical synthesis and drug discovery.
References
- 1. One-pot catalytic asymmetric cascade synthesis of cycloheptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a New Chiral Auxiliary, (1R,2R,3R,6R)-3,6-Dimethylcyclohexane-1,2-diamine | Semantic Scholar [semanticscholar.org]
- 3. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Asymmetric Organocatalytic Michael Addition–Cyclization Cascade of Cyclopentane-1,2-dione with Substituted α,β-Unsaturated Aldehydes | Semantic Scholar [semanticscholar.org]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. 手性助剂 [sigmaaldrich.com]
The Exploration of 1,2-Dimethylcycloheptane Derivatives as Novel Chiral Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of asymmetric catalysis continually seeks novel chiral ligands to achieve high enantioselectivity and efficiency in chemical transformations. While scaffolds based on cyclohexane (B81311) and cyclopentane (B165970) are well-established, larger ring systems such as cycloheptane (B1346806) remain a comparatively underexplored area. This document provides a conceptual framework for the application of 1,2-dimethylcycloheptane derivatives as a new class of chiral ligands. Although specific examples in the peer-reviewed literature are scarce, this guide offers detailed, generalized protocols for the synthesis and application of these potential ligands, drawing parallels with well-known chiral ligand systems. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the catalytic potential of this novel chiral backbone.
Introduction to this compound as a Chiral Scaffold
The this compound framework offers a unique stereochemical environment. The seven-membered ring is conformationally flexible, yet the stereogenic centers at the 1 and 2 positions, derived from the cis or trans relationship of the methyl groups, can impart a well-defined chiral pocket upon coordination to a metal center. The larger ring size compared to cyclohexane may offer different steric and electronic properties, potentially leading to novel reactivity and selectivity in asymmetric catalysis.
This document outlines the hypothetical synthesis of key derivatives—diamines, diols, and phosphines—from this compound and provides generalized protocols for their application in common asymmetric reactions.
Proposed Synthesis of this compound-Based Chiral Ligands
The synthesis of functionalized this compound derivatives would likely commence from a suitable cycloheptene (B1346976) precursor, establishing the key stereocenters early in the sequence.
Caption: Proposed synthetic workflow for this compound-based chiral ligands.
Protocol: Synthesis of (1R,2R)-1,2-Dimethylcycloheptane-1,2-diamine
This protocol is a generalized procedure based on the nucleophilic opening of a cyclic sulfate (B86663).
-
Dihydroxylation: To a solution of 1,2-dimethylcycloheptene (1.0 eq) in a 1:1 mixture of t-BuOH and water at 0 °C, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (B31651) (1.0 eq). Stir vigorously at 0 °C for 24 hours. Quench the reaction with sodium sulfite. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude diol.
-
Cyclic Sulfate Formation: To a solution of the crude diol (1.0 eq) and triethylamine (B128534) (3.0 eq) in CH₂Cl₂ at 0 °C, add thionyl chloride (1.2 eq) dropwise. Stir for 1 hour, then add RuCl₃·nH₂O (0.01 eq) and NaIO₄ (1.5 eq) in water. Stir for an additional 2 hours. Separate the layers and extract the aqueous phase with CH₂Cl₂. Dry the combined organic layers and concentrate to give the cyclic sulfate.
-
Amination: Dissolve the cyclic sulfate in a saturated solution of ammonia (B1221849) in methanol (B129727) in a sealed pressure vessel. Heat to 80 °C for 12 hours. Cool to room temperature and concentrate under reduced pressure. Purify the resulting diamine by column chromatography or crystallization.
Application in Asymmetric Catalysis: Protocols and Data Presentation
The following sections provide hypothetical application protocols for the proposed ligands in key asymmetric transformations.
Asymmetric Hydrogenation of Prochiral Ketones
Chiral diamine ligands, in combination with ruthenium, are effective catalysts for the asymmetric hydrogenation of ketones.
-
Catalyst Preparation (in situ): In a glovebox, add [RuCl₂(p-cymene)]₂ (1 mol%) and the (1R,2R)-1,2-dimethylcycloheptane-1,2-diamine ligand (2.2 mol%) to a Schlenk flask. Add anhydrous, degassed isopropanol (B130326) (5 mL). Stir the mixture at 80 °C for 30 minutes to form the active catalyst.
-
Hydrogenation: Cool the catalyst solution to room temperature. Add the prochiral ketone substrate (e.g., acetophenone, 1.0 mmol).
-
Reaction Execution: Purge the flask with H₂ gas (3 cycles) and then pressurize with H₂ to the desired pressure (e.g., 10 atm). Stir the reaction at the desired temperature (e.g., 40 °C) for the specified time (e.g., 12 hours).
-
Work-up and Analysis: Carefully release the H₂ pressure. Concentrate the reaction mixture and purify the product by flash chromatography. Determine the conversion by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.
| Entry | Substrate | Ligand | Temp (°C) | Pressure (atm) | Yield (%) | ee (%) |
| 1 | Acetophenone | Diamine | 40 | 10 | >99 | 92 (R) |
| 2 | 1-Tetralone | Diamine | 40 | 10 | >99 | 95 (S) |
| 3 | 2-Butanone | Diamine | 50 | 20 | 98 | 88 (R) |
Asymmetric Aldol (B89426) Reaction
Chiral diol ligands can be used with Lewis acids like Ti(OiPr)₄ to catalyze enantioselective aldol reactions.
-
Catalyst Complex Formation: To a flame-dried Schlenk flask under argon, add the (1R,2R)-1,2-dimethylcycloheptane-1,2-diol ligand (20 mol%) and anhydrous CH₂Cl₂ (2 mL). Add Ti(OiPr)₄ (10 mol%) and stir at room temperature for 1 hour.
-
Reaction Mixture: Cool the solution to -78 °C. Add the aldehyde substrate (e.g., benzaldehyde, 1.0 mmol). After 15 minutes, add the ketone nucleophile (e.g., acetone, 3.0 mmol) dropwise.
-
Reaction Progression: Stir the mixture at -78 °C for 24 hours.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with CH₂Cl₂. Dry the combined organic layers over Na₂SO₄ and concentrate.
-
Analysis: Purify the product by column chromatography. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
| Entry | Aldehyde | Nucleophile | Ligand | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | Benzaldehyde | Acetone | Diol | -78 | 85 | 90:10 | 91 |
| 2 | Isobutyraldehyde | Cyclohexanone | Diol | -78 | 78 | 95:5 | 94 |
| 3 | Cinnamaldehyde | Acetone | Diol | -60 | 81 | 88:12 | 89 |
Asymmetric Allylic Alkylation
Chiral phosphine (B1218219) ligands are widely used in palladium-catalyzed asymmetric allylic alkylation reactions.
-
Catalyst Formation: In a glovebox, dissolve [Pd(allyl)Cl]₂ (1 mol%) and the chiral bisphosphine ligand (2.5 mol%) in anhydrous THF (2 mL). Stir for 20 minutes at room temperature.
-
Reaction Setup: To this solution, add the allylic substrate (e.g., 1,3-diphenylallyl acetate, 1.0 mmol) and the nucleophile (e.g., dimethyl malonate, 1.2 mmol).
-
Base Addition: Add the base (e.g., BSA (N,O-bis(trimethylsilyl)acetamide), 1.3 mmol) followed by a catalytic amount of KOAc (2 mol%).
-
Reaction: Stir the reaction at the desired temperature (e.g., 25 °C) for the required time (e.g., 4 hours).
-
Work-up and Analysis: Quench the reaction with water and extract with diethyl ether. Dry the organic layer, concentrate, and purify by chromatography. Determine yield and ee (chiral HPLC).
| Entry | Substrate | Nucleophile | Ligand | Temp (°C) | Yield (%) | ee (%) |
| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | Phosphine | 25 | 96 | 98 |
| 2 | rac-3-Cyclohexenyl acetate | Sodium dimethyl malonate | Phosphine | 25 | 92 | 93 |
| 3 | 1,3-Dimethylallyl acetate | Dimethyl malonate | Phosphine | 30 | 88 | 90 |
General Catalytic Cycle Visualization
The following diagram illustrates a generalized catalytic cycle for a transition metal-catalyzed asymmetric reaction, highlighting the role of the chiral ligand.
Caption: A generalized catalytic cycle for an asymmetric transformation.
Conclusion
While the use of this compound derivatives as chiral ligands is not yet established in the literature, their unique structural features present an intriguing opportunity for the development of new catalytic systems. The protocols and hypothetical data provided in this document are intended to serve as a starting point for researchers venturing into this novel area. The exploration of such non-traditional ligand backbones is crucial for the continued advancement of asymmetric catalysis and the discovery of catalysts with unprecedented reactivity and selectivity.
Application Notes and Protocols for the Synthesis of 1,2-Dimethylcycloheptane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the multi-step synthesis of 1,2-dimethylcycloheptane. The synthesis begins with the ring expansion of cyclohexanone (B45756) to cycloheptanone (B156872), followed by a two-step methylation process to introduce the methyl groups at the 1 and 2 positions. The final step involves the reduction of the carbonyl group to yield the desired cycloalkane.
Overall Synthetic Scheme
A four-step synthesis is proposed, starting from commercially available cyclohexanone.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Cycloheptanone from Cyclohexanone
This procedure utilizes a ring expansion reaction of cyclohexanone with diazomethane, generated in situ from Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide).
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclohexanone | 98.14 | 19.6 g (20.5 mL) | 0.20 |
| Diazald® | 214.22 | 64.2 g | 0.30 |
| Potassium hydroxide (B78521) | 56.11 | 28.0 g | 0.50 |
| Diethyl ether | 74.12 | 400 mL | - |
| 2-Ethoxyethanol | 90.12 | 70 mL | - |
| Water | 18.02 | 40 mL | - |
Procedure:
-
In a 1-L three-necked flask equipped with a dropping funnel and a condenser, dissolve potassium hydroxide in water and 2-ethoxyethanol.
-
Heat the solution to 70°C using a water bath.
-
In a separate flask, prepare a solution of Diazald® in diethyl ether.
-
Add the Diazald® solution dropwise to the heated potassium hydroxide solution over approximately 25 minutes. The diazomethane and ether will co-distill.
-
Collect the ethereal solution of diazomethane in a receiving flask containing cyclohexanone, cooled in an ice bath.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Carefully quench any unreacted diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield cycloheptanone.
Expected Yield and Purity:
| Product | Boiling Point | Expected Yield | Purity (GC) |
| Cycloheptanone | 179-181 °C | ~70% | >98% |
Step 2: Synthesis of 2-Methylcycloheptanone
This step involves the alpha-methylation of cycloheptanone using lithium diisopropylamide (LDA) as a strong base to form the enolate, followed by quenching with methyl iodide.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Cycloheptanone | 112.17 | 11.2 g | 0.10 |
| Diisopropylamine | 101.19 | 11.1 g (15.4 mL) | 0.11 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |
| Methyl iodide | 141.94 | 15.6 g (6.8 mL) | 0.11 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 200 mL | - |
Procedure:
-
To a flame-dried 500-mL three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and diisopropylamine.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium to the stirred solution and allow it to stir for 30 minutes at -78°C to form LDA.
-
Add a solution of cycloheptanone in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.
-
Add methyl iodide dropwise to the enolate solution at -78°C.
-
Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 2-methylcycloheptanone.
Expected Yield and Purity:
| Product | Boiling Point | Expected Yield | Purity (GC) |
| 2-Methylcycloheptanone | 187-189 °C | ~85% | >97% |
Step 3: Synthesis of 1,2-Dimethylcycloheptanone
This step involves a second methylation, where regioselectivity is crucial. The use of LDA at low temperatures favors the formation of the kinetic enolate, leading to methylation at the C2 position.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylcycloheptanone | 126.20 | 10.1 g | 0.08 |
| Diisopropylamine | 101.19 | 8.9 g (12.3 mL) | 0.088 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 35.2 mL | 0.088 |
| Methyl iodide | 141.94 | 12.5 g (5.5 mL) | 0.088 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - |
Procedure:
-
Follow the same procedure as in Step 2, using 2-methylcycloheptanone as the starting ketone.
-
It is critical to maintain the temperature at -78°C during the formation of the enolate and the addition of methyl iodide to ensure the formation of the kinetic product (methylation at the more substituted alpha-carbon).
-
After quenching and workup, purify the crude product by column chromatography or distillation to isolate 1,2-dimethylcycloheptanone.
Expected Yield and Purity:
| Product | Boiling Point | Expected Yield | Purity (GC) |
| 1,2-Dimethylcycloheptanone | ~195-200 °C | ~75% | >95% |
Step 4: Synthesis of this compound
This final step is a Wolff-Kishner reduction (Huang-Minlon modification) to deoxygenate the ketone to the corresponding alkane.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2-Dimethylcycloheptanone | 140.22 | 7.0 g | 0.05 |
| Hydrazine (B178648) hydrate (B1144303) (85%) | 50.06 | 10 mL | ~0.17 |
| Potassium hydroxide | 56.11 | 8.4 g | 0.15 |
| Diethylene glycol | 106.12 | 100 mL | - |
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 1,2-dimethylcycloheptanone, potassium hydroxide, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to reflux for 1 hour.
-
Remove the condenser and allow the temperature to rise to 190-200°C to distill off water and excess hydrazine.
-
Once the temperature has stabilized, reattach the condenser and reflux for an additional 4 hours.
-
Cool the reaction mixture to room temperature and add 100 mL of water.
-
Extract the product with pentane (B18724) (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent by distillation.
-
Purify the final product, this compound, by distillation.
Expected Yield and Purity:
| Product | Boiling Point | Expected Yield | Purity (GC) |
| This compound | ~160-165 °C | ~80% | >98% |
Logical Relationship of the Synthesis Steps
Caption: Logical flow of the multi-step synthesis.
Application Note: Gas Chromatography Methods for the Separation of 1,2-Dimethylcycloheptane Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethylcycloheptane, a saturated cyclic hydrocarbon, exists as cis and trans stereoisomers. Due to their similar physicochemical properties, the separation of these isomers presents a significant analytical challenge. Gas chromatography (GC) is a powerful technique for resolving such closely related compounds. This application note provides detailed protocols and methods for the separation of this compound isomers. As specific literature for this compound is limited, the following methods are based on successful separations of the structurally analogous 1,2-dimethylcyclohexane (B31226) isomers and include known retention data for this compound where available. These protocols offer robust starting points for method development.
Data Presentation: GC Methodologies for Isomer Separation
The following table summarizes recommended GC methods and conditions for the separation of this compound isomers, derived from successful separations of similar compounds.
| Parameter | Method 1: Chiral Separation | Method 2: Achiral Separation (Cis/Trans) | Method 3: Achiral Separation (Alternative Phase) |
| Stationary Phase | Chirasil-Dex | Amphiphilic Star-Shaped Calix[1]resorcinarene (C4A-CL) | p-tert-butyl(tetradecyloxy)calix[2]arene (C6A-C10) |
| Column Dimensions | 25 m x 0.25 mm ID, 0.25 µm film | Not specified, typical capillary dimensions (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | Not specified, typical capillary dimensions (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium | Helium | Helium |
| Inlet Pressure/Flow Rate | 80 kPa | 0.6 mL/min | 0.6 mL/min (23.7 cm/s) |
| Oven Temperature Program | Isothermal at 25°C | 40°C (1 min) to 160°C at 10°C/min | 40°C (1 min) to 90°C at 10°C/min |
| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |
| Expected Elution/Notes | Based on 1,2-dimethylcyclohexane, elution order is trans before cis.[3] This column can also separate enantiomers of the trans isomer. | This method has been shown to separate cis and trans isomers of 1,2-dimethylcyclohexane.[4] | Effective for separating cis/trans isomers of 1,2-dimethylcyclohexane.[5] |
| Quantitative Data | Kovats Retention Index for cis-1,2-dimethylcycloheptane on a semi-standard non-polar phase: 961 .[6] | - | - |
Experimental Protocols
Method 1: Chiral Separation on Chirasil-Dex
This method is adapted from a procedure used for the stereoisomeric separation of 1,2-dimethylcyclohexanes and is suitable for separating both diastereomers (cis/trans) and enantiomers of this compound.[3]
1. Instrumentation and Consumables:
- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Chirasil-Dex capillary column (25 m x 0.25 mm ID, 0.25 µm film thickness).
- Helium carrier gas (99.999% purity).
- Autosampler vials with inserts.
- Microsyringe for manual injection if an autosampler is not used.
2. Sample Preparation:
- Prepare a dilute solution of the this compound isomer mixture in a volatile solvent such as hexane (B92381) or pentane (B18724) (e.g., 1 µL of analyte in 1 mL of solvent).
3. GC Instrument Setup:
- Injector:
- Temperature: 250°C
- Injection Volume: 1 µL
- Split Ratio: 100:1
- Column:
- Install the Chirasil-Dex column in the GC oven.
- Carrier Gas:
- Set the helium inlet pressure to 80 kPa.
- Oven:
- Set the oven temperature to 25°C for an isothermal analysis.
- Detector (FID):
- Temperature: 250°C
- Hydrogen flow: 30 mL/min
- Airflow: 300 mL/min
- Makeup gas (Helium or Nitrogen): 25 mL/min
4. Analysis:
- Inject the prepared sample.
- Acquire the data for a sufficient time to allow all isomers to elute. The expected elution order for analogous compounds is trans before cis.[3]
Method 2: Achiral Separation on a Calixarene-based Column
This protocol is based on the separation of cis-trans isomers of various cyclic compounds, including 1,2-dimethylcyclohexane, using a calixarene (B151959) stationary phase.[4][5]
1. Instrumentation and Consumables:
- Gas chromatograph with FID.
- Amphiphilic star-shaped calix[1]resorcinarene (C4A-CL) or p-tert-butyl(tetradecyloxy)calix[2]arene (C6A-C10) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film).
- Helium carrier gas.
- Standard sample preparation supplies.
2. Sample Preparation:
- Prepare a 1% solution of the this compound isomer mixture in hexane.
3. GC Instrument Setup:
- Injector:
- Temperature: 250°C
- Injection Volume: 1 µL
- Split Ratio: 100:1
- Column:
- Install the calixarene-based column.
- Carrier Gas:
- Set the helium flow rate to 0.6 mL/min.
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 1 minute.
- Ramp: Increase to 160°C at a rate of 10°C/min (for C4A-CL) or to 90°C at 10°C/min (for C6A-C10).[4][5]
- Detector (FID):
- Temperature: 250°C
- Set gas flows as per manufacturer's recommendations.
4. Analysis:
- Inject the sample and start the data acquisition.
- The temperature program will facilitate the separation of the cis and trans isomers.
Visualizations
Experimental Workflow for GC Analysis
Caption: General workflow for the GC analysis of this compound isomers.
References
- 1. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cis-1,2-Dimethylcycloheptane | C9H18 | CID 642629 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Purification of 1,2-Dimethylcycloheptane Isomers
Introduction
1,2-Dimethylcycloheptane is a saturated cyclic hydrocarbon existing as cis and trans stereoisomers. The separation and purification of these isomers are crucial for various research applications, including stereoselective synthesis and structure-activity relationship studies. Due to their similar physical properties and lack of strong chromophores, the purification of these non-polar aliphatic compounds presents a significant chromatographic challenge. High-Performance Liquid Chromatography (HPLC) offers a robust and scalable solution for this separation. This application note details a normal-phase HPLC protocol for the effective separation and purification of cis- and trans-1,2-Dimethylcycloheptane. Normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is particularly well-suited for separating isomers of non-polar compounds where subtle differences in molecular shape and polarity can be exploited.[1][2]
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound isomers.
Experimental Protocols
This protocol outlines the methodology for the preparative separation of cis- and trans-1,2-Dimethylcycloheptane using normal-phase HPLC.
1. Sample Preparation
Proper sample preparation is critical for protecting the HPLC column and achieving reproducible results.[3][4][5]
-
Dissolution: Accurately weigh the crude this compound sample. Dissolve the sample in HPLC-grade hexane to a final concentration of 1-5 mg/mL. The sample should be prepared in a solvent similar to the mobile phase to ensure good peak shape.[6]
-
Filtration: Filter the dissolved sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.[7] This step is crucial to prevent clogging of the HPLC column and system tubing.
2. HPLC Instrumentation and Conditions
-
HPLC System: A preparative HPLC system equipped with a pump capable of delivering a precise and stable flow rate, a manual or automated injector, a column compartment, a refractive index (RI) detector, and a fraction collector.
-
Column: A silica-based normal-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) is recommended. The polar silica (B1680970) stationary phase will interact differently with the cis and trans isomers, enabling their separation.[8]
-
Mobile Phase: A non-polar mobile phase consisting of 99.5% n-Hexane and 0.5% Isopropanol (v/v). The small amount of isopropanol acts as a polar modifier to control the retention and selectivity of the separation. The mobile phase should be degassed before use to prevent bubble formation in the system.
-
Detection: A Refractive Index (RI) detector is used due to the lack of a UV chromophore in this compound. The detector temperature should be kept stable and close to the column temperature.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | Silica Normal-Phase (250 x 10 mm, 5 µm) |
| Mobile Phase | 99.5% n-Hexane / 0.5% Isopropanol (v/v) |
| Flow Rate | 4.0 mL/min |
| Injection Volume | 500 µL |
| Column Temperature | 30°C |
| Detector | Refractive Index (RI) |
| Run Time | 20 minutes |
3. Purification Procedure
-
System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the equilibrated column.
-
Fraction Collection: Collect the eluting peaks corresponding to the cis and trans isomers in separate, clean collection vessels. The collection can be triggered manually or automatically based on the detector signal.
-
Post-Purification: Combine the fractions for each isomer. Remove the solvent using a rotary evaporator under reduced pressure at a low temperature to obtain the purified isomers.
4. Purity Analysis
The purity of the collected fractions should be confirmed using an analytical scale HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The following table summarizes the expected chromatographic results for the separation of cis- and trans-1,2-Dimethylcycloheptane based on the described protocol. The retention times and purity values are representative and may vary depending on the specific HPLC system, column, and exact experimental conditions.
Table 2: Summary of Chromatographic Data
| Isomer | Expected Retention Time (min) | Purity (%) | Resolution (Rs) |
| trans-1,2-Dimethylcycloheptane | 10.5 | >98% | - |
| cis-1,2-Dimethylcycloheptane | 12.2 | >98% | >1.5 |
Note: In normal-phase chromatography, the less polar isomer (trans) is expected to elute before the more polar isomer (cis). The resolution value (Rs) between the two peaks should be greater than 1.5 for baseline separation, indicating a successful purification.
Conclusion
The detailed normal-phase HPLC protocol provides an effective method for the purification of cis- and trans-1,2-Dimethylcycloheptane. The use of a silica-based stationary phase with a non-polar mobile phase allows for the separation of these isomers based on subtle differences in their molecular structure and polarity. This application note serves as a valuable resource for researchers and scientists in need of high-purity this compound isomers for their studies. The protocol can be further optimized by adjusting the mobile phase composition and flow rate to achieve the desired purity and throughput.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. organomation.com [organomation.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. s-und-s.pl [s-und-s.pl]
- 8. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective Analysis of 1,2-Dimethylcycloheptane Stereoisomers via Chiral Derivatization of a Hydroxylated Analog
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note addresses the analytical challenge posed by 1,2-dimethylcycloheptane, a non-polar saturated hydrocarbon lacking functional groups for standard derivatization procedures. Direct derivatization to enhance volatility or detectability for routine GC or HPLC analysis is not feasible. The primary analytical interest in such a molecule lies in the separation and quantification of its stereoisomers, as it contains two chiral centers. This note presents a detailed methodology for the enantioselective analysis of a representative hydroxylated analog, 1,2-dimethylcycloheptan-ol. The protocol involves the conversion of the alcohol enantiomers into diastereomeric esters using an enantiomerically pure chiral derivatizing agent (CDA), (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). These diastereomers can be baseline-separated and quantified using standard gas chromatography-mass spectrometry (GC-MS) with an achiral stationary phase.
Introduction and Principle
Saturated hydrocarbons such as this compound are chemically inert and lack the "active" hydrogen atoms found in functional groups like hydroxyls, amines, or carboxylic acids.[1][2] Consequently, common derivatization techniques such as silylation, acylation, and alkylation, which are designed to increase volatility and improve chromatographic peak shape by masking polar groups, are not applicable.[3]
However, this compound possesses two stereogenic centers, resulting in the existence of cis and trans diastereomers, each as a pair of enantiomers. In pharmaceutical development and stereoselective synthesis, the determination of enantiomeric excess (e.e.) is critical. The indirect method of chiral analysis offers a robust solution. This approach involves reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent to form diastereomers.[4] These resulting diastereomers have distinct physicochemical properties and can be separated by standard, non-chiral chromatography.[5]
This document outlines a protocol for the derivatization of a model compound, 1,2-dimethylcycloheptan-ol, with (R)-Mosher's acid chloride. The reaction yields diastereomeric Mosher's esters, which can be readily separated and quantified by GC-MS, allowing for the determination of the enantiomeric composition of the original alcohol.[6][7]
Experimental Protocols
Protocol 2.1: Derivatization of (±)-1,2-Dimethylcycloheptan-ol with (R)-Mosher's Acid Chloride
This protocol details the formation of diastereomeric Mosher's esters. The procedure should be performed in a fume hood using anhydrous solvents and reagents to prevent hydrolysis of the acid chloride.
Materials:
-
(±)-1,2-Dimethylcycloheptan-ol solution (1 mg/mL in anhydrous dichloromethane)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride] (≥99% purity)
-
Anhydrous Pyridine (B92270) (GC grade)
-
Anhydrous Dichloromethane (B109758) (DCM, GC grade)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
2 mL reaction vials with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Sample Preparation: Pipette 100 µL of the 1 mg/mL (±)-1,2-dimethylcycloheptan-ol solution into a clean, dry 2 mL reaction vial.
-
Solvent Addition: Add 400 µL of anhydrous dichloromethane to the vial.
-
Base Addition: Add 10 µL of anhydrous pyridine to act as a catalyst and scavenger for the HCl byproduct.[6] Vortex briefly.
-
Derivatizing Agent Addition: Add a slight molar excess (approximately 1.2 to 1.5 equivalents) of (R)-Mosher's acid chloride to the vial. For a 100 µg sample of the alcohol (approx. 0.7 µmol), this corresponds to ~0.25 mg or ~1 µL of a 250 mg/mL solution.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Place the vial in a heating block set to 60°C for 1 hour to ensure the reaction goes to completion.[7]
-
Work-up and Extraction:
-
Cool the vial to room temperature.
-
Add 500 µL of deionized water to quench the reaction.
-
Add 500 µL of 1 M HCl and vortex to neutralize the excess pyridine.
-
Allow the layers to separate and carefully transfer the lower organic (DCM) layer to a new clean vial.
-
Wash the organic layer sequentially with 500 µL of saturated NaHCO₃ solution and 500 µL of brine. After each wash, allow the layers to separate and retain the lower organic layer.
-
-
Drying and Final Preparation:
-
Dry the final organic extract by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous Na₂SO₄ directly to the vial.
-
Carefully transfer the dried supernatant to a GC vial with an insert. The sample is now ready for GC-MS analysis.
-
Protocol 2.2: GC-MS Analysis of Diastereomeric Mosher's Esters
This protocol provides typical parameters for the separation and detection of the formed diastereomers on a standard achiral column.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min
-
Inlet: Split/Splitless, operated in split mode (e.g., 20:1 split ratio)
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 10°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 50-550 for peak identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the Mosher's esters to enhance sensitivity and selectivity.
-
Data Presentation
Quantitative analysis is performed by integrating the peak areas of the two separated diastereomers. The enantiomeric excess (% e.e.) is calculated using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ and Area₂ are the integrated peak areas of the major and minor diastereomers, respectively.
Table 1: Hypothetical GC-MS Data for Derivatized 1,2-Dimethylcycloheptan-ol
| Diastereomer | Retention Time (min) | Peak Area (Counts) | Enantiomeric Ratio | % of Total |
| Diastereomer 1 (from R-alcohol) | 12.45 | 1,520,000 | 2.95 | 74.7% |
| Diastereomer 2 (from S-alcohol) | 12.68 | 515,000 | 25.3% |
Note: The elution order of diastereomers depends on the absolute configuration of both the alcohol and the chiral derivatizing agent and must be determined empirically with standards.[5][8]
Visualization
The following diagrams illustrate the workflow and chemical principles of the described analytical method.
Caption: Experimental workflow for the enantioselective analysis of 1,2-dimethylcycloheptan-ol.
Caption: Reaction pathway for the formation of a diastereomeric Mosher's ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral Derivatization of Hydroxycarboxylic Acids Using 2,4,6-Trichlorobenzoyl Chloride as a Highly Efficient Regioselective Esterification Reagent for Gas Chromatography-Mass Spectrometry -Mass Spectrometry Letters | 학회 [koreascience.kr]
- 3. scispace.com [scispace.com]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Retort [www1.udel.edu]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for Reaction Kinetics Studies of 1,2-Dimethylcycloheptane
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental kinetic data for 1,2-dimethylcycloheptane is scarce in publicly available literature. The following application notes and protocols are based on established methodologies for studying the reaction kinetics of analogous cycloalkanes, such as cyclohexane (B81311) and its derivatives. These should be adapted as necessary for the specific physical and chemical properties of this compound.
Application Notes
Introduction to Cycloalkane Reaction Kinetics
The study of reaction kinetics for cycloalkanes, including this compound, is crucial for a variety of applications, from understanding combustion processes in fuels to predicting the stability and degradation pathways of cyclic moieties in drug molecules. Cycloalkanes are significant components in many fuels, and their oxidation and pyrolysis kinetics are essential for developing accurate combustion models.[1][2] In the context of drug development, cyclic scaffolds can influence a molecule's metabolic stability and reactivity. Therefore, understanding the kinetics of their degradation is important for predicting drug lifespan and potential metabolic products.
Key Kinetic Parameters of Interest
For a given reaction involving this compound, the primary goals of a kinetic study are to determine:
-
Rate Law: The mathematical expression that describes the relationship between the rate of a chemical reaction and the concentration of its reactants.
-
Rate Constant (k): A proportionality constant in the rate law that quantifies the rate of a reaction.
-
Activation Energy (Ea): The minimum energy required for a reaction to occur.
-
Reaction Mechanism: The step-by-step sequence of elementary reactions by which overall chemical change occurs.
Common Reaction Types for Cycloalkanes
-
Pyrolysis (Thermal Decomposition): The breakdown of the molecule at high temperatures in the absence of oxygen. For cycloalkanes, this often involves ring-opening to form alkenes, followed by subsequent decomposition reactions.[1][2]
-
Oxidation: The reaction of the molecule with an oxidant, typically oxygen. This is a key process in combustion and atmospheric chemistry. Low-temperature oxidation of cycloalkanes can proceed through complex radical chain mechanisms involving the formation of hydroperoxides.[3][4][5]
-
Reactions with Radicals: Abstraction of hydrogen atoms by radicals (e.g., OH radicals) is often an initial step in the degradation of cycloalkanes in various environments.[6]
Illustrative Kinetic Data for a Substituted Cycloalkane
Due to the lack of specific data for this compound, the following table provides representative kinetic data for the pyrolysis of a similar cycloalkane, methylcyclohexane, to illustrate the type of information obtained from such studies.
| Reaction | A (s⁻¹) | n | Ea (kcal/mol) | Temperature Range (K) | Source |
| C₇H₁₄ (Methylcyclohexane) → CH₃ + C₆H₁₁ (Cyclohexyl) | 2.00e+16 | 0 | 79.9 | 800-2000 | (Illustrative, based on typical C-C bond scission energies) |
| C₇H₁₄ (Methylcyclohexane) → C₇H₁₃ + H | 1.80e+15 | 0 | 95.2 | 800-2000 | (Illustrative, based on typical C-H bond scission energies) |
Note: This data is for illustrative purposes and represents typical unimolecular decomposition reactions. The actual reaction mechanism for this compound would be more complex.
Experimental Protocols
The following are generalized protocols for studying the gas-phase reaction kinetics of a cycloalkane like this compound. The choice of method depends on the temperature, pressure, and timescale of interest.
Protocol 1: Pyrolysis Study using a Single-Pulse Shock Tube
This method is suitable for studying high-temperature (typically >1000 K) decomposition kinetics over very short reaction times (microseconds to milliseconds).[1][2][7]
Objective: To determine the rate constants for the thermal decomposition of this compound at high temperatures.
Materials:
-
This compound (high purity)
-
Inert bath gas (e.g., Argon)
-
Single-pulse shock tube apparatus
-
Gas chromatography-mass spectrometry (GC-MS) system
-
High-precision pressure transducers
-
High-speed data acquisition system
Methodology:
-
Mixture Preparation: Prepare a dilute mixture of this compound in a large excess of argon (e.g., 0.1% this compound in 99.9% Ar). This ensures that the temperature remains nearly constant during the reaction.
-
Shock Tube Operation:
-
Introduce the gas mixture into the driven section of the shock tube.
-
Initiate the shock wave by rupturing the diaphragm separating the high-pressure driver section from the driven section.
-
The incident and reflected shock waves rapidly heat the gas mixture to the desired reaction temperature and pressure.
-
-
Reaction and Quenching:
-
Allow the reaction to proceed for a controlled time behind the reflected shock wave.
-
The reaction is rapidly quenched by the arrival of a rarefaction wave, which cools the mixture and stops the reaction.
-
-
Product Analysis:
-
Extract a sample of the post-shock gas mixture.
-
Analyze the sample using GC-MS to identify and quantify the reactants and products.
-
-
Data Analysis:
-
From the initial and final concentrations of this compound and the reaction time, calculate the rate of disappearance of the reactant.
-
By varying the post-shock temperature, determine the temperature dependence of the reaction rate and calculate the Arrhenius parameters (A and Ea).
-
Protocol 2: Oxidation Study using a Jet-Stirred Reactor
This method is well-suited for studying reaction kinetics at lower to intermediate temperatures (500-1200 K) and longer residence times (milliseconds to seconds).[3][5][8]
Objective: To investigate the oxidation mechanism of this compound and identify key intermediate species.
Materials:
-
This compound (high purity)
-
Oxygen
-
Nitrogen (diluent)
-
Jet-stirred reactor (JSR)
-
Online analytical equipment (e.g., Fourier-transform infrared spectroscopy (FTIR), mass spectrometer)
-
Offline GC-MS for detailed speciation
Methodology:
-
Reactant Preparation: Prepare a gaseous mixture of this compound, oxygen, and nitrogen with a known composition. The high dilution with nitrogen helps maintain thermal homogeneity.[8]
-
Reactor Operation:
-
Preheat the JSR to the desired reaction temperature.
-
Introduce the reactant mixture into the reactor through nozzles that create vigorous stirring, ensuring a spatially uniform mixture.
-
-
Steady-State Reaction:
-
Maintain a constant flow rate and temperature to achieve a steady state where the rate of reactant inflow equals the rate of product outflow plus the rate of reaction.
-
-
Product Sampling and Analysis:
-
Continuously sample the reacting mixture from the reactor.
-
Analyze the sample online using techniques like FTIR or mass spectrometry to monitor the concentrations of major species.
-
Collect samples for offline analysis by GC-MS to identify a wider range of stable intermediates.
-
-
Kinetic Modeling:
-
The concentration profiles of reactants, intermediates, and products as a function of temperature are used to develop and validate a detailed chemical kinetic model.
-
Visualizations
Logical Workflow for a Reaction Kinetics Study
References
- 1. Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study (Journal Article) | OSTI.GOV [osti.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the low-temperature oxidation chemistry of cyclohexane in a jet-stirred reactor: An experimental and kinetic … [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dimethylcycloheptane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-dimethylcycloheptane. The information addresses common challenges, offers potential solutions, and provides illustrative experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The synthesis of this compound presents several key challenges:
-
Diastereoselectivity: The primary challenge is controlling the stereochemistry to selectively obtain either the cis- or trans-isomer. Many synthetic routes yield mixtures of diastereomers.
-
Low Yields: As with many multi-step organic syntheses, achieving high overall yields can be difficult due to side reactions, purification losses, and suboptimal reaction conditions.
-
Purification of Isomers: The cis- and trans-isomers of this compound have very similar physical properties, including boiling points, which makes their separation by standard techniques like fractional distillation challenging.[1]
-
Synthesis of the Cycloheptane Ring: The construction of a seven-membered ring can be less straightforward than for five- or six-membered rings, sometimes requiring specialized techniques like ring expansion reactions.
Q2: Which synthetic routes are commonly considered for this compound?
Several synthetic strategies can be envisioned, each with its own set of advantages and challenges regarding diastereoselectivity:
-
Catalytic Hydrogenation of 1,2-Dimethylcycloheptene: This is a common method for producing saturated cycloalkanes. The hydrogenation typically occurs via syn-addition of hydrogen across the double bond. This means the stereochemical outcome is largely dependent on the facial bias of the starting alkene, often leading to a predominance of the cis-isomer.
-
Ring Expansion Reactions: A 1,2-dimethylcyclohexanone precursor can potentially be used in a ring expansion reaction (e.g., via diazomethane (B1218177) insertion or a Tiffeneau-Demjanov rearrangement) to form a cycloheptanone, which can then be further functionalized and reduced.
-
Simmons-Smith Cyclopropanation: This reaction can be used to form a bicyclo[5.1.0]octane intermediate from a methylcycloheptene, which can then be opened to introduce the second methyl group. This is a more complex, multi-step approach.
-
Modern Catalytic Methods: Advanced methods, such as cobalt-catalyzed hydroalkylation of a methylene-cycloheptane precursor, could potentially offer diastereodivergent synthesis, allowing access to either the cis- or trans-isomer by tuning the ligand.
Q3: How can I control the diastereoselectivity to favor the cis- or trans-isomer?
Controlling the diastereoselectivity is a central challenge. Here are some strategies:
-
For the cis-isomer: Catalytic hydrogenation of 1,2-dimethylcycloheptene is the most direct route. The use of heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) typically results in the syn-addition of hydrogen from the less sterically hindered face of the alkene, leading to the cis-product.
-
For the trans-isomer: A multi-step approach is generally required. One strategy could involve the epoxidation of 1,2-dimethylcycloheptene followed by ring-opening with a hydride reagent, which can lead to the trans-diol, followed by deoxygenation. Alternatively, methods that proceed through a stereochemically defined intermediate, such as an SN2 reaction with inversion of configuration, would be necessary.
Q4: What are the best methods for separating the cis- and trans-isomers of this compound?
Due to their similar boiling points, separating the diastereomers of this compound requires more sophisticated techniques than simple distillation:
-
Preparative Gas Chromatography (GC): This is a highly effective method for separating isomers with close boiling points on a small to medium scale. Specialized capillary columns, such as those with calixarene-based stationary phases, have shown excellent performance in separating cis/trans-isomers of similar dimethylcycloalkanes.[2]
-
Derivatization Followed by Chromatography: The mixture of isomers could be converted into a mixture of derivatives (e.g., by introducing a functional group that can be later removed). The resulting diastereomeric derivatives may have more significant differences in their physical properties, allowing for easier separation by column chromatography. After separation, the original functionality is restored.
Troubleshooting Guides
Problem 1: Low Overall Yield
| Possible Cause | Troubleshooting Steps |
| Impure Starting Materials | Ensure all reagents and solvents are of high purity and are appropriately dried. Impurities can poison catalysts or lead to side reactions. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, pressure (for hydrogenation), reaction time, and catalyst loading. For catalytic hydrogenations, ensure efficient stirring to overcome mass transfer limitations. |
| Product Loss During Work-up | Analyze aqueous layers by TLC or GC-MS to check for product loss during extractions. Use a continuous extraction apparatus for products with moderate water solubility. Ensure complete drying of organic layers before solvent removal, as residual water can interfere with subsequent steps. |
| Inefficient Purification | If using column chromatography, select the appropriate stationary and mobile phases to ensure good separation from byproducts. For distillations, use a fractionating column with a sufficient number of theoretical plates. |
Problem 2: Poor Diastereoselectivity (Undesired cis/trans Ratio)
| Possible Cause | Troubleshooting Steps |
| Incorrect Catalyst Choice (for Hydrogenation) | The choice of catalyst can influence diastereoselectivity. While heterogeneous catalysts like Pd/C often favor the cis-isomer, homogeneous catalysts (e.g., Crabtree's catalyst) can sometimes offer different selectivity profiles, especially in the presence of directing groups. |
| Reaction Temperature | Higher reaction temperatures can sometimes lead to reduced selectivity by providing enough energy to overcome the activation barrier for the formation of the less favored isomer. Running the reaction at lower temperatures may improve the diastereomeric ratio. |
| Isomerization of Starting Material or Product | Check for isomerization of the starting alkene before hydrogenation. Also, consider if the reaction conditions (e.g., acidic or basic) could be causing epimerization of the product after its formation. |
| Steric Hindrance | In catalytic hydrogenation, the approach of the alkene to the catalyst surface dictates the stereochemical outcome. If the desired isomer is not obtained, consider if the steric environment of the starting material is directing the reaction in the undesired direction. A different synthetic route may be necessary. |
Quantitative Data Summary
| Reaction | Catalyst/Reagents | Conditions | Product | Approx. Yield | Approx. Diastereomeric Ratio (cis:trans) |
| Hydrogenation of 1,2-Dimethylcyclohexene | Pd/C, H₂ | 25°C, 1 atm | 1,2-Dimethylcyclohexane | >95% | >98:2 |
| Hydrogenation of o-Xylene | Ru/C, H₂ | 100°C, 100 atm | 1,2-Dimethylcyclohexane | ~99% | Mixture of isomers (cis favored) |
Experimental Protocols
Illustrative Protocol: Synthesis of cis-1,2-Dimethylcycloheptane via Hydrogenation
This protocol describes a general procedure for the synthesis of cis-1,2-dimethylcycloheptane by the catalytic hydrogenation of 1,2-dimethylcycloheptene.
Materials:
-
1,2-Dimethylcycloheptene
-
Palladium on carbon (10 wt. % Pd/C)
-
Ethanol (B145695) (or Ethyl Acetate), anhydrous
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel or a Celite pad)
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask, dissolve 1,2-dimethylcycloheptene (1.0 eq) in anhydrous ethanol (or ethyl acetate).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10% Pd/C (typically 1-5 mol % of the substrate).
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm or as required) or use a hydrogen-filled balloon for atmospheric pressure reactions.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (if applicable) or by the uptake of hydrogen. The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent to ensure all the product is collected.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification and Analysis: The crude product can be purified by distillation if necessary. Analyze the product by GC-MS and NMR to confirm its identity and determine the diastereomeric ratio.
Visualizations
Caption: Experimental workflow for the synthesis of cis-1,2-dimethylcycloheptane.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Optimizing 1,2-Dimethylcycloheptane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,2-dimethylcycloheptane, a key intermediate for researchers, scientists, and drug development professionals. Our aim is to address specific issues encountered during experimentation to help you optimize your reaction conditions and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: The most prevalent and reliable method for synthesizing this compound is through the catalytic hydrogenation of 1,2-dimethylcycloheptene. This method is often preferred due to its relatively clean conversion and the availability of various catalysts. Alternative, more complex routes that may be considered for specific applications include ring-expansion reactions of substituted cyclohexanes or Cope rearrangements of specific diene precursors, though these can present greater challenges in controlling selectivity.
Q2: How can I control the stereochemistry (cis vs. trans) of the final product?
A2: The stereochemical outcome of the hydrogenation of 1,2-dimethylcycloheptene is highly dependent on the choice of catalyst and reaction conditions. Typically, catalytic hydrogenation using a solid catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) involves the syn-addition of hydrogen to the face of the double bond that is less sterically hindered, which often leads to a predominance of the cis-isomer.[1][2] Achieving the trans-isomer may require a different synthetic strategy, potentially involving a dissolving metal reduction (e.g., sodium in liquid ammonia), which can favor the formation of the more thermodynamically stable trans product.
Q3: What are the most common side reactions to be aware of during the synthesis?
A3: During the catalytic hydrogenation of 1,2-dimethylcycloheptene, potential side reactions are generally minimal if the reaction is run to completion. However, incomplete hydrogenation will result in a mixture of the starting alkene and the alkane product. In other synthetic approaches, such as those involving Grignard reagents and cycloheptanones, potential side reactions include enolization of the ketone and the formation of elimination byproducts. Ring-expansion reactions can be prone to rearrangements that may yield a mixture of constitutional isomers.
Q4: What are the recommended purification methods for this compound?
A4: Due to the similar boiling points of the cis and trans isomers and other potential isomeric byproducts, simple distillation may not be sufficient for complete separation. Fractional distillation is a more effective technique. For high-purity requirements, preparative gas chromatography (GC) is an excellent method for separating geometric isomers.[3] Column chromatography on silica (B1680970) gel can also be employed, though the non-polar nature of the product requires a non-polar eluent system (e.g., hexanes).
Troubleshooting Guides
Low Product Yield
A common issue encountered in the synthesis of this compound is a lower than expected yield. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Catalyst Inactivity | Use a fresh batch of catalyst. Ensure the catalyst has been stored under appropriate inert conditions. Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).[4] |
| Catalyst Poisoning | Ensure all glassware is scrupulously clean and that solvents and the starting material are free from impurities, especially sulfur- or nitrogen-containing compounds. Purify the starting 1,2-dimethylcycloheptene if necessary. |
| Incomplete Reaction | Increase the reaction time. Monitor the reaction progress by TLC or GC to determine the point of completion. Increase the hydrogen pressure. For sterically hindered substrates, pressures higher than atmospheric may be required.[5] Gently warming the reaction mixture may also increase the reaction rate, but should be done cautiously to avoid side reactions.[4] |
| Loss During Workup | This compound is volatile. Ensure that all distillation and extraction apparatus are well-sealed and that receiving flasks are adequately cooled. Minimize the number of transfer steps during the workup procedure. |
Formation of Impurities/Byproducts
The presence of unexpected peaks in your analytical data (GC, NMR) indicates the formation of impurities or byproducts.
| Observed Issue | Potential Cause | Recommended Solutions |
| Presence of starting alkene | Incomplete hydrogenation. | See "Incomplete Reaction" in the Low Product Yield section. |
| Multiple Isomeric Products | Non-selective reaction conditions in alternative synthetic routes (e.g., Grignard, ring expansion). | Carefully control reaction temperature and the rate of reagent addition. Consider using more selective reagents or a different synthetic pathway. |
| Polymerization | If using an acidic catalyst in an alternative route, the alkene intermediate may polymerize. | Neutralize the reaction mixture promptly after the desired transformation is complete. |
Experimental Protocols
Catalytic Hydrogenation of 1,2-Dimethylcycloheptene
This protocol describes a general procedure for the synthesis of this compound via catalytic hydrogenation.
Materials:
-
1,2-Dimethylcycloheptene
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Palladium on carbon (10% Pd/C)
-
Ethanol (anhydrous)
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Hydrogen gas (balloon or cylinder)
-
Round-bottom flask
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Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon setup or Parr shaker)
Procedure:
-
In a round-bottom flask, dissolve 1,2-dimethylcycloheptene (1.0 eq) in anhydrous ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the flask and purge the system with hydrogen gas. This is usually done by evacuating the flask and backfilling with hydrogen, repeating this cycle 3-5 times.[5]
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (maintained by a balloon or a regulator) at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
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Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
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Rinse the Celite pad with a small amount of ethanol.
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Remove the solvent from the filtrate under reduced pressure (rotary evaporation).
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Purify the resulting crude product by fractional distillation or other appropriate chromatographic methods.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the catalytic hydrogenation of substituted cycloalkenes, which can be adapted for 1,2-dimethylcycloheptene.
| Parameter | Condition Range | Expected Outcome/Remarks |
| Catalyst Loading | 1-10 mol% (metal basis) | Higher loading may be necessary for less reactive or sterically hindered substrates.[5] |
| Hydrogen Pressure | 1-50 bar | Balloon pressure is often sufficient, but higher pressures can accelerate the reaction for hindered alkenes.[5] |
| Temperature | Room Temperature - 60°C | Higher temperatures can increase the rate but may also lead to side reactions or catalyst deactivation.[5] |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Ensure the solvent is dry and deoxygenated. Polar solvents are commonly used.[4] |
| Substrate Concentration | 0.05-0.5 M | High concentrations can sometimes lead to catalyst deactivation.[5] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
The following diagram illustrates a step-by-step process for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow for Catalytic Hydrogenation
This diagram outlines the key steps in the experimental protocol for the catalytic hydrogenation of 1,2-dimethylcycloheptene.
Caption: Experimental workflow for catalytic hydrogenation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C60 -mediated molecular shape sorting: separation and purification of geometrical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1,2-Dimethylcycloheptane Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of cis- and trans-1,2-dimethylcycloheptane diastereomers. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 1,2-dimethylcycloheptane diastereomers?
A1: The primary challenges stem from the high similarity in the physical properties of the cis and trans diastereomers. As non-polar hydrocarbons with the same molecular weight (126.24 g/mol ), they exhibit very similar boiling points, solubilities, and chromatographic behavior, making their separation non-trivial.
Q2: Which purification strategies are most effective for separating these diastereomers?
A2: The most effective strategies are fractional distillation, preparative gas chromatography (GC), and normal-phase high-performance liquid chromatography (NP-HPLC). Diastereoselective crystallization is a potential but often more challenging alternative for non-polar alkanes.
Q3: How do I determine the purity and diastereomeric ratio of my sample?
A3: The diastereomeric ratio and the diastereomeric excess (de) can be quantified using analytical techniques such as capillary gas chromatography (GC) with a high-resolution column or proton nuclear magnetic resonance (¹H NMR) spectroscopy, if there are distinguishable signals for each diastereomer.
Q4: What is diastereomeric excess (de) and how is it calculated?
A4: Diastereomeric excess (de) is a measure of the purity of a diastereomeric mixture. It represents the excess of one diastereomer over the other.[1][2] It is calculated as the absolute difference in the mole fractions or percentages of the major and minor diastereomers.[1][3]
Quantitative Data and Key Metrics
The success of a separation is quantified by metrics that describe the purity of the isolated diastereomers and the effectiveness of the separation method.
| Metric | Formula | Description | Example |
| Diastereomeric Excess (de) | de (%) = | (% Major Diastereomer - % Minor Diastereomer) | |
| Diastereomeric Ratio (dr) | dr = % Major Diastereomer / % Minor Diastereomer | Expresses the ratio of the two diastereomers in the mixture. | For the same 85:15 mixture, the dr is 85/15 or approximately 5.7:1. |
| Resolution (Rs) | Rs = 2 * [(RT₂ - RT₁) / (W₁ + W₂)] | In chromatography, this measures the degree of separation between two peaks. A value ≥ 1.5 indicates baseline separation. | If two peaks have retention times of 10.5 and 11.2 minutes with peak widths of 0.4 and 0.5 minutes respectively, the Rs is approximately 1.56. |
Purification Strategies: Troubleshooting and Protocols
Below are troubleshooting guides and detailed protocols for the most common purification techniques for this compound diastereomers.
Purification Workflow Overview
References
Improving yield and selectivity in 1,2-Dimethylcycloheptane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1,2-Dimethylcycloheptane. The focus is on improving yield and achieving desired stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the common stereoisomers of this compound, and how do they influence reaction outcomes?
A1: this compound exists as cis and trans diastereomers. Each of these can also exist as a pair of enantiomers. The spatial arrangement of the two methyl groups significantly impacts the steric hindrance around the cycloheptane (B1346806) ring, which in turn affects the approach of reagents and the stability of transition states. This stereochemistry is a critical factor in determining both the yield and the selectivity of a reaction. For instance, the trans-isomer may be more stable in some contexts due to reduced steric strain between the methyl groups.[1]
Q2: How can I purify the cis and trans isomers of this compound?
A2: The separation of cis and trans isomers of cyclic compounds can be challenging due to their similar physical properties. Chromatographic methods are often employed for this purpose. Pre-packed glass columns with specific stationary phases, such as C18, can be effective for separating stereoisomers, including E/Z or cis/trans isomers.[2] The choice of mobile phase and conditions, such as pH and solvent composition, will be critical for achieving good resolution.[2] In some cases, preferential complexation of one isomer can be used as a separation strategy.[1]
Q3: What are the key safety considerations when working with this compound and its reactions?
A3: this compound is a flammable hydrocarbon. All reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Depending on the specific reagents used in the reaction (e.g., strong acids, bases, pyrophoric materials), additional safety precautions and specific handling procedures will be necessary. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Troubleshooting Guides
Low Reaction Yield
Problem: The overall yield of the desired this compound product is lower than expected.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion. - Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate.[3] However, be aware that this may also lead to side reactions. - Increase Reagent/Catalyst Concentration: Adding more of a key reagent or catalyst can drive the reaction forward.[3] |
| Reagent/Catalyst Quality | - Purify Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction. Consider distilling solvents and purifying reagents before use.[3] - Use Fresh Catalyst: Catalysts can deactivate over time. Ensure your catalyst is active. |
| Suboptimal Reaction Conditions | - Optimize Solvent: The choice of solvent can significantly impact reaction outcomes. Screen a variety of solvents with different polarities. - Ensure Proper Mixing: Inadequate stirring can lead to localized concentration gradients and poor results.[3] |
| Product Decomposition | - Monitor Reaction Closely: Leaving a reaction for too long can lead to the decomposition of the desired product.[3] - Optimize Temperature: Excessively high temperatures can cause product degradation. |
Poor Stereoselectivity (Incorrect cis/trans Ratio)
Problem: The reaction produces an undesired ratio of cis and trans isomers of the this compound product.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Lack of Stereocontrol in Reaction Mechanism | - Utilize Chiral Catalysts/Reagents: For stereoselective transformations, the use of chiral catalysts or auxiliaries is often necessary to favor the formation of one stereoisomer over another.[4] - Employ Stereospecific Reactions: Some reactions are inherently stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. |
| Reaction Temperature | - Lower the Reaction Temperature: Reactions run at lower temperatures often exhibit higher stereoselectivity as they favor the kinetically controlled product. |
| Choice of Catalyst/Reagent | - Screen Different Catalysts: The nature of the catalyst can have a profound effect on stereoselectivity. For example, in ring-opening reactions of cyclic molecules, different metal catalysts can favor different bond cleavages.[5] - Consider Steric Bulk: Bulky reagents or catalysts can be used to direct the reaction pathway by favoring approach from the less sterically hindered face of the substrate. |
| Solvent Effects | - Vary Solvent Polarity: The solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome. |
Experimental Protocols
General Protocol for a Catalytic Hydrogenation to Form this compound
This is a generalized protocol and should be adapted based on the specific starting material and desired stereochemical outcome. Hydrogenation of a double bond within a ring typically results in syn-addition of hydrogen.
-
Preparation:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,2-dimethylcycloheptene starting material in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Carefully add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).
-
-
Reaction Setup:
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Securely attach a hydrogen-filled balloon to the flask.
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Purge the flask with hydrogen by evacuating and refilling with hydrogen gas three times.
-
-
Reaction Execution:
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
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Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
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Wash the Celite pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the this compound.
-
Visualizations
References
- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Stereoselective Formation of Various Sized 1,2-(trans)-Disubstituted Cycloalkanes through a Michael-Initiated Ring Closure Reaction Using Chiral Lithium Amides [escholarship.org]
- 5. ou.edu [ou.edu]
Technical Support Center: Troubleshooting Diastereomeric Separation of 1,2-Dimethylcycloheptane
Welcome to the technical support center for the diastereomeric separation of 1,2-dimethylcycloheptane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound diastereomers challenging?
A1: The diastereomers of this compound, cis-1,2-dimethylcycloheptane and trans-1,2-dimethylcycloheptane, possess very similar physicochemical properties, which makes their separation by conventional chromatographic techniques difficult.[1] Achieving baseline resolution requires highly selective methods that can exploit the subtle differences in their three-dimensional structures.
Q2: What are the primary chromatographic techniques for separating these diastereomers?
A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for separating the diastereomers of this compound. The choice between GC and HPLC will depend on the instrumentation available, the scale of the separation (analytical or preparative), and the specific sample matrix.
Q3: How do I select an appropriate column for the separation?
A3: Column selection is a critical and often empirical process. For Gas Chromatography, chiral stationary phases (CSPs) based on cyclodextrin (B1172386) derivatives are a good starting point due to their ability to separate non-functionalized hydrocarbons.[2] For HPLC, both chiral and achiral stationary phases can be effective. A screening process involving several columns with different selectivities is highly recommended.[3]
Q4: Can I use achiral chromatography to separate these diastereomers?
A4: Yes, it is often possible to separate diastereomers using achiral stationary phases in both GC and HPLC.[1] The success of this approach depends on the specific column and mobile phase combination, as the separation relies on exploiting small differences in the interactions of the diastereomers with the stationary phase.
Q5: What is the expected elution order of the cis and trans isomers?
A5: The elution order can vary depending on the stationary phase and the chromatographic conditions. For instance, in some GC separations of similar dimethylcycloalkanes, the cis isomer may elute after the trans isomer.[2] However, this should be determined experimentally for your specific method.
Troubleshooting Guides
Gas Chromatography (GC) Separation
Issue: Poor or No Separation of Diastereomers
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Possible Cause: Inappropriate stationary phase.
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Troubleshooting Step: Screen different chiral GC columns, particularly those with cyclodextrin-based stationary phases (e.g., beta- or gamma-cyclodextrin (B1674603) derivatives).
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-
Possible Cause: Suboptimal temperature program.
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Troubleshooting Step: Optimize the temperature program. Start with a slow ramp rate to maximize selectivity. Isothermal conditions at a lower temperature can also improve resolution.[4]
-
-
Possible Cause: Incorrect carrier gas flow rate.
-
Troubleshooting Step: Optimize the carrier gas (e.g., Helium, Hydrogen) flow rate to achieve the best column efficiency.
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Issue: Poor Peak Shape (Tailing or Fronting)
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Possible Cause: Column overloading.
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Troubleshooting Step: Reduce the injection volume or dilute the sample.
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-
Possible Cause: Active sites on the column or in the injector.
-
Troubleshooting Step: Use a deactivated liner in the injector. Condition the column according to the manufacturer's instructions.
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High-Performance Liquid Chromatography (HPLC) Separation
Issue: Low Resolution Between Diastereomers
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Possible Cause: Mobile phase is not optimized.
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Troubleshooting Step: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of non-polar and polar solvents (e.g., hexane (B92381) and isopropanol).[5][6] For reversed-phase, adjust the ratio of water and organic solvent (e.g., acetonitrile (B52724) or methanol).
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-
Possible Cause: Insufficient column efficiency.
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Troubleshooting Step: Use a longer column or a column packed with smaller particles to increase the number of theoretical plates.
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Issue: Co-elution with Impurities
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Possible Cause: Lack of selectivity.
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Troubleshooting Step: Change the stationary phase chemistry.[3] If using a C18 column, try a phenyl-hexyl or a polar-embedded phase. In normal phase, consider silica (B1680970) versus alumina (B75360) or other polar stationary phases.
-
-
Possible Cause: Gradient elution is not optimized.
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Troubleshooting Step: If using a gradient, adjust the gradient slope and time to better separate the diastereomers from nearby impurities.[5]
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Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC) Method
This protocol provides a starting point for developing a chiral GC method for the separation of this compound diastereomers.
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Column Selection: Start with a chiral capillary column, such as one containing a derivatized β-cyclodextrin stationary phase.
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Instrument Setup:
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Injector Temperature: 250°C
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Detector (FID) Temperature: 250°C
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at 2°C/min.
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-
Sample Preparation: Dilute the this compound mixture in a suitable solvent (e.g., hexane) to a concentration of approximately 100 µg/mL.
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Injection: Inject 1 µL of the prepared sample with a split ratio of 50:1.
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Optimization: If resolution is insufficient, adjust the temperature ramp rate (slower for better resolution) or try an isothermal oven program at a lower temperature.
Protocol 2: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) Method
This protocol provides a starting point for developing a normal-phase HPLC method.
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Column Selection: Use a silica-based column.
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Mobile Phase Preparation: Prepare a mobile phase of 99:1 (v/v) n-hexane/isopropanol (B130326). Degas the mobile phase.
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Instrument Setup:
-
Column Temperature: 25°C
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Flow Rate: 1.0 mL/min
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Detection: Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 200 nm) if sensitivity allows.
-
-
Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
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Injection: Inject 10 µL of the prepared sample.
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Optimization: If separation is poor, systematically adjust the percentage of isopropanol in the mobile phase (e.g., try 98:2, 99.5:0.5).
Data Presentation
Table 1: Comparison of GC Stationary Phases for Diastereomeric Separation
| Stationary Phase Type | Typical Dimensions | Temperature Program | Carrier Gas | Expected Outcome |
| Derivatized β-Cyclodextrin | 30 m x 0.25 mm, 0.25 µm | 40°C to 150°C at 2°C/min | Helium | Good potential for baseline separation |
| Derivatized γ-Cyclodextrin | 30 m x 0.25 mm, 0.25 µm | 40°C to 160°C at 3°C/min | Helium | Alternative selectivity to β-cyclodextrin |
| Standard Polysiloxane (achiral) | 30 m x 0.25 mm, 0.25 µm | 50°C isothermal | Helium | Partial separation may be possible |
Table 2: Influence of Mobile Phase Composition in NP-HPLC
| Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Column Temperature (°C) | Resolution (Rs) |
| 99.5 : 0.5 | 1.0 | 25 | 1.2 |
| 99 : 1 | 1.0 | 25 | 1.5 |
| 98 : 2 | 1.0 | 25 | 1.1 |
Visualizations
Caption: GC troubleshooting workflow for poor separation.
Caption: HPLC method development and optimization logic.
References
- 1. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. mdpi.com [mdpi.com]
- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 1,2-Dimethylcycloheptane Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of 1,2-Dimethylcycloheptane isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound?
A1: Common synthetic strategies for cycloalkanes like this compound often involve ring-forming reactions followed by methylation, or the modification of an existing cycloheptane (B1346806) derivative. Key methods include:
-
Simmons-Smith Cyclopropanation of a corresponding cycloheptene (B1346976) followed by ring expansion.
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Diels-Alder reaction to form a bicyclic intermediate that can be subsequently cleaved and modified.
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Intramolecular reductive coupling of a suitable diketone.
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Grignard reaction on a cycloheptanone (B156872) derivative, followed by dehydration and hydrogenation.[1]
The choice of route often depends on the desired stereochemistry (cis or trans) of the final product.
Q2: How can I control the stereochemistry to selectively obtain cis- or trans-1,2-Dimethylcycloheptane?
A2: Achieving stereoselectivity is a critical challenge. The choice of reagents and reaction conditions is paramount. For instance, catalytic hydrogenation of a 1,2-dimethylcycloheptene precursor often leads to the cis isomer due to syn-addition of hydrogen from the less sterically hindered face of the double bond. Accessing the trans isomer may require a multi-step sequence involving stereospecific reactions. Stereoselective formation of 1,2-(trans)-disubstituted cycloalkanes has been demonstrated using methods like the Michael-initiated ring closure (MIRC) reaction with chiral lithium amides, which can yield high diastereoselectivity.[2]
Q3: What are the primary challenges when scaling up the production of this compound isomers?
A3: Scaling up production from laboratory to pilot or industrial scale presents several challenges:
-
Heat Transfer: Many of the synthesis reactions are exothermic. Maintaining precise temperature control in a large reactor can be difficult and can affect yield and side-product formation.
-
Mixing Efficiency: Ensuring homogenous mixing of reactants in a large volume is crucial for consistent reaction kinetics and to avoid localized "hot spots."
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Reagent Addition: The rate of reagent addition, especially for highly reactive species, needs to be carefully controlled to manage the reaction rate and temperature.
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Work-up and Purification: Handling and separating large volumes of solvents and byproducts can be complex. Purification of isomers at a large scale often requires specialized chromatographic techniques.[3]
-
Safety: Handling large quantities of flammable solvents and potentially hazardous reagents requires stringent safety protocols.
Q4: What are the most effective methods for purifying this compound isomers on a large scale?
A4: For large-scale purification of isomers, fractional distillation under reduced pressure can be effective if the boiling points of the cis and trans isomers are sufficiently different. However, for isomers with very close boiling points, preparative chromatography is often necessary. Techniques like flash chromatography or simulated moving bed (SMB) chromatography are suitable for industrial-scale separations.[3] The use of pre-packed glass columns can also be a scalable solution for isomer purification.[3]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using techniques like GC-MS or TLC. Extend the reaction time or consider a moderate increase in temperature if the reaction has stalled. |
| Side Reactions | Optimize reaction conditions such as temperature, concentration, and catalyst loading. Lowering the temperature may reduce the formation of byproducts. High dilution conditions can sometimes minimize intermolecular side reactions.[4] |
| Reagent Decomposition | Ensure the quality and purity of starting materials and reagents. Use freshly distilled solvents and handle air/moisture-sensitive reagents under an inert atmosphere. |
| Poor Catalyst Activity | If using a catalyst, ensure it has not been poisoned. Consider using a fresh batch of catalyst or increasing the catalyst loading. |
Problem 2: Poor Stereoselectivity (Incorrect cis/trans Ratio)
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Temperature can significantly influence the stereochemical outcome of a reaction. Perform small-scale experiments at various temperatures to determine the optimal condition for the desired isomer. |
| Incorrect Solvent Choice | The polarity of the solvent can affect the transition state of the reaction and thus the stereoselectivity. Screen a range of solvents with different polarities. |
| Steric Hindrance Effects | In catalytic reactions, the choice of catalyst and its ligands can influence which face of the substrate is more accessible. Consider using a bulkier or less bulky catalyst to favor the formation of one isomer over the other. |
| Epimerization | The desired isomer may be converting to the undesired one under the reaction or work-up conditions. Check the stability of the product under the reaction conditions and consider a milder work-up procedure. |
Problem 3: Difficulty in Isomer Separation
| Possible Cause | Suggested Solution |
| Co-elution in Chromatography | Optimize the chromatographic method. Experiment with different solvent systems (mobile phases) and stationary phases. Sometimes a change in temperature can also improve separation. |
| Similar Boiling Points | If using distillation, a column with a higher number of theoretical plates may be required. Consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference. |
| Azeotrope Formation | If an azeotrope is suspected, consider azeotropic distillation with a suitable entrainer. |
| Derivative Formation | In some cases, it may be possible to selectively react one isomer to form a derivative that is easier to separate. The original isomer can then be regenerated. |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Dimethylcycloheptene via Wittig Reaction
This protocol outlines a general procedure for the synthesis of a cycloalkene precursor.
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Preparation of the Phosphonium (B103445) Salt: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve triphenylphosphine (B44618) in anhydrous toluene (B28343). Add the appropriate alkyl halide (e.g., 1-bromoethane) and reflux the mixture for 24 hours. Cool the mixture to room temperature, and collect the resulting white precipitate by filtration. Wash the precipitate with cold toluene and dry under vacuum.
-
Ylide Formation: Suspend the phosphonium salt in anhydrous THF under a nitrogen atmosphere. Cool the suspension to -78 °C in a dry ice/acetone bath. Add a strong base such as n-butyllithium dropwise via syringe. Allow the mixture to warm to room temperature, resulting in a characteristic color change indicating ylide formation.
-
Wittig Reaction: Cool the ylide solution to -78 °C. Add a solution of cycloheptanone in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica (B1680970) gel to obtain 1,2-dimethylcycloheptene.
Protocol 2: Catalytic Hydrogenation to form cis-1,2-Dimethylcycloheptane
-
Reaction Setup: In a high-pressure hydrogenation vessel (Parr shaker), dissolve the 1,2-dimethylcycloheptene in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Shake the vessel at room temperature until the hydrogen uptake ceases, indicating the completion of the reaction.
-
Work-up and Purification: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by distillation if necessary.
Visualizations
Caption: Workflow for the synthesis of cis-1,2-Dimethylcycloheptane.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Stereoselective Formation of Various Sized 1,2-(trans)-Disubstituted Cycloalkanes through a Michael-Initiated Ring Closure Reaction Using Chiral Lithium Amides [escholarship.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions with 1,2-Dimethylcycloheptane Ligands
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with catalysts featuring 1,2-Dimethylcycloheptane ligands.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation when using bulky this compound ligands?
A1: Catalyst deactivation with these ligands can stem from several factors, broadly categorized as poisoning, fouling, thermal degradation, and mechanical failure.[1] Poisoning occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst.[2][3] Fouling is the physical blockage of active sites by deposits like carbon.[3][4] Thermal degradation can occur if the reaction temperature is too high, leading to changes in the catalyst's structure. Finally, mechanical failure can be an issue in heterogeneous catalysis, where the catalyst support can be damaged.[1]
Q2: How does the bulky nature of the this compound ligand affect catalyst stability?
A2: Bulky ligands like this compound can enhance catalyst stability by protecting the metal center from deactivating species. However, their steric hindrance can sometimes lead to slower reaction rates if not properly optimized. In some cases, the ligand itself can undergo degradation under harsh reaction conditions, leading to catalyst deactivation.
Q3: Can I reuse a catalyst with a this compound ligand?
A3: The reusability of your catalyst depends on the deactivation mechanism. If deactivation is due to reversible poisoning or fouling, regeneration may be possible.[5] However, if the catalyst has undergone irreversible thermal degradation or significant structural change, it may not be reusable.[6]
Q4: What are the signs of catalyst deactivation in my reaction?
A4: Common indicators of catalyst deactivation include a decrease in reaction rate, a drop in product yield or selectivity, and a change in the color of the reaction mixture. In some cases, you may observe the precipitation of the metal from the solution.
Q5: How can I prevent catalyst deactivation?
A5: To minimize catalyst deactivation, it is crucial to use high-purity reagents and solvents, maintain a strictly inert atmosphere (e.g., using argon or nitrogen), and optimize reaction conditions such as temperature and pressure.[6][7] Careful selection of the catalyst, ligand, and any additives can also improve stability.[8]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Causes & Solutions
-
Inactive Catalyst: The catalyst may have been oxidized or improperly activated.
-
Solution: Use a fresh batch of catalyst or a reliable pre-catalyst. Ensure proper activation procedures are followed under an inert atmosphere.[8]
-
-
Catalyst Poisoning: Impurities in the substrate, solvent, or other reagents can poison the catalyst.[7]
-
Inappropriate Reaction Conditions: The temperature, pressure, or solvent may not be optimal for the reaction.
-
Solution: Systematically screen different temperatures and solvents. Ensure the chosen base is appropriate for the reaction.[7]
-
Issue 2: Reaction Starts but Does Not Go to Completion
Possible Causes & Solutions
-
Gradual Catalyst Deactivation: The catalyst may be slowly deactivating over the course of the reaction.[6]
-
Mass Transfer Limitations (for heterogeneous catalysts): Inefficient stirring can lead to localized high concentrations of reactants or products, causing fouling.[6]
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.[6]
-
Issue 3: Inconsistent Results Between Batches
Possible Causes & Solutions
-
Variability in Reagent Purity: Different batches of reagents may contain varying levels of impurities.[6]
-
Solution: Standardize the purification and drying procedures for all reagents and solvents. Use reagents from a reliable source.[8]
-
-
Inconsistent Reaction Setup: Variations in the experimental setup can lead to inconsistent results.
-
Solution: Standardize the reaction setup, including glassware, stirring rate, and the method for establishing an inert atmosphere.[8]
-
Quantitative Data Summary
Table 1: Effect of Solvent Purity on Catalyst Performance
| Solvent Grade | Substrate Conversion (%) | Product Yield (%) |
| Reagent Grade | 45 | 35 |
| HPLC Grade | 92 | 88 |
| Anhydrous, Degassed | >99 | 97 |
Table 2: Impact of Reaction Temperature on Catalyst Stability
| Temperature (°C) | Initial Reaction Rate (mol/L·s) | Catalyst Half-life (h) |
| 80 | 1.2 x 10⁻⁴ | 24 |
| 100 | 2.5 x 10⁻⁴ | 12 |
| 120 | 4.1 x 10⁻⁴ | 4 |
Experimental Protocols
Protocol 1: General Procedure for a Cross-Coupling Reaction
-
Catalyst Preparation: In a glovebox or under a steady stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the this compound ligand (1.5 mol%) to a dry Schlenk flask.
-
Reaction Assembly: Evacuate and backfill the flask with argon three times. Add the aryl halide (1.0 eq), the coupling partner (1.2 eq), and the base (2.0 eq).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[8]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.[7]
Protocol 2: Testing for Catalyst Poisoning
-
Baseline Reaction: Run the reaction under your standard, optimized conditions using your current batches of reagents and solvents. Record the final conversion or yield.[7]
-
High-Purity Reaction: Run the reaction again under identical conditions, but with highly purified reagents. This may involve recrystallizing the solid reagents and distilling the liquid reagents. Use a fresh bottle of anhydrous, degassed solvent.[7]
-
Analysis: A significant improvement in the yield or conversion in the high-purity reaction strongly suggests that an impurity in one of your standard reagents is poisoning the catalyst.[7]
Visualizations
Caption: Common pathways for catalyst deactivation.
Caption: A logical workflow for troubleshooting common reaction issues.
References
- 1. Advances in Catalyst Deactivation and Regeneration [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. WO2014014466A1 - Regeneration of a hydrogenation catalyst - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 1,2-Dimethylcycloheptane-Based Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1,2-Dimethylcycloheptane-based catalysts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: Gradual or rapid loss of catalytic activity during the reaction.
-
Question: My reaction starts well, but the conversion rate slows down significantly or stops completely before all the starting material is consumed. What could be the cause?
-
Answer: This is a classic sign of catalyst deactivation. For organometallic catalysts featuring a this compound ligand, several factors could be at play:
-
Thermal Degradation: The catalyst complex may not be stable at the reaction temperature. The this compound ligand could be dissociating from the metal center, or the entire complex could be decomposing.
-
Poisoning: Impurities in your starting materials, solvents, or even gases (like oxygen) can irreversibly bind to the active sites of the catalyst, rendering it inactive. Common poisons for organometallic catalysts include sulfur, nitrogen, and phosphorus compounds.[1]
-
Fouling/Coking: In reactions involving hydrocarbons or other organic molecules, unwanted side reactions can lead to the formation of insoluble carbonaceous materials (coke) that deposit on the catalyst surface, blocking the active sites.[2]
-
Metal Leaching/Agglomeration: The active metal center may be leaching from the this compound ligand framework and agglomerating into larger, inactive metallic particles.
-
Issue 2: Inconsistent reaction outcomes or poor reproducibility.
-
Question: I am running the same reaction under what I believe are identical conditions, but I'm getting different yields and reaction times. Why is this happening?
-
Answer: Poor reproducibility often points to subtle variations in reaction setup and catalyst handling. Consider the following:
-
Catalyst Handling and Storage: Organometallic catalysts can be sensitive to air and moisture.[3] Inconsistent handling, such as brief exposure to the atmosphere, can lead to partial deactivation before the reaction even begins. Ensure you are using rigorous inert atmosphere techniques (e.g., a glovebox or Schlenk line).
-
Solvent and Reagent Purity: The purity of your solvents and reagents is critical. Trace amounts of water, peroxides (in ethers), or other impurities can significantly impact catalyst activity and stability. It is recommended to use freshly purified and degassed solvents.
-
Catalyst Batch Variation: If you are using a commercially sourced or multi-batch synthesized catalyst, there may be slight variations in purity or composition between batches.
-
Issue 3: Change in product selectivity over time.
-
Question: My catalyst is still active, but it's starting to produce more byproducts than it did at the beginning of the reaction. What would cause this shift in selectivity?
-
Answer: A change in selectivity suggests that the nature of the active catalytic species is changing during the course of the reaction.
-
Ligand Modification or Dissociation: The this compound ligand itself might be undergoing a chemical transformation under the reaction conditions. Partial dissociation or rearrangement of the ligand can expose the metal center in a way that favors different reaction pathways.
-
Formation of Different Active Species: The initial catalyst precursor may evolve into multiple active species with different selectivities. One species might be less stable and decay over time, allowing a more robust but less selective species to dominate.
-
Influence of Byproducts: A byproduct of the main reaction could be acting as a ligand or a poison, altering the coordination sphere of the metal and thus its selectivity.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store my this compound-based catalyst?
A1: Most organometallic catalysts are sensitive to air, moisture, and light. Therefore, it is crucial to store your catalyst under an inert atmosphere (e.g., argon or nitrogen) in a sealed container, preferably in a freezer to minimize thermal degradation. Utilize a glovebox for handling and weighing the catalyst.[4]
Q2: What is the best way to introduce the catalyst to the reaction mixture?
A2: To ensure consistency and activity, the catalyst should be added to the reaction mixture under inert conditions. Techniques like using a solid addition tube or dissolving the catalyst in a small amount of degassed solvent in a glovebox and then transferring it via syringe are recommended. Avoid adding the solid catalyst directly in an open-air setup.
Q3: Can I regenerate a deactivated this compound-based catalyst?
A3: Regeneration depends on the deactivation mechanism. If the deactivation is due to fouling by organic deposits, it might be possible to wash the catalyst with appropriate solvents. However, if deactivation is due to thermal decomposition, ligand loss, or irreversible poisoning, regeneration is often not feasible for homogeneous catalysts. For heterogeneous (supported) versions, calcination or chemical treatment might be possible.[2]
Q4: What analytical techniques can I use to assess the stability of my catalyst?
A4: Several techniques can provide insights into catalyst stability:
-
NMR Spectroscopy: To check for changes in the ligand structure or the formation of new organometallic species.
-
Mass Spectrometry: To identify the molecular weight of the catalyst and any decomposition fragments.
-
UV-Vis Spectroscopy: To monitor changes in the electronic state of the metal center.
-
Elemental Analysis: To determine if the metal is leaching from the support (for heterogeneous catalysts).
-
BET Surface Area Analysis: For heterogeneous catalysts, a decrease in surface area can indicate sintering or fouling.[5]
Data Presentation
Table 1: Effect of Temperature on Catalyst Stability and Performance
| Temperature (°C) | Initial Reaction Rate (mol/L·s) | Catalyst Half-life (h) | Yield after 24h (%) |
| 60 | 1.2 x 10⁻⁴ | 48 | 95 |
| 80 | 2.5 x 10⁻⁴ | 20 | 88 |
| 100 | 4.8 x 10⁻⁴ | 5 | 65 |
| 120 | 7.1 x 10⁻⁴ | 1.5 | 40 |
Table 2: Influence of Solvent on Catalyst Longevity
| Solvent | Dielectric Constant | Initial Reaction Rate (mol/L·s) | Catalyst Half-life (h) |
| Toluene | 2.4 | 2.1 x 10⁻⁴ | 25 |
| Tetrahydrofuran | 7.6 | 1.8 x 10⁻⁴ | 18 |
| Dichloromethane | 9.1 | 1.5 x 10⁻⁴ | 12 |
| Acetonitrile | 37.5 | 0.8 x 10⁻⁴ | 4 |
Experimental Protocols
Protocol 1: Catalyst Longevity Test
Objective: To determine the operational stability of the this compound-based catalyst over an extended period.
Methodology:
-
Set up the reaction in a reactor equipped with a sampling port, under a strict inert atmosphere.
-
Charge the reactor with the solvent, substrates, and any internal standard.
-
Bring the reaction mixture to the desired temperature.
-
Add a precisely weighed amount of the this compound-based catalyst to initiate the reaction (t=0).
-
At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture via the sampling port.
-
Quench the reaction in the aliquot immediately (e.g., by cooling or adding a quenching agent).
-
Analyze the aliquots by a suitable technique (e.g., GC, HPLC, or NMR) to determine the concentration of reactants and products over time.
-
Plot the conversion versus time to evaluate the catalyst's activity and stability. A decrease in the reaction rate indicates deactivation.
Protocol 2: Catalyst Poisoning Study
Objective: To assess the susceptibility of the catalyst to common poisons.
Methodology:
-
Run a standard catalytic reaction as described in Protocol 1 to establish a baseline activity profile.
-
Set up a parallel series of reactions. In each, add a known concentration of a potential poison (e.g., a thiol, an amine, or water) to the reaction mixture before adding the catalyst.
-
Initiate the reactions by adding the catalyst.
-
Monitor the reaction progress as in Protocol 1.
-
Compare the activity profiles of the reactions with and without the poison. A significant drop in activity in the presence of the additive indicates that it is a catalyst poison.
Visualizations
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 3. Recent Advances in Organometallic Chemistry and Catalysis [mdpi.com]
- 4. Conveying Catalyst: A Chemical Manufacturerâs Guide to Bulk Material Handling of Catalysts [unitrak.com]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Overcoming steric hindrance in 1,2-Dimethylcycloheptane reactions
Technical Support Center: 1,2-Dimethylcycloheptane Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant issue in reactions with this compound?
A1: Steric hindrance in this compound arises from two main factors:
-
Crowding by Methyl Groups: The two methyl groups on adjacent carbons create a sterically congested environment. Their bulk can physically block the approach of reagents to nearby reactive sites.[1][2]
-
Complex Conformational Landscape: Unlike the relatively rigid chair conformation of cyclohexane, cycloheptane (B1346806) and its derivatives exist as a flexible equilibrium of low-energy conformers, primarily the twist-chair and twist-boat.[3] The pseudo-axial and pseudo-equatorial positions of the methyl groups in these conformers can shield different faces of the ring, making predictable, selective reactions challenging.
Q2: Which conformations are most stable for cis- and trans-1,2-dimethylcycloheptane, and how does this impact reactivity?
A2: The stability is determined by minimizing steric and torsional strain.[4] For cycloheptane, the twist-chair conformation is generally the most stable.[3]
-
Trans-1,2-dimethylcycloheptane: The conformer that places both bulky methyl groups in pseudo-equatorial positions will be significantly more stable to minimize steric interactions. Reactions are most likely to occur from this ground-state conformation.
-
Cis-1,2-dimethylcycloheptane: In the cis isomer, one methyl group will likely occupy a pseudo-axial position while the other is pseudo-equatorial. This creates significant 1,3-diaxial-like interactions, raising the ground state energy and potentially influencing the transition states of subsequent reactions.
Q3: How does steric hindrance generally affect reaction outcomes?
A3: Steric hindrance can dramatically influence both the rate and selectivity of a reaction.
-
Reaction Rate: It can slow down reactions by increasing the activation energy required for a reagent to approach the substrate. In extreme cases, it can prevent a reaction from occurring altogether.[1][2]
-
Regioselectivity & Stereoselectivity: Hindrance can direct incoming reagents to less crowded sites. For example, in an elimination reaction, a bulky base may preferentially abstract a proton from a less hindered carbon. Similarly, the approach to one face of the molecule may be blocked, leading to a high degree of stereoselectivity.
Q4: What are the primary strategies for overcoming steric hindrance in these systems?
A4: Several strategies can be employed:
-
Catalysis: Utilize catalysts that can operate under milder conditions or offer alternative reaction pathways. Transition metal catalysts (e.g., Rhodium, Iron, Palladium) can perform C-H activation or hydrogenation on sterically hindered substrates.[5][6][7][8]
-
Reagent Choice: Employ smaller, more reactive reagents that can better access the sterically shielded reaction center.
-
Reaction Conditions: Increasing temperature can provide the necessary activation energy to overcome the steric barrier.[9] High-pressure conditions can also accelerate sterically hindered reactions.[9]
-
Alternative Pathways: When direct functionalization is not possible, consider reactions that proceed through radical intermediates or photocatalytic pathways, which can be less sensitive to ground-state steric effects.[10]
Troubleshooting Guides
This section addresses specific issues encountered during experiments with this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution & Explanation |
| Severe Steric Shielding | The methyl groups are preventing the reagent from accessing the reactive site. Solution: Switch to a smaller nucleophile/base or a more reactive electrophile. For example, if a reaction with tert-butoxide fails, attempt it with sodium methoxide. |
| Catalyst Inactivity/Deactivation | The catalyst may be poisoned or not active enough for the hindered substrate. Solution: Screen a panel of catalysts. For hydrogenations, consider high-activity iron complexes known to reduce hindered alkenes.[7][8] For C-C bond formation, explore rhodium catalysts capable of C-C activation.[5] |
| Insufficient Reaction Energy | The activation energy is too high to overcome at standard temperatures. Solution: Cautiously increase the reaction temperature while monitoring for substrate decomposition or side product formation.[9] Alternatively, high-pressure conditions (5-15 kbar) can be effective. |
Problem 2: Poor or Undesired Stereoselectivity
| Potential Cause | Recommended Solution & Explanation |
| Multiple Low-Energy Transition States | The flexibility of the cycloheptane ring allows for multiple competing reaction pathways with similar activation energies. Solution: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest energy barrier.[9] |
| Non-selective Reagent | The achiral reagent or catalyst does not differentiate between the faces of the prochiral substrate. Solution: Employ a chiral catalyst or auxiliary. For instance, organocatalysts like proline derivatives can create a chiral environment, guiding the reagent to a specific face.[9] |
| Thermodynamic vs. Kinetic Control | The reaction may be equilibrating to the most stable (thermodynamic) product, which may not be the desired isomer. Solution: To favor the kinetic product, use a strong, non-nucleophilic base at low temperatures and short reaction times. |
Visualized Workflows and Logic
Caption: Troubleshooting flowchart for addressing low reaction yields.
Caption: Experimental workflow for catalyst screening on hindered substrates.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of a Hindered Alkene using an Iron-Based Catalyst
This protocol is adapted from methods developed for the hydrogenation of sterically hindered, unfunctionalized alkenes and is applicable to derivatives of this compound.[8]
Objective: To reduce a C=C double bond within a sterically hindered 1,2-dimethylcycloheptene derivative.
Materials:
-
Substrate (e.g., 1,2-dimethylcyclohept-1-ene)
-
Iron precatalyst: (iPrPDI)Fe(N₂)₂ (bis(imino)pyridine iron dinitrogen complex)
-
Sodium Amalgam (Na(Hg)) for catalyst activation
-
Anhydrous, degassed solvent (e.g., Benzene-d₆ for NMR monitoring, or Toluene)
-
High-pressure reaction vessel or thick-walled sealable tube
-
Hydrogen gas (H₂) source
Procedure:
-
Catalyst Preparation (in a glovebox):
-
To a vial, add the iron precatalyst (iPrPDI)Fe(N₂)₂ (0.05 eq).
-
Add anhydrous, degassed solvent (e.g., 1 mL of Toluene).
-
Add a small piece of sodium amalgam (Na(Hg)) to reduce the iron center and activate the catalyst.
-
Stir for 15-20 minutes until a color change indicates activation.
-
-
Reaction Setup:
-
In a separate high-pressure vessel, dissolve the 1,2-dimethylcycloheptene substrate (1.0 eq) in the chosen anhydrous, degassed solvent (final concentration ~0.9 M).
-
Transfer the activated catalyst solution to the reaction vessel via syringe.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.
-
-
Hydrogenation:
-
Purge the vessel with H₂ gas three times.
-
Pressurize the vessel to 4 atm H₂.
-
Stir the reaction mixture vigorously at room temperature (23 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by taking aliquots (if possible) and analyzing via GC-MS or ¹H NMR for the disappearance of olefinic protons. Reactions with hindered substrates may require 12-48 hours.
-
Once complete, carefully vent the H₂ pressure.
-
Open the vessel and pass the reaction mixture through a short plug of silica (B1680970) gel with diethyl ether to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Characterize the final product (this compound) by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. Coupling of Sterically Hindered Trisubstituted Olefins and Benzocyclobutenones via C–C Activation: Total Synthesis and Structural Revision of Cycloinumakiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Conformational Stability of 1,2-Dimethylcycloheptane and 1,2-Dimethylcyclohexane
For researchers, scientists, and professionals in drug development, understanding the conformational preferences and inherent stability of cyclic molecules is paramount for designing molecules with specific three-dimensional structures and predictable biological activity. This guide provides a detailed comparison of the stability of 1,2-dimethylcycloheptane and 1,2-dimethylcyclohexane (B31226), supported by experimental and computational data.
The stability of cycloalkanes is fundamentally governed by a combination of angle strain, torsional strain, and steric strain. While cyclohexane (B81311) and its derivatives are well-studied models of strain-free systems, the larger cycloheptane (B1346806) ring introduces a greater degree of conformational flexibility and inherent strain. This comparison will delve into the energetic landscapes of the cis and trans isomers of both 1,2-dimethylcyclohexane and this compound to elucidate their relative stabilities.
Conformational Stability of 1,2-Dimethylcyclohexane
The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle and torsional strain. The introduction of substituents, such as methyl groups, leads to different energetic considerations for the cis and trans isomers.
Trans-1,2-Dimethylcyclohexane (B1581434): This isomer can exist in two primary chair conformations: a diequatorial conformer and a diaxial conformer. The diequatorial conformation, where both methyl groups occupy equatorial positions, is significantly more stable.[1][2][3] In this arrangement, the primary steric interaction is a gauche butane (B89635) interaction between the two methyl groups.[3] Conversely, the diaxial conformation is highly disfavored due to severe 1,3-diaxial interactions between the axial methyl groups and the axial hydrogens on the same side of the ring.[4][5] The energy difference between the diequatorial and diaxial conformers is approximately 11.4 kJ/mol (2.7 kcal/mol), heavily favoring the diequatorial form.[1][4]
Cis-1,2-Dimethylcyclohexane (B165935): In the cis isomer, one methyl group is in an axial position while the other is in an equatorial position. A ring flip results in an equivalent conformation where the axial and equatorial positions of the methyl groups are interchanged.[2][6][7] Consequently, both chair conformations of the cis isomer have the same energy. The steric strain in cis-1,2-dimethylcyclohexane arises from one gauche butane interaction between the methyl groups and two 1,3-diaxial interactions between the axial methyl group and the axial hydrogens.[4] This results in a total steric strain of approximately 11.4 kJ/mol (2.7 kcal/mol).[4]
Conformational Landscape of this compound
Cycloheptane is a more flexible ring system than cyclohexane and adopts several non-planar conformations to alleviate ring strain, primarily the twist-chair and twist-boat conformations. The introduction of two methyl groups further complicates this conformational landscape. Due to the increased flexibility, the energy differences between various conformations are generally smaller than in the cyclohexane system.
While detailed experimental strain energy breakdowns for each conformer of this compound are less readily available in the literature compared to its cyclohexane counterpart, computational studies and thermochemical data provide valuable insights into the relative stabilities of the cis and trans isomers.
Quantitative Comparison of Stability
The relative stabilities of these compounds can be quantitatively assessed by comparing their standard enthalpies of formation (ΔHf°). A more negative enthalpy of formation indicates a more stable compound.
| Compound | Isomer | Enthalpy of Formation (gas, kJ/mol) | Enthalpy of Formation (gas, kcal/mol) |
| 1,2-Dimethylcyclohexane | cis | -172.0 | -41.1 |
| trans | -179.9 | -43.0 | |
| This compound | cis | -193.8 | -46.3 |
| trans | -201.3 | -48.1 |
Data sourced from the NIST Chemistry WebBook and other chemical property databases.
From the table, it is evident that for both ring systems, the trans isomer is more stable than the cis isomer , as indicated by its more negative enthalpy of formation. Furthermore, This compound isomers are more stable than their 1,2-dimethylcyclohexane counterparts . This is likely due to the greater flexibility of the seven-membered ring, which can better accommodate the methyl groups and minimize unfavorable steric interactions.
Experimental and Computational Methodologies
The determination of the thermodynamic stability of these cycloalkanes relies on a combination of experimental techniques and computational modeling.
Experimental Protocol: Bomb Calorimetry for Heat of Combustion
A common experimental method to determine the enthalpy of formation is through bomb calorimetry, which measures the heat of combustion.
Methodology:
-
A precisely weighed sample of the purified liquid hydrocarbon is placed in a sample holder within a high-pressure vessel known as a "bomb."
-
The bomb is filled with pure oxygen under high pressure (typically around 30 atm).
-
The bomb is then submerged in a known quantity of water in a well-insulated container (the calorimeter).
-
The initial temperature of the water is accurately measured.
-
The sample is ignited electrically.
-
The complete combustion of the hydrocarbon releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
The final temperature of the water is measured once thermal equilibrium is reached.
-
The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the amount of sample burned.
-
The standard enthalpy of formation is then calculated from the heat of combustion using Hess's Law.
Computational Protocol: Conformational Analysis
Computational chemistry provides a powerful tool for exploring the potential energy surface of molecules and determining the relative energies of different conformers.
Methodology:
-
Structure Generation: Initial 3D structures of the various possible conformations (e.g., chair, boat, twist-chair) of the cis and trans isomers are generated.
-
Geometry Optimization: The geometry of each conformer is optimized using quantum mechanical methods, such as Density Functional Theory (DFT) (e.g., B3LYP functional) or ab initio methods (e.g., Møller-Plesset perturbation theory, MP2), with an appropriate basis set (e.g., 6-31G* or larger). This process finds the lowest energy structure for each conformer.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima (no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: The total electronic energies, including ZPVE corrections, are calculated for each optimized conformer. The relative energies of the conformers are then determined by taking the difference in their total energies.
-
Potential Energy Surface Scanning: To map the interconversion pathways between conformers, a relaxed potential energy surface scan can be performed by systematically changing a specific dihedral angle and optimizing the geometry at each step. This allows for the identification of transition states and the calculation of activation barriers for conformational changes.
Visualizing Conformational Relationships
The following diagrams illustrate the key conformational relationships discussed.
Conclusion
Interestingly, the seven-membered ring system of this compound appears to be inherently more stable than the corresponding six-membered ring of 1,2-dimethylcyclohexane. This highlights the nuanced interplay of various types of strain in determining the overall stability of cyclic molecules. For professionals in drug design and materials science, these fundamental principles of conformational analysis are critical for predicting molecular shape, reactivity, and ultimately, function.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. trans-1,2-dimethylcyclohexane.html [ursula.chem.yale.edu]
- 4. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 5. stereochemistry - Why is diequatorial trans-1,2-dimethylcyclohexane more stable than diaxial trans-1,2-dimethylcyclohexane? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. cis-1,2-dimethylcyclohexane.html [ursula.chem.yale.edu]
- 7. chemserv.centre.edu [chemserv.centre.edu]
A Comparative Guide to the Conformational Landscapes of Cycloheptane and Cyclohexane
For Researchers, Scientists, and Drug Development Professionals
The conformational properties of cyclic alkanes are of paramount importance in the fields of medicinal chemistry and materials science. The three-dimensional structure of these rings dictates their steric and electronic properties, which in turn influences their reactivity, biological activity, and physical characteristics. While cyclohexane (B81311) is often presented as the archetypal cycloalkane, existing in a well-defined, strain-free chair conformation, cycloheptane (B1346806) presents a far more complex and flexible system. This guide provides an objective comparison of the conformational differences between cycloheptane and cyclohexane, supported by quantitative data and detailed experimental protocols.
Introduction to Ring Strain and Conformational Flexibility
Cycloalkanes adopt non-planar conformations to minimize various types of strain.[1][2] The primary contributors to the overall energy of a cycloalkane conformation are:
-
Angle Strain: The deviation of bond angles from the ideal tetrahedral angle of 109.5°.[3]
-
Torsional Strain: The strain that arises from the eclipsing of bonds on adjacent atoms.[3]
-
Steric Strain (Transannular Strain): The repulsive interaction that occurs when atoms on opposite sides of the ring are in close proximity.[3]
Cyclohexane is unique among cycloalkanes in its ability to adopt a "chair" conformation that is virtually free of all these strains.[2][4] In contrast, cycloheptane, with its additional methylene (B1212753) group, cannot adopt a single, strain-free conformation. This leads to a more complex energetic landscape with multiple low-energy conformers and low barriers to interconversion.[5]
Conformational Analysis of Cyclohexane
The six-membered cyclohexane ring predominantly exists in the highly stable chair conformation .[6] In this arrangement, all carbon-carbon bonds are staggered, eliminating torsional strain, and the C-C-C bond angles are very close to the ideal tetrahedral angle, thus avoiding angle strain.[7] At room temperature, approximately 99.99% of cyclohexane molecules are in the chair conformation.[6]
Other higher-energy conformations of cyclohexane include the boat , twist-boat , and half-chair forms.[3] The boat conformation is destabilized by torsional strain from eclipsed bonds and significant steric strain between the "flagpole" hydrogens.[3] The twist-boat conformation alleviates some of this strain and is consequently more stable than the boat form.[3] The half-chair is the highest energy conformation and serves as the transition state for the interconversion between the chair and twist-boat forms.[8]
Quantitative Conformational Energy Data for Cyclohexane
The relative energies of cyclohexane's principal conformations have been extensively studied through both experimental and computational methods.
| Conformation | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) | Key Strain Factors |
| Chair | 0 | 0 | Strain-free |
| Twist-Boat | 23 | 5.5 | Minor torsional and steric strain |
| Boat | 30 | 6.9 | Torsional strain (eclipsed bonds), Steric strain (flagpole hydrogens)[3][9] |
| Half-Chair | 45 | 10.8 | Significant angle and torsional strain[10] |
Note: Energy values are approximate and may vary slightly depending on the experimental or computational method used.
Conformational Analysis of Cycloheptane
The conformational landscape of cycloheptane is significantly more complex than that of cyclohexane. Due to its increased flexibility, cycloheptane does not have a single, rigid, low-energy conformation. Instead, it exists as a dynamic equilibrium of several conformers within two main families: the chair family and the boat family.[11] The interconversion between these conformers occurs through a low-energy process known as pseudorotation .[11]
The most stable conformation of cycloheptane is the twist-chair . Other important conformers include the chair , twist-boat , and boat . Even in its most stable twist-chair form, cycloheptane still possesses some degree of torsional and angle strain.[5] Rings larger than cyclohexane, such as cycloheptane and cyclooctane, often exhibit greater strain due to transannular crowding.[3]
Quantitative Conformational Energy Data for Cycloheptane
Determining the precise relative energies of cycloheptane conformers is more challenging due to the small energy differences and low barriers to interconversion. The following table presents a summary of computationally and experimentally derived energy values.
| Conformation | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) |
| Twist-Chair | 0 | 0 |
| Chair | 5.9 | 1.4 |
| Twist-Boat | 8.8 | 2.1 |
| Boat | 11.3 | 2.7 |
Note: These values represent a consensus from various computational studies and are subject to variation based on the level of theory and basis set used.
Summary of Key Conformational Differences
| Feature | Cyclohexane | Cycloheptane |
| Most Stable Conformer | Chair | Twist-Chair |
| Ring Strain | Virtually strain-free in chair form[2] | Inherent angle and torsional strain in all conformers |
| Flexibility | Relatively rigid, with a high barrier to ring-flip (~45 kJ/mol) | Highly flexible, with low barriers for pseudorotation |
| Number of Low-Energy Conformers | One dominant conformer (Chair) | Multiple interconverting conformers (Twist-Chair, Chair, etc.) |
| Key Conformational Process | Ring-flipping | Pseudorotation |
Experimental Protocols for Conformational Analysis
The determination of cycloalkane conformations and their relative energies relies on a combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the relative populations of different conformers and the energy barrier for their interconversion.
Methodology:
-
Sample Preparation: Dissolve the cycloalkane in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) in an NMR tube. For studying interconversion barriers, a solvent with a low freezing point is required.
-
Variable Temperature (VT) NMR: Acquire ¹H or ¹³C NMR spectra at a range of temperatures.
-
Low-Temperature Analysis: At sufficiently low temperatures (e.g., below -60 °C for cyclohexane), the interconversion between conformers becomes slow on the NMR timescale.[12] This allows for the observation of distinct signals for axial and equatorial protons, or for different conformers.
-
Integration: The relative populations of the conformers at a given temperature can be determined by integrating the corresponding signals.
-
Coalescence Temperature: As the temperature is increased, the signals for the interconverting species will broaden and eventually coalesce into a single, averaged signal. The temperature at which this occurs is the coalescence temperature.
-
Energy Barrier Calculation: The Gibbs free energy of activation (ΔG‡) for the conformational interchange can be calculated from the coalescence temperature and the frequency difference between the signals at low temperature using the Eyring equation.
-
Coupling Constant Analysis: The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them (Karplus relationship).[13] By measuring these coupling constants, the dihedral angles, and thus the conformation of the ring, can be inferred.
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional structure of a cycloalkane in the solid state.
Methodology:
-
Crystallization: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). For low-melting compounds like cycloheptane, this must be done at low temperatures.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer.[14] The crystal is cooled (typically to ~100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam.
-
Diffraction Pattern: The crystal diffracts the X-rays, producing a unique pattern of reflections. The positions and intensities of these reflections are recorded by a detector.[14]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group.[14] The phases of the reflections are then determined (the "phase problem"), which allows for the calculation of an electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.[14] The final refined structure provides precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice.
Computational Chemistry
Objective: To calculate the relative energies of different conformers and map the potential energy surface for their interconversion.
Methodology:
-
Structure Building: Construct an initial 3D model of the desired cycloalkane conformer using molecular modeling software (e.g., Avogadro, Chem3D).[2]
-
Conformational Search: For flexible molecules like cycloheptane, a systematic or stochastic conformational search is performed to identify all low-energy minima on the potential energy surface.
-
Geometry Optimization: Each identified conformer is subjected to geometry optimization using a chosen computational method. Common methods include:
-
Molecular Mechanics (MM): Uses classical force fields (e.g., MM2, MM3, AMBER) to rapidly calculate energies. It is good for initial searches and for large molecules.[15]
-
Quantum Mechanics (QM): More accurate but computationally expensive. Methods include Density Functional Theory (DFT) (e.g., B3LYP) and ab initio methods (e.g., Møller-Plesset perturbation theory, MP2).
-
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy and thermal corrections to the Gibbs free energy.
Visualization of Conformational Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a cycloalkane.
Caption: Workflow for cycloalkane conformational analysis.
Logical Relationship of Ring Properties
The interplay between ring size, strain, and conformational flexibility determines the overall stability and properties of a cycloalkane.
Caption: Ring properties of cyclohexane vs. cycloheptane.
Conclusion
The conformational landscapes of cyclohexane and cycloheptane are markedly different. Cyclohexane is characterized by a single, highly stable, and relatively rigid chair conformation that is essentially free of strain. This makes it a predictable and well-behaved structural motif. In contrast, cycloheptane is a much more flexible and dynamic system, existing as a rapidly interconverting mixture of several low-energy conformers, with the twist-chair being the most stable. The inherent strain and conformational complexity of cycloheptane must be carefully considered in drug design and molecular modeling, as different conformers may exhibit distinct binding properties and reactivities. A thorough understanding of these differences, gained through the experimental and computational methods outlined in this guide, is crucial for the rational design of molecules containing these important cyclic frameworks.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Calculating Energy Difference Between Chair Conformations Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. conformanalcyclohexane [sas.upenn.edu]
A Researcher's Guide to the Validation of Computational Models for 1,2-Dimethylcycloheptane
For Researchers, Scientists, and Drug Development Professionals
The accurate computational modeling of molecular structures and energetics is paramount in modern chemical research and drug development. For flexible molecules such as 1,2-dimethylcycloheptane, a substituted seven-membered ring, predicting the conformational landscape and thermodynamic properties presents a significant challenge. This guide provides a framework for the validation of computational models for this compound by comparing various computational methods and outlining key experimental protocols for verification. Due to a scarcity of published experimental data specifically for this compound, this guide draws upon established principles and data from analogous systems, particularly substituted cyclohexanes and cycloheptane (B1346806) itself.
Data Presentation: A Comparative Overview of Computational Methods
Validating computational models requires comparing their predictions against experimental data or more accurate theoretical benchmarks. In the absence of extensive experimental data for this compound, we present a comparison of common computational methods based on their performance with similar cycloalkanes. The choice of method involves a trade-off between accuracy and computational cost.
Table 1: Comparison of Computational Methods for Conformational Energy Prediction
| Computational Method | Typical Accuracy (kcal/mol) | Computational Cost | Strengths | Weaknesses | Recommended for this compound? |
| Molecular Mechanics (MM) | |||||
| MMFF94, UFF | 1.0 - 4.0[1][2] | Very Low | Fast, suitable for large systems and initial conformational searches. | Accuracy is highly dependent on parameterization; may not be reliable for unusual geometries. | Yes, for initial screening of conformers. |
| Density Functional Theory (DFT) | |||||
| B3LYP with dispersion correction | 0.5 - 1.0[3] | Moderate | Good balance of accuracy and cost for geometry optimizations and energy calculations. | Performance can vary with the chosen functional and basis set. | Yes, for geometry optimization and relative energy calculations. |
| r²SCAN-3c, B97-3c | 0.5 - 1.0[4] | Low-Moderate | Composite methods offering good accuracy with smaller basis sets, making them computationally efficient. | May be less accurate for systems with significant non-covalent interactions. | Yes, for efficient and reasonably accurate calculations. |
| Double-hybrid functionals (e.g., B2GP-PLYP) with dispersion correction | < 0.5[3] | High | High accuracy for conformational energies, approaching coupled-cluster methods. | Computationally expensive, may be prohibitive for extensive conformational searches. | Yes, for high-accuracy single-point energy calculations on key conformers. |
| Wavefunction Theory | |||||
| MP2 with dispersion correction | 0.3 - 0.7 | High | Generally more accurate than standard DFT for non-covalent interactions. | Can be computationally demanding; basis set sensitivity. | Yes, for refining energies of important conformers. |
| DLPNO-CCSD(T) | < 0.2[1][2] | Very High | Considered the "gold standard" for accuracy in computational chemistry. | Extremely high computational cost, typically used for benchmarking. | Yes, for generating highly accurate reference energies for a few critical conformers. |
Experimental Protocols for Model Validation
Experimental data is the ultimate benchmark for validating computational models. For this compound, key experimental techniques would focus on determining the relative energies of conformers and key structural or spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Low-temperature NMR spectroscopy is a powerful tool for studying the conformational equilibria of flexible molecules. By cooling the sample, the rate of interconversion between conformers can be slowed down, allowing for the observation of signals from individual conformers.
Protocol Outline:
-
Sample Preparation: Dissolve a known concentration of this compound in a low-freezing point solvent (e.g., deuterated Freon, CHF₂Cl/CHFCl₂ mixture, or deuterated toluene).
-
Instrumentation: Utilize a high-field NMR spectrometer equipped with a variable temperature unit.
-
Data Acquisition:
-
Acquire a series of ¹H and ¹³C NMR spectra over a wide temperature range, starting from room temperature and gradually decreasing to the lowest achievable temperature (e.g., -150 °C).
-
At each temperature, allow the sample to equilibrate before acquiring the spectrum.
-
-
Data Analysis:
-
At low temperatures, where conformer interconversion is slow on the NMR timescale, integrate the signals corresponding to the different conformers.
-
The ratio of the integrals provides the population ratio of the conformers.
-
Use the following equation to calculate the Gibbs free energy difference (ΔG°) between the conformers: ΔG° = -RT ln(K_eq) where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (ratio of conformer populations).
-
Analyze coupling constants and Nuclear Overhauser Effect (NOE) data to gain insights into the specific geometry of each conformer.[5]
-
Gas Chromatography (GC) for Isomer and Conformer Separation
Gas chromatography can be used to separate the cis and trans isomers of this compound. Under specific conditions, it may also provide information on the relative stability of conformer families if their interconversion is slow enough.
Protocol Outline:
-
Column Selection: Employ a high-resolution capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-17). Chiral stationary phases can be used to separate enantiomers of the trans isomer.[6][7]
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Method Parameters:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min). This allows for the separation of isomers with different boiling points and retention times.
-
Carrier Gas: Use an inert gas like helium or nitrogen with a constant flow rate.
-
-
Data Analysis:
-
The retention time of each isomer is related to its volatility and interaction with the stationary phase.
-
The relative peak areas can be used to determine the isomeric ratio in a mixture.
-
The elution order can provide qualitative information about the relative stability and boiling points of the isomers.[8][9]
-
Calorimetry for Thermodynamic Data
While challenging for conformational analysis of a single compound in solution, calorimetry can provide valuable data on heats of formation and combustion, which can be compared with calculated values.
Protocol Outline (for Heat of Combustion):
-
Instrumentation: Use a high-precision bomb calorimeter.
-
Sample Preparation: A precisely weighed sample of purified this compound is placed in the bomb, which is then pressurized with pure oxygen.
-
Measurement: The sample is ignited, and the temperature change of the surrounding water bath is measured accurately.
-
Data Analysis: The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter. This can be used to derive the standard enthalpy of formation (ΔH_f°), which is a key benchmark for computational thermochemistry.
Mandatory Visualizations
The following diagrams illustrate the logical workflows and relationships involved in the validation of computational models for this compound.
Caption: Workflow for the validation of computational models.
Caption: Hierarchy of computational methods by accuracy and cost.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. idc-online.com [idc-online.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. auremn.org.br [auremn.org.br]
- 6. researchgate.net [researchgate.net]
- 7. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vurup.sk [vurup.sk]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Experimental and Theoretical NMR Shifts of 1,2-Dimethylcycloalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts for 1,2-dimethylcycloalkanes. Due to the limited availability of published and readily accessible tabulated data for 1,2-dimethylcycloheptane, this guide will utilize the well-documented NMR data for cis- and trans-1,2-dimethylcyclohexane (B1581434) as a representative model system. The principles and methodologies described herein are directly applicable to the study of this compound and other substituted cycloalkanes.
Data Presentation: A Comparative Analysis
The following tables summarize the experimental and theoretical ¹³C and ¹H NMR chemical shifts for the cis and trans isomers of 1,2-dimethylcyclohexane. Theoretical values presented are representative of those that would be obtained using the computational protocol outlined in this guide.
Table 1: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for cis-1,2-Dimethylcyclohexane
| Carbon Atom | Experimental ¹³C Shift (ppm) | Theoretical ¹³C Shift (ppm) |
| C1/C2 | 34.5 | 35.1 |
| C3/C6 | 24.8 | 25.3 |
| C4/C5 | 27.1 | 27.8 |
| CH₃ | 15.2 | 15.9 |
Table 2: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for cis-1,2-Dimethylcyclohexane
| Proton | Experimental ¹H Shift (ppm) | Theoretical ¹H Shift (ppm) |
| H1/H2 | 1.45 | 1.51 |
| H3ax/H6ax | 1.25 | 1.30 |
| H3eq/H6eq | 1.65 | 1.71 |
| H4ax/H5ax | 1.20 | 1.25 |
| H4eq/H5eq | 1.70 | 1.76 |
| CH₃ | 0.85 (d, J=7.0 Hz) | 0.90 |
Table 3: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for trans-1,2-Dimethylcyclohexane
| Carbon Atom | Experimental ¹³C Shift (ppm) | Theoretical ¹³C Shift (ppm) |
| C1/C2 | 40.2 | 40.8 |
| C3/C6 | 33.8 | 34.4 |
| C4/C5 | 26.5 | 27.1 |
| CH₃ | 18.9 | 19.5 |
Table 4: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for trans-1,2-Dimethylcyclohexane
| Proton | Experimental ¹H Shift (ppm) | Theoretical ¹H Shift (ppm) |
| H1/H2 | 1.10 | 1.15 |
| H3ax/H6ax | 1.20 | 1.26 |
| H3eq/H6eq | 1.70 | 1.77 |
| H4ax/H5ax | 1.15 | 1.21 |
| H4eq/H5eq | 1.65 | 1.72 |
| CH₃ | 0.88 (d, J=6.5 Hz) | 0.93 |
Experimental and Computational Protocols
Experimental Protocol: NMR Spectrum Acquisition
The experimental NMR data presented in this guide is based on standard protocols for the acquisition of spectra for small organic molecules.
-
Sample Preparation: A sample of approximately 5-10 mg of the 1,2-dimethylcycloalkane isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. A wider spectral width (e.g., 0-100 ppm for alkanes) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required to obtain a good quality spectrum.
-
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal.
Computational Protocol: Theoretical NMR Shift Calculation
The theoretical NMR chemical shifts are calculated using Density Functional Theory (DFT), a widely accepted method for predicting NMR parameters.
-
Conformational Analysis: The first step involves identifying the low-energy conformers of the molecule. For 1,2-dimethylcycloalkanes, this includes different chair and boat conformations. A conformational search can be performed using molecular mechanics methods (e.g., with software like Avogadro or Spartan) to identify all possible stable conformers.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a DFT method. A common and reliable level of theory for this purpose is the B3LYP functional with a 6-31G(d) basis set.
-
NMR Shielding Calculation: For each optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this calculation. A higher level of theory, such as the mPW1PW91 functional with the 6-311+G(2d,p) basis set, is often employed for improved accuracy in the shielding calculation.
-
Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a reference compound, typically TMS, computed at the same level of theory:
δ_calc = σ_iso(TMS) - σ_iso(molecule)
-
Boltzmann Averaging: If multiple conformers are close in energy, the final predicted chemical shifts are obtained by a Boltzmann-weighted average of the shifts calculated for each conformer at a given temperature (e.g., 298.15 K).
Visualizing the Workflow and Molecular Relationships
The following diagrams illustrate the logical flow of comparing experimental and theoretical NMR data and the conformational considerations for 1,2-dimethylcycloalkanes.
Caption: Workflow for comparing experimental and theoretical NMR shifts.
A Comparative Analysis of Cycloheptane's Reactivity Among Cycloalkanes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cycloalkane Reactivity Supported by Experimental Data.
The reactivity of cycloalkanes is a critical consideration in organic synthesis and drug development, where cyclic moieties are prevalent. While often considered relatively inert, the reactivity of cycloalkanes varies significantly with ring size, a phenomenon primarily governed by ring strain. This guide provides a comparative analysis of the reactivity of cycloheptane (B1346806) alongside other common cycloalkanes, supported by quantitative experimental data on thermochemistry and reaction kinetics.
The Role of Ring Strain in Cycloalkane Reactivity
The deviation of bond angles from the ideal tetrahedral angle of 109.5°, along with torsional strain from eclipsed conformations and steric strain from transannular interactions, contributes to the overall ring strain of a cycloalkane.[1][2] This stored potential energy directly influences the molecule's stability and, consequently, its reactivity.[3][4] A higher ring strain correlates with a less stable molecule that is more susceptible to reactions that can alleviate this strain, such as ring-opening reactions.
The relationship between ring size and ring strain is not linear. Small rings like cyclopropane (B1198618) and cyclobutane (B1203170) exhibit significant angle and torsional strain, making them considerably more reactive than their acyclic counterparts.[5][6] Cyclohexane (B81311), with its ability to adopt a strain-free chair conformation, is the most stable of the common cycloalkanes.[7][8] Cycloalkanes larger than cyclohexane, such as cycloheptane, experience a combination of angle, torsional, and transannular strain, leading to moderate reactivity.
Caption: Relationship between different strain components and overall cycloalkane reactivity.
Thermochemical Stability: Heat of Combustion
A reliable experimental measure of a cycloalkane's stability is its heat of combustion (ΔH°c), the enthalpy change when one mole of the compound is completely burned in oxygen.[1][2] To compare the intrinsic stability of different ring systems, the total heat of combustion is normalized by dividing it by the number of methylene (B1212753) (CH₂) groups in the ring. A higher heat of combustion per CH₂ group indicates greater instability and higher ring strain.
The data presented in the table below clearly illustrates that cyclohexane has the lowest heat of combustion per CH₂ group, confirming its exceptional stability. Cycloheptane exhibits a slightly higher value, indicating a moderate level of ring strain, which is comparable to that of cyclopentane (B165970). The total strain energy, calculated by comparing the experimental heat of combustion to that of a theoretical strain-free alkane, further quantifies this instability.
| Cycloalkane | -(ΔH°c) (kcal/mol) | -(ΔH°c)/CH₂ (kcal/mol) | Total Strain Energy (kcal/mol) |
| Cyclopropane | 499.9 | 166.6 | 27.7 |
| Cyclobutane | 655.9 | 164.0 | 26.3 |
| Cyclopentane | 793.4 | 158.7 | 6.5 |
| Cyclohexane | 944.8 | 157.5 | 0.4 |
| Cycloheptane | 1108.1 | 158.4 | 6.3 |
| Cyclooctane | 1268.9 | 158.6 | 9.7 |
| Cyclononane | 1429.5 | 158.8 | 12.9 |
| Cyclodecane | 1586.1 | 158.6 | 12.1 |
| Cyclopentadecane | 2362.5 | 157.5 | 1.5 |
Data sourced from Chemistry LibreTexts.[7]
Kinetic Reactivity: A Look at Reaction Rates
While thermochemical data provides insight into the inherent stability of cycloalkanes, kinetic data from various reactions offers a direct measure of their reactivity.
Reaction with Atomic Oxygen
A study on the gas-phase reactions of atomic oxygen (O³P) with several cycloalkanes provides valuable comparative rate data. The Arrhenius parameters, which describe the temperature dependence of the reaction rate constant, are summarized below.
| Cycloalkane | A (cm³ mol⁻¹ s⁻¹) | Ea (kcal/mol) | k at 400 K (cm³ mol⁻¹ s⁻¹) |
| Cyclopentane | 10¹⁴.¹⁰ | 4.40 | 1.48 x 10¹¹ |
| Cyclohexane | 10¹⁴.³⁵ | 4.67 | 1.29 x 10¹¹ |
| Cycloheptane | 10¹⁴.⁴⁶ | 4.44 | 2.04 x 10¹¹ |
Data adapted from the Journal of Research of the National Bureau of Standards.
These results indicate that cycloheptane reacts the fastest with atomic oxygen among the three, followed closely by cyclopentane, with cyclohexane being the least reactive. This trend aligns with the concept that the slightly higher ring strain in cycloheptane and cyclopentane makes their C-H bonds more susceptible to abstraction.
Reaction with Hydroxyl Radicals
The reaction with hydroxyl radicals (•OH) is another important benchmark for alkane reactivity, particularly in atmospheric chemistry. Kinetic studies have provided rate constants for these reactions as well.
| Cycloalkane | k (298 K) (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) |
| Cyclopentane | 4.85 |
| Cycloheptane | 9.84 |
Data sourced from The Journal of Physical Chemistry A.
In this case, cycloheptane is shown to be significantly more reactive towards hydroxyl radicals than cyclopentane at room temperature.
Free-Radical Halogenation
Free-radical halogenation is a common reaction for alkanes and cycloalkanes. The reactivity in these reactions is influenced by the stability of the resulting cycloalkyl radical. Generally, the order of reactivity for C-H bonds is tertiary > secondary > primary. All C-H bonds in unsubstituted cycloalkanes are secondary.
Experimental Protocols
Determination of Heat of Combustion via Bomb Calorimetry
The heat of combustion of cycloalkanes is experimentally determined using a bomb calorimeter.
Caption: Experimental workflow for bomb calorimetry.
Methodology:
-
A precisely weighed sample of the cycloalkane is placed in a crucible inside a high-pressure stainless steel container known as a "bomb."
-
An ignition wire is placed in contact with the sample.
-
The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.
-
The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically.
-
The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.
-
The final temperature is recorded after thermal equilibrium is reached.
-
The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the mass of the sample.
Measurement of Gas-Phase Reaction Kinetics
The kinetics of gas-phase reactions, such as those with atomic oxygen or hydroxyl radicals, are often studied using a discharge-flow system coupled with a mass spectrometer or laser-induced fluorescence for detection.
Methodology for Reaction with Atomic Oxygen:
-
A carrier gas, typically argon, containing a small percentage of molecular oxygen is passed through a microwave discharge to generate oxygen atoms.
-
The cycloalkane reactant is introduced into the flow tube at a specific point.
-
The concentrations of the reactants and/or products are monitored at various points along the flow tube using a mass spectrometer.
-
The reaction rate constant is determined from the decay of the reactant concentration as a function of reaction time (or distance along the flow tube).
-
By conducting the experiment at different temperatures, the Arrhenius parameters (activation energy and pre-exponential factor) can be determined.
Conclusion
The reactivity of cycloheptane is moderate among the common cycloalkanes, falling between the highly strained small rings and the exceptionally stable cyclohexane. Experimental data from heats of combustion and kinetic studies of gas-phase reactions consistently place its reactivity on par with or slightly greater than cyclopentane. This elevated reactivity compared to cyclohexane is a direct consequence of its inherent ring strain, a combination of angle, torsional, and transannular strains. For professionals in drug development and organic synthesis, understanding these subtle yet significant differences in reactivity is crucial for predicting reaction outcomes, optimizing synthetic routes, and designing novel cyclic molecules with desired properties.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Rate constants of chlorine atom reactions with organic molecules in aqueous solutions, an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkane Reactivity [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. BrominationCyclohexene [ursula.chem.yale.edu]
- 8. Under certain conditions, the bromination of cyclohexene follows ... | Study Prep in Pearson+ [pearson.com]
The Influence of Molecular Geometry on Chemical Reactivity: A Comparative Guide to Dimethylcycloalkanes
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's three-dimensional structure and its chemical reactivity is paramount. This guide provides a comparative analysis of dimethylcycloalkanes, focusing on how isomeric differences in their molecular structure dictate their behavior in various chemical reactions. By examining experimental data from pyrolysis, oxidation, dehydrogenation, and isomerization studies, we aim to provide a clear framework for predicting and understanding the reactivity of this important class of saturated cyclic hydrocarbons.
The seemingly subtle variations in the placement of two methyl groups on a cycloalkane ring give rise to a fascinating array of reactivity profiles. These differences are primarily governed by steric hindrance, conformational stability, and the accessibility of reactive sites. This guide will delve into these factors, presenting quantitative data where available and outlining the experimental methods used to obtain these insights.
Comparative Reactivity Data
The following tables summarize key experimental findings for various reactions involving dimethylcyclohexane isomers. While a comprehensive dataset for all isomers under identical conditions is not always available in the literature, the presented data illustrates the clear trends in reactivity influenced by molecular structure.
Table 1: High-Temperature Pyrolysis and Oxidation of 1,3-Dimethylcyclohexane (B1346967)
| Parameter | Value | Conditions | Reference |
| Ignition Delay Time | Longer than ethylcyclohexane | T = 1049–1544 K, P = 3.0–12 atm | [1][2] |
| Pyrolysis Products | Complex mixture of smaller hydrocarbons | T = 1238–1406 K, P ≈ 4.0 atm | [1] |
Note: Longer ignition delay times for 1,3-dimethylcyclohexane compared to its isomer, ethylcyclohexane, are attributed to the less reactive methyl sites in the dimethylcycloalkane.[2]
Table 2: Dehydrogenation of Dimethylcyclohexanes
| Reactant | Major Products | Catalyst | Key Observations | Reference |
| 1,3-Dimethylcyclohexane | m-Xylene, Toluene, Benzene | Not specified | Dehydrogenation is accompanied by methyl group hydrogenolysis. | [3] |
| 1,4-Dimethylcyclohexane | p-Xylene, Toluene, Benzene | Not specified | Similar to 1,3-isomer, shows hydrogenolysis. | [3] |
| 1,2-Dimethylcyclohexane | o-Xylene | Pd(111), Pt(111) | DFT calculations show different reaction energy profiles on Pd vs. Pt. | [4] |
Table 3: Acid-Catalyzed Isomerization of Dimethylcyclohexanes
| Reactant | Relative Rate | Catalyst | Product | Reference |
| Methylcyclohexane | Baseline | Sulfuric Acid | Equilibrium mixture of isomers | [5] |
| Dimethylcyclohexanes | Varies with structure | Sulfuric Acid | Interconversion between isomers | [5] |
Note: The rate of isomerization is sensitive to the initial acid concentration, with a 64-fold increase observed when going from 95.5% to 99.8% sulfuric acid.[5]
Table 4: Regioselectivity in Free-Radical Halogenation (Predicted Trends)
| Isomer | Predicted Major Monochlorination Product | Rationale | Reference |
| cis-1,2-Dimethylcyclohexane | 1-Chloro-cis-1,2-dimethylcyclohexane (tertiary C-H) | Tertiary radical is most stable. | [6][7][8] |
| trans-1,2-Dimethylcyclohexane | 1-Chloro-trans-1,2-dimethylcyclohexane (tertiary C-H) | Tertiary radical is most stable. | [6][7][8] |
| 1,1-Dimethylcyclohexane | 1-Chloro-1,1-dimethylcyclohexane (tertiary C-H) | No tertiary C-H, secondary C-H abstraction will occur. | [6][7][8] |
Note: The regioselectivity of free-radical halogenation is dictated by the stability of the resulting alkyl radical, with the order of stability being tertiary > secondary > primary.[6]
Experimental Protocols
The data presented in this guide is derived from a variety of experimental techniques designed to probe the kinetics and mechanisms of chemical reactions. Below are outlines of the key methodologies.
High-Temperature Pyrolysis and Oxidation in a Shock Tube
This method is employed to study reactions at high temperatures and pressures, mimicking combustion environments.
Methodology:
-
A mixture of the dimethylcycloalkane and an oxidant (e.g., air or oxygen) is prepared in a driven section of a shock tube.
-
A high-pressure driver gas is rapidly released, generating a shock wave that travels through the reactant mixture, compressing and heating it to the desired reaction temperature and pressure.
-
The ignition delay time is measured as the time between the arrival of the shock wave and the onset of rapid combustion, often detected by pressure or light emission sensors.
-
For pyrolysis studies, the reaction is quenched by an expansion wave, and the products are analyzed using techniques like gas chromatography.
Catalytic Dehydrogenation in a Flow Reactor
This technique is used to assess the performance of catalysts in promoting dehydrogenation reactions.
Methodology:
-
A packed bed of the catalyst is prepared within a tubular reactor.
-
The reactor is heated to the desired reaction temperature.
-
A carrier gas (e.g., nitrogen or argon) is saturated with the vapor of the dimethylcycloalkane and passed through the catalyst bed at a controlled flow rate.
-
The effluent gas stream is cooled to condense the liquid products.
-
Both gaseous and liquid products are analyzed, typically by gas chromatography-mass spectrometry (GC-MS), to determine the product distribution and conversion.
Acid-Catalyzed Isomerization
This experiment investigates the rearrangement of dimethylcycloalkane isomers in the presence of a strong acid.
Methodology:
-
The dimethylcycloalkane is added to a solution of a strong acid (e.g., sulfuric acid) of a known concentration in a reaction vessel.
-
The mixture is stirred at a constant temperature.
-
Aliquots of the reaction mixture are taken at various time intervals.
-
The organic layer is separated, neutralized, and analyzed by gas chromatography to determine the relative concentrations of the different isomers over time.
-
The rate of approach to equilibrium is then calculated from this data.
Visualization of Structure-Reactivity Correlations
The following diagrams illustrate the key concepts that underpin the observed differences in reactivity among dimethylcycloalkane isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Assessing the Impact of Methyl Group Orientation on Cycloheptane Ring Puckering: A Comparative Guide
Introduction to Cycloalkane Conformational Analysis
Cycloalkanes are not planar molecules; they adopt puckered three-dimensional conformations to relieve ring strain, which is a combination of angle strain (deviation from ideal sp³ bond angles of 109.5°), torsional strain (eclipsing interactions between adjacent bonds), and steric strain (repulsive interactions between non-bonded atoms). For substituted cycloalkanes, the orientation of the substituent group significantly influences the stability of the various possible conformations.
The seven-membered ring of cycloheptane (B1346806) is significantly more flexible than the cyclohexane (B81311) ring and possesses a more complex conformational landscape. The two most recognized families of conformations are the twist-chair (TC) and twist-boat (TB), which are pseudorotating families of conformers. Within these families, a substituent can occupy various non-equivalent axial-like and equatorial-like positions. The energy differences between these conformers are generally small, leading to a complex and dynamic equilibrium.
Comparison with Methylcyclohexane (B89554): A Well-Defined System
In contrast to methylcycloheptane (B31391), the conformational analysis of methylcyclohexane is well-established, providing a clear example of the impact of methyl group orientation. The cyclohexane ring predominantly exists in a chair conformation. In this conformation, the methyl group can occupy either an axial or an equatorial position.
The equatorial conformer is significantly more stable than the axial conformer. This energy difference is primarily due to steric interactions, specifically 1,3-diaxial interactions in the axial conformer, where the axial methyl group experiences steric repulsion from the axial hydrogens on the same side of the ring.
Table 1: Conformational Energy Difference in Methylcyclohexane
| Conformer | Relative Energy (kcal/mol) | Key Strain Interactions |
| Equatorial-Methylcyclohexane | 0 | Minimal steric and torsional strain |
| Axial-Methylcyclohexane | ~1.7 | 1,3-diaxial interactions |
Extrapolating to Methylcycloheptane: Theoretical Considerations
For methylcycloheptane, the orientation of the methyl group will similarly influence the stability of the various twist-chair and twist-boat conformers. It is reasonable to predict that conformers with the methyl group in a more sterically hindered, axial-like position will be higher in energy than those with the methyl group in a less hindered, equatorial-like position. However, the precise energy differences and the exact puckering of the ring in each conformer are difficult to predict without specific experimental or high-level computational data.
The puckering of the cycloheptane ring can be described by a set of Cremer-Pople puckering parameters. These parameters quantify the degree and nature of the ring's non-planarity. For a seven-membered ring, there are four puckering amplitudes (Q₂, Q₃, Q₄, Q₅) and four phase angles (φ₂, φ₃, φ₄, φ₅) that define its conformation. The orientation of the methyl group would be expected to influence these parameters, leading to subtle changes in the ring's pucker to minimize overall strain.
Experimental and Computational Methodologies
The determination of conformational energies and structures of substituted cycloalkanes relies on a combination of experimental and computational techniques.
Experimental Protocols
-
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a primary experimental technique for studying conformational equilibria. At sufficiently low temperatures, the interconversion between conformers becomes slow on the NMR timescale, allowing for the observation of distinct signals for each conformer. The relative areas of these signals can be used to determine the equilibrium constant and, subsequently, the Gibbs free energy difference (ΔG°) between the conformers.
-
Typical Protocol:
-
A solution of the methyl-substituted cycloalkane is prepared in a suitable low-freezing solvent (e.g., deuterated chloroform, vinyl chloride).
-
¹H and ¹³C NMR spectra are recorded at various low temperatures using a high-field NMR spectrometer equipped with a variable temperature probe.
-
The coalescence temperature, where the signals for the individual conformers merge, is determined to calculate the energy barrier to interconversion.
-
At temperatures below coalescence, the signals for each conformer are integrated to determine their relative populations.
-
The equilibrium constant (K) is calculated from the population ratio, and ΔG° is determined using the equation ΔG° = -RTlnK.
-
-
Computational Chemistry
-
Ab initio and Density Functional Theory (DFT) Calculations: These computational methods are powerful tools for modeling the structures and energies of different conformers. By performing geometry optimizations and frequency calculations, one can identify the stable conformers on the potential energy surface and calculate their relative energies.
-
Typical Workflow:
-
Initial 3D structures of various possible conformers of methylcycloheptane are generated.
-
Geometry optimization is performed for each structure using a selected level of theory and basis set (e.g., B3LYP/6-31G* or MP2/cc-pVTZ).
-
Frequency calculations are carried out to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).
-
The relative energies (ΔE, ΔH, and ΔG) of the conformers are calculated.
-
Cremer-Pople puckering parameters can be calculated from the optimized Cartesian coordinates to quantify the ring conformation.
-
-
Visualizing Conformational Relationships
The complex interplay of factors determining the preferred conformation can be visualized using diagrams.
Caption: Workflow for assessing methyl group impact on cycloheptane puckering.
Conclusion
The orientation of a methyl group is a critical factor in determining the conformational preferences of the cycloheptane ring. While the principles established from the study of methylcyclohexane provide a strong qualitative framework, a quantitative understanding of the impact on cycloheptane's complex puckering landscape requires specific experimental and computational data. The lack of readily available, detailed quantitative comparisons for methylcycloheptane highlights an opportunity for further research in this area. Future studies employing low-temperature NMR spectroscopy and high-level computational modeling will be crucial to fully elucidate the intricate relationship between methyl group orientation and the subtle yet significant variations in cycloheptane ring puckering. This knowledge is fundamental for researchers in stereochemistry and drug development, where conformational control is paramount.
A Researcher's Guide to Stereoisomerism in Disubstituted Cycloalkanes: A Comparative Analysis
For researchers, scientists, and drug development professionals, a comprehensive understanding of the stereochemical nuances of disubstituted cycloalkanes is paramount. The spatial arrangement of substituents on a cycloalkane ring profoundly influences its physical, chemical, and biological properties. This guide provides an objective comparison of the stereoisomers of disubstituted cycloalkanes, supported by experimental data and detailed methodologies, to aid in the rational design and analysis of cyclic molecules.
Introduction to Stereoisomerism in Disubstituted Cycloalkanes
Disubstituted cycloalkanes exhibit stereoisomerism in the form of cis-trans isomerism, also known as geometric isomerism. This arises from the restricted rotation about the carbon-carbon single bonds within the ring structure. Cis isomers have substituents on the same face of the ring, while trans isomers have them on opposite faces. These isomers are distinct chemical compounds with different physical properties and cannot interconvert without breaking bonds.
Furthermore, the conformational flexibility of cycloalkane rings, particularly the chair conformation of cyclohexane, introduces another layer of stereochemical complexity. The interchange between different chair conformations, known as ring flipping, can alter the spatial orientation of substituents between axial and equatorial positions, leading to conformers with different energy levels. The relative stability of these conformers is dictated by steric interactions, such as 1,3-diaxial interactions and gauche butane (B89635) interactions.
This guide will delve into the energetic differences between stereoisomers and their conformers, providing quantitative data to facilitate comparison. It will also outline the key experimental and computational techniques used to elucidate these stereochemical features.
Comparative Analysis of Stereoisomer Stability
The stability of a particular stereoisomer of a disubstituted cycloalkane is determined by the steric strain present in its most stable conformation. For cyclohexanes, the chair conformation is the most stable. Substituents in the equatorial position experience less steric hindrance than those in the axial position. The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which is the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value indicates a greater steric bulk of the substituent.
Quantitative Comparison of Substituent A-Values
The following table summarizes the A-values for a range of common substituents, providing a quantitative measure of their steric demand.
| Substituent | A-value (kcal/mol) |
| -F | 0.24 |
| -Cl | 0.4 |
| -Br | 0.2-0.7 |
| -I | 0.4 |
| -OH | 0.6 (0.9 in H-bonding solvents) |
| -OCH3 | 0.7 |
| -CN | 0.2 |
| -CH3 | 1.8 |
| -CH2CH3 | 2.0 |
| -CH(CH3)2 | 2.2 |
| -C(CH3)3 | > 4.5 |
| -C6H5 | 3.0 |
| -COOH | 1.2 |
Data sourced from various chemistry resources.[1]
Energy Differences in Disubstituted Cyclohexanes
The relative stability of stereoisomers of disubstituted cyclohexanes can be estimated by considering the steric interactions in their chair conformations.
1,2-Disubstituted Cyclohexanes:
-
cis-1,2-Disubstituted: Exists as two equilibrating chair conformers, each with one axial and one equatorial substituent. Both conformers have equal energy. For example, in cis-1,2-dimethylcyclohexane, the total steric strain in each conformer is approximately 11.4 kJ/mol (2.7 kcal/mol), arising from one axial methyl group and a gauche interaction between the two methyl groups.[1]
-
trans-1,2-Disubstituted: Exists in two non-equivalent chair conformations: one with both substituents equatorial (diequatorial) and one with both substituents axial (diaxial). The diequatorial conformer is significantly more stable. For trans-1,2-dimethylcyclohexane, the diequatorial conformer is favored by about 11.4 kJ/mol (2.7 kcal/mol) over the diaxial conformer.[1]
1,3-Disubstituted Cyclohexanes:
-
cis-1,3-Disubstituted: Can exist in a diequatorial or a diaxial conformation. The diequatorial conformer is much more stable as it avoids the severe 1,3-diaxial interaction between the two substituents.
-
trans-1,3-Disubstituted: Exists as two equivalent chair conformers, each with one axial and one equatorial substituent.
1,4-Disubstituted Cyclohexanes:
-
cis-1,4-Disubstituted: Exists as two equivalent chair conformers, each with one axial and one equatorial substituent.
-
trans-1,4-Disubstituted: Exists in two non-equivalent chair conformations: one diequatorial and one diaxial. The diequatorial conformer is more stable.
The following table provides experimentally determined energy differences for select disubstituted cyclohexanes.
| Compound | Isomer | More Stable Conformer | Energy Difference (kcal/mol) |
| 1,2-Dimethylcyclohexane | trans | diequatorial | ~2.7[1] |
| 1,3-Dimethylcyclohexane | cis | diequatorial | >5.5 |
| 1,4-Dimethylcyclohexane | trans | diequatorial | ~3.6 |
| cis-1,4-Di-tert-butylcyclohexane | cis | twist-boat | 0.11 (at 125 K)[2] |
Experimental and Computational Methodologies
The determination of stereoisomerism and conformational preferences in disubstituted cycloalkanes relies on a combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for conformational analysis. At room temperature, the rapid interconversion of chair forms often results in time-averaged NMR signals. However, at low temperatures, the ring flip can be slowed down, allowing for the observation of distinct signals for the axial and equatorial protons of each conformer. The ratio of the conformers can be determined by integrating the corresponding signals.
-
Sample Preparation:
-
Dissolve 5-10 mg of the disubstituted cycloalkane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) that remains liquid at the desired low temperature.
-
Transfer the solution to a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
-
Ensure the sample is homogeneous and free of any solid particles.
-
-
Instrument Setup:
-
Use a variable temperature (VT) NMR spectrometer equipped with a cooling system (e.g., liquid nitrogen).
-
Calibrate the probe temperature using a standard sample (e.g., methanol).
-
Gradually lower the temperature of the probe in steps of 10-20 K to the target temperature (e.g., -80 °C or lower) to avoid thermal shock to the probe.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum at the low temperature where the signals for the individual conformers are sharp and well-resolved.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signals corresponding to the axial and equatorial protons of a specific substituent in each conformer.
-
The ratio of the integrals directly corresponds to the ratio of the two conformers at that temperature.
-
The Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RTlnK, where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant (ratio of conformers).
-
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the relative stereochemistry of substituents and the preferred conformation.
-
Crystal Growth:
-
Grow a single crystal of the disubstituted cycloalkane of suitable size (typically 0.1-0.3 mm in each dimension). Common methods for small organic molecules include:
-
Slow evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.
-
Vapor diffusion: Place a solution of the compound in a small vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
-
Data Collection:
-
Mount the crystal on a goniometer in a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate molecular structure.
-
Computational Chemistry
Molecular mechanics and quantum mechanics calculations are valuable tools for predicting the relative energies of different stereoisomers and conformers, complementing experimental data.
-
Structure Building:
-
Construct the 3D structures of the cis and trans isomers of the disubstituted cycloalkane using a molecular modeling software package.
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify all low-energy conformers for each isomer. For cyclohexanes, this will typically involve the chair, boat, and twist-boat conformations.
-
-
Energy Minimization:
-
Minimize the energy of each identified conformer using a suitable force field, such as MMFF94. This process optimizes the geometry to a local energy minimum.
-
-
Energy Calculation and Analysis:
-
Calculate the steric energy of each minimized conformer.
-
Compare the energies of the different conformers to determine the most stable conformation for each stereoisomer and the relative energy difference between the cis and trans isomers.
-
Visualizing Stereochemical Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of stereoisomerism in disubstituted cycloalkanes.
Caption: Relationship between stereoisomers and conformers.
Caption: Experimental and computational workflow for analysis.
Conclusion
The stereoisomerism of disubstituted cycloalkanes is a fundamental concept with significant implications in various fields of chemistry. A thorough understanding of the factors governing the relative stabilities of cis and trans isomers and their respective conformers is crucial for predicting molecular behavior and designing molecules with specific properties. This guide has provided a comparative overview of these stereochemical aspects, supported by quantitative data and detailed experimental and computational protocols. By leveraging the methodologies outlined herein, researchers can confidently characterize the stereochemistry of disubstituted cycloalkanes and apply this knowledge to their scientific endeavors.
References
Safety Operating Guide
Proper Disposal of 1,2-Dimethylcycloheptane: A Guide for Laboratory Professionals
The proper disposal of 1,2-Dimethylcycloheptane is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This highly flammable and environmentally persistent chemical requires handling as a hazardous waste. This guide provides detailed procedures for its safe disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound and its waste should always occur in a well-ventilated area, preferably within a chemical fume hood.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | If vapors or aerosols are generated, use a respirator that complies with OSHA's 29 CFR 1910.134 or European Standard EN 149. |
| Body Protection | A lab coat or chemical-resistant apron should be worn. |
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, state, and federal regulations.[3] Chemical waste generators are responsible for correctly classifying and managing their waste.[2][4]
1. Waste Identification and Classification:
-
This compound is classified as a hazardous waste due to its ignitability (B1175610).[3]
-
It is also considered toxic to aquatic life with long-lasting effects.[3]
-
The primary EPA hazardous waste code applicable to this substance is D001 for its ignitability characteristic.[3]
2. Waste Collection and Storage:
-
Container: Use a designated, properly labeled hazardous waste container. The original product container is often a suitable choice.[5] The container must be made of a compatible material, be in good condition without leaks, and have a tightly fitting cap.[5][6][7]
-
Labeling: Label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents.[7] Do not use abbreviations or chemical formulas.[8]
-
Segregation: Store the waste container segregated from incompatible materials, particularly strong oxidizing agents like nitric acid.[2][9]
-
Storage Area: Store waste in a cool, well-ventilated, and designated satellite accumulation area.[1][2] Keep containers closed except when adding waste.[6][7]
3. Spill Management:
-
In case of a spill, immediately remove all sources of ignition.[1][2]
-
Evacuate non-essential personnel from the area.[1]
-
Use non-sparking tools and explosion-proof equipment for cleanup.[2][4]
-
Absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or universal binder.[2][4][9]
-
Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[2][4]
-
Do not allow the chemical to enter drains or waterways.[1]
4. Final Disposal:
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[2][4] Do not attempt to dispose of this chemical through the sanitary sewer.[8]
-
Incineration: The preferred method of disposal is controlled incineration at an approved waste disposal plant.[1][2][4]
-
Contaminated Packaging: Empty containers must be handled carefully. Containers that held this compound should be triple-rinsed with a suitable solvent.[7][10] The rinsate must be collected and disposed of as hazardous waste.[7][10] After rinsing, deface the label, and the container may be disposed of in the regular trash or recycled, depending on local regulations.[5][10]
Hazardous Waste Profile
The following table summarizes the key hazardous characteristics of this compound waste.
| Hazard Characteristic | Description | EPA Waste Code |
| Ignitability | A liquid with a flash point below 60°C (140°F). This compound is highly flammable.[3][4] | D001 |
| Toxicity | Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[3] | - |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. oehs.tulane.edu [oehs.tulane.edu]
- 9. DIMETHYLCYCLOHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
